Monoammonium L-glutamate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
139883-82-2 |
|---|---|
Molecular Formula |
C5H12N2O4· H2O C5H14N2O5 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1 |
InChI Key |
ZMCBEVWKPOJRPQ-QTNFYWBSSA-N |
SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |
physical_description |
White, practically odourless crystals or crystalline powde |
solubility |
Freely soluble in water; practically insoluble in ethanol or ethe |
Synonyms |
Monoammonium L-glutamate monohydrate |
Origin of Product |
United States |
Foundational & Exploratory
Monoammonium L-glutamate monohydrate chemical properties
Monoammonium L-glutamate Monohydrate: A Technical Guide
Introduction
This compound (MAG) is the ammonium salt of L-glutamic acid, a naturally occurring amino acid. It is identified by the CAS number 7558-63-6 for the anhydrous form and 139883-82-2 for the monohydrate.[1][2][3][4] Functionally, it is utilized in the food industry as a flavor enhancer and salt substitute, designated by the INS number 624 and the E number E624.[1][5][6][7] This document provides an in-depth overview of its chemical and physical properties, analytical methodologies, and stability, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its application, formulation, and quality control.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Ammonium glutamate, INS No. 624, E624 | [1][3][7] |
| CAS Number | 139883-82-2 (Monohydrate), 7558-63-6 (Anhydrous) | [2][3] |
| Molecular Formula | C₅H₁₂N₂O₄ · H₂O | [3] |
| Molecular Weight | 182.18 g/mol | [2][3] |
| Appearance | White, practically odorless crystals or crystalline powder | [2][3][7][8] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1][2][3][7] |
| pH (5% w/v solution) | 6.0 - 7.0 | [1][2][3][7] |
| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% w/v solution in 2N HCl on anhydrous basis) | [1][2][3] |
| Assay (Purity) | Not less than 99.0% on the dried basis | [3] |
| Loss on Drying | Not more than 0.5% (50°C, 4 h) | [3] |
Chemical Structure and Biological Interaction
In an aqueous environment, this compound readily dissociates into an ammonium ion (NH₄⁺) and an L-glutamate anion. The L-glutamate ion is the active component responsible for eliciting the umami taste, the fifth basic taste, by interacting with specific G-protein coupled receptors (e.g., T1R1/T1R3) on the human tongue.[5] This mechanism is fundamental to its function as a flavor enhancer.
Caption: Dissociation of MAG and subsequent binding of L-glutamate to umami taste receptors.
Experimental Protocols
Detailed methodologies for determining key quality attributes of monoammonium L-glutamate are provided below.
Assay (Purity) by Non-Aqueous Titration
This method determines the purity of the substance on a dried basis.[3]
-
Principle: The sample, acting as a base, is titrated with perchloric acid in a non-aqueous solvent system. The endpoint is determined potentiometrically.
-
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Potentiometer with a suitable electrode system
-
100 mL beaker
-
50 mL burette
-
-
Reagents:
-
Formic acid (≥98%)
-
Glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid, standardized
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the previously dried sample.
-
Dissolve the sample in 6 mL of formic acid.
-
Add 100 mL of glacial acetic acid to the solution.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) or pH readings as a function of titrant volume.
-
Determine the endpoint from the inflection point of the titration curve.
-
Perform a blank determination using the same quantities of reagents and subtract the blank volume from the sample titration volume.
-
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.106 mg of C₅H₁₂N₂O₄ · H₂O.[3] Purity (%) = (V_sample - V_blank) * N * 9.106 / W_sample * 100 Where:
-
V_sample = Volume of perchloric acid for the sample (mL)
-
V_blank = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid solution
-
W_sample = Weight of the dried sample (mg)
-
Determination of Specific Rotation
This procedure measures the chiral purity of the L-enantiomer.[3]
-
Principle: The angle of rotation of plane-polarized light that passes through a solution of the sample is measured. This rotation is characteristic of the substance's stereochemistry and concentration.
-
Apparatus:
-
Calibrated polarimeter with a sodium lamp (589 nm)
-
200 mm polarimeter tube
-
Volumetric flasks
-
-
Reagents:
-
2N Hydrochloric acid
-
-
Procedure:
-
Prepare a 10% (w/v) solution of the sample, calculated on the anhydrous basis, in 2N hydrochloric acid.
-
Ensure the solution is clear and free of undissolved particles.
-
Maintain the solution and the polarimeter at a constant temperature of 20°C.
-
Rinse the 200 mm polarimeter tube with the solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the optical rotation.
-
Determination of pH
This protocol measures the pH of an aqueous solution of the sample.[3]
-
Principle: The hydrogen ion activity of a solution is measured using a calibrated pH meter and electrode system.
-
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4.0, 7.0, 10.0)
-
Beakers
-
-
Reagents:
-
CO₂-free deionized water
-
-
Procedure:
-
Accurately weigh 5 g of the sample.
-
Dissolve it in and dilute to 100 mL with CO₂-free deionized water to prepare a 5% (w/v) solution.
-
Immerse the calibrated pH electrode into the solution.
-
Allow the reading to stabilize and record the pH value.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the assay determination protocol described in section 3.1.
References
- 1. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. This compound | 139883-82-2 [chemicalbook.com]
- 5. Glutamate flavoring - Wikipedia [en.wikipedia.org]
- 6. JECFA Evaluations-MONOAMMONIUM L-GLUTAMATE- [inchem.org]
- 7. MONOAMMONIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 8. E624 (MONOAMMONIUM GLUTAMATE) - Ataman Kimya [atamanchemicals.com]
In-Depth Technical Guide to the Physical Properties of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Monoammonium L-glutamate monohydrate. The information is compiled from various scientific sources to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is the hydrated ammonium salt of the naturally occurring amino acid, L-glutamic acid. It presents as a white, practically odorless crystalline powder.[1][2] Its primary applications are as a flavor enhancer and salt substitute in the food industry.[2][3]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate | [1] |
| Chemical Formula | C₅H₁₄N₂O₅ (or C₅H₁₂N₂O₄ · H₂O) | [1][3] |
| Molecular Weight | 182.18 g/mol | [1][3] |
| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1] |
| pH | 6.0 - 7.0 (5% aqueous solution) | [1] |
| Specific Rotation | [α]D/20: +25.4° to +26.4° (10% w/v in 2N HCl) | [1][3] |
| Melting Point | Data not readily available in cited literature. | |
| Crystal Structure | Data not readily available in cited literature. |
Spectroscopic Properties
While specific, experimentally-derived spectra for this compound are not widely published, its characteristic spectroscopic features can be inferred from the known functional groups (amino, carboxylic acid, ammonium ion, and hydrate) and data from closely related compounds like L-glutamic acid and its other salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in D₂O is expected to show distinct signals corresponding to the protons in the glutamate backbone. Based on spectra of L-glutamic acid, the approximate chemical shifts would be:
-
α-proton (-CH(NH₃⁺)-): A triplet around 3.75 ppm.
-
β-protons (-CH₂-): A multiplet around 2.1 ppm.
-
γ-protons (-CH₂-): A triplet around 2.47 ppm.
The broad peak for the amine protons would be exchanged in D₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to display characteristic absorption bands for its functional groups:
-
O-H Stretch (Water of Hydration): A broad band in the region of 3200-3500 cm⁻¹.
-
N-H Stretch (Amine and Ammonium): Overlapping bands in the 3000-3300 cm⁻¹ region.
-
C-H Stretch (Alkyl): Bands in the 2800-3000 cm⁻¹ range.
-
C=O Stretch (Carboxylate): A strong absorption peak around 1550-1650 cm⁻¹ for the asymmetric stretch and a weaker one around 1400 cm⁻¹ for the symmetric stretch.
-
N-H Bend (Amine/Ammonium): A peak in the 1500-1600 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would provide complementary information. Key expected vibrational modes include:
-
C-COO⁻ Symmetric Stretch: A prominent band around 800-900 cm⁻¹.
-
C-C Skeletal Stretches: Multiple bands in the 900-1200 cm⁻¹ region.
-
CH₂ Deformation/Bending: Peaks in the 1200-1480 cm⁻¹ region.
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of crystalline solids like this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting range of a solid compound using a heated block apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a glass capillary tube is pressed into the powder.
-
Packing: The sample is packed into the closed end of the capillary tube to a height of 1-2 mm by tapping the tube or dropping it through a long glass tube.
-
Apparatus Setup: The packed capillary is placed into the heating block of a melting point apparatus. A calibrated thermometer is positioned to accurately measure the block's temperature.
-
Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Determination (Isothermal Saturation Method)
This protocol determines the solubility of a compound in a specific solvent at a constant temperature.
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., via a magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved solute.
-
Sample Withdrawal: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the clear saturated solution) is withdrawn using a filtered syringe to prevent solid particles from being collected.
-
Analysis: The concentration of the solute in the withdrawn sample is determined by a suitable analytical method. For this compound, this could involve UV-Vis spectrophotometry (after derivatization), HPLC, or gravimetric analysis after evaporating the solvent.
-
Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
This protocol outlines the steps to determine the three-dimensional atomic arrangement of a compound.
Methodology:
-
Crystal Growth: A high-quality single crystal (typically >0.1 mm in all dimensions, free of cracks and defects) must be grown. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The purity of the compound is critical.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-rays) is recorded by a detector.
-
Structure Solution: The collected diffraction data is processed. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their thermal displacement parameters, and other variables are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
References
An In-depth Technical Guide to the Molecular Structure of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of monoammonium L-glutamate monohydrate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines the molecular characteristics, summarizes key quantitative data, and provides detailed experimental protocols for its analysis. While specific crystallographic data for this compound is not publicly available, this guide leverages data from the closely related monosodium L-glutamate monohydrate to infer and discuss structural features.
Introduction
This compound is the monoammonium salt of L-glutamic acid, an amino acid that plays a crucial role in cellular metabolism.[1] It is a white, crystalline powder that is freely soluble in water.[1] Its properties make it a subject of interest in various fields, including food science as a flavor enhancer and in pharmaceutical sciences as a component in formulations. A thorough understanding of its molecular structure is fundamental to elucidating its functional properties and potential applications.
Molecular Structure and Properties
This compound consists of an ammonium cation (NH₄⁺), an L-glutamate anion (C₅H₈NO₄⁻), and one molecule of water (H₂O). The glutamate anion possesses two carboxyl groups and a primary amine, which can exist in different protonation states depending on the pH. In the solid state, it exists as a zwitterion.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂O₅ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| IUPAC Name | azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate | [1] |
| CAS Number | 139883-82-2 | [1] |
| Appearance | White, practically odorless crystals or crystalline powder | [1] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1] |
| pH (5% solution) | 6.0 - 7.0 | [1] |
| Optical Rotation [α]D/20 | +25.4° to +26.4° (10% solution in 2N HCl) | [1] |
Crystallographic Data
As of the date of this document, the complete single-crystal X-ray diffraction data for this compound is not available in open-access crystallographic databases. However, the crystal structure of the closely related compound, monosodium L-glutamate monohydrate, has been extensively studied and can serve as a model for the glutamate anion's conformation and hydrogen bonding network.
For monosodium L-glutamate monohydrate, the crystal system is orthorhombic. The glutamate molecules exist as zwitterions, with the α-amino group protonated (NH₃⁺) and one of the carboxyl groups deprotonated (COO⁻). The water molecules and sodium ions are integrated into a complex hydrogen-bonding network with the glutamate ions. It is highly probable that this compound adopts a similar crystalline arrangement, with the ammonium ion substituting the sodium ion and participating in the hydrogen-bonding network.
Experimental Protocols for Structural Characterization
Single-Crystal X-ray Diffraction (SC-XRD)
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and the unit cell parameters.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution at a constant temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and thermal parameters.
Logical Workflow for SC-XRD:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule.
Methodology for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial to avoid a large solvent signal that would obscure the analyte signals.
-
Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to achieve optimal resolution and line shape.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay. The temperature should be controlled, typically at 25°C.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP).
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of the glutamate anion in D₂O is expected to show signals corresponding to the α-proton, the two β-protons, and the two γ-protons. The ammonium protons will undergo rapid exchange with the deuterated solvent and may not be observed or will appear as a broad signal.
Data Presentation:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| α-H | ~3.8 | Triplet |
| β-H₂ | ~2.1 | Multiplet |
| γ-H₂ | ~2.5 | Triplet |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For solid-state analysis, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the powder is placed directly on the ATR crystal.
-
Data Collection: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| O-H (water) | 3500 - 3200 | Stretching |
| N-H (ammonium) | 3200 - 3000 | Stretching |
| N-H (amine) | 3100 - 3000 | Stretching |
| C-H | 3000 - 2850 | Stretching |
| C=O (carboxylate) | 1650 - 1550 | Asymmetric Stretching |
| N-H (amine) | 1650 - 1580 | Bending |
| N-H (ammonium) | ~1400 | Bending |
| C=O (carboxylate) | 1450 - 1350 | Symmetric Stretching |
Logical Relationship of Functional Groups and FTIR Peaks:
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in an inert crucible (e.g., aluminum or alumina).
-
Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically a linear heating rate of 10°C/min from room temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).
-
Data Collection: The instrument simultaneously records the sample's weight loss (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to determine the temperatures at which weight loss occurs and the percentage of weight lost at each step. The DSC curve is analyzed to identify endothermic or exothermic events such as melting, dehydration, and decomposition.
Expected Thermal Events:
-
Dehydration: An initial weight loss corresponding to the loss of one water molecule per formula unit is expected. This will be an endothermic event in the DSC.
-
Decomposition: At higher temperatures, the organic glutamate moiety will decompose. This is typically a complex, multi-step process that can be either endothermic or exothermic.
Experimental Workflow for Thermal Analysis:
References
A Comprehensive Technical Guide to Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoammonium L-glutamate monohydrate is the hydrated ammonium salt of L-glutamic acid, a non-essential amino acid that plays a pivotal role in cellular metabolism.[1] As a compound that provides both L-glutamate and ammonium ions, it finds applications across various scientific and industrial domains, from its use as a flavor enhancer in the food industry to its role as a component in cell culture media for biopharmaceutical production.[2][3] This guide provides an in-depth overview of its chemical identity, properties, relevant experimental protocols, and its role in biological pathways.
Chemical Identity and Properties
The precise identification of a chemical compound is fundamental for its application in research and development. This compound is registered under CAS number 139883-82-2.[4][5]
2.1 IUPAC Name and Synonyms
-
IUPAC Name: azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate[4]
-
Common Synonyms: Ammonium glutamate, Monoammonium glutamate monohydrate, L-Glutamic acid monoammonium salt, E624[2][6][7]
2.2 Chemical and Physical Data
The key properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₄N₂O₅ | [4] |
| Molecular Weight | 182.18 g/mol | [4][6] |
| CAS Number | 139883-82-2 | [4] |
| EC Number | 231-447-1 | [4] |
| InChI Key | PHKGGXPMPXXISP-UHFFFAOYSA-N |[8] |
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Physical Description | White, practically odorless crystals or crystalline powder | Standard | [4][6] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | Standard | [4][7] |
| pH | 6.0 - 7.0 | 5% aqueous solution | [4] |
| Specific Optical Rotation [α]D | +25.4° to +26.4° | 20°C, 10% (w/v) solution in 2N HCl |[6] |
Role in Biological Pathways and Applications
L-glutamate is a central molecule in nitrogen metabolism and a key excitatory neurotransmitter in the mammalian central nervous system.[1] Its ammonium salt serves as a readily available source of glutamate for various biological processes.
3.1 Metabolic Significance
L-glutamate is a precursor for the synthesis of numerous amino acids and other metabolites.[1] It is interconverted with the Krebs cycle intermediate α-ketoglutarate by the action of glutamate dehydrogenase (GDH), directly linking amino acid and carbohydrate metabolism. This makes it a critical component for cellular energy and biosynthesis.[9] The production of L-glutamate family amino acids, widely used in pharmaceutical and food industries, often relies on microbial fermentation using strains like Corynebacterium glutamicum.[9]
References
- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MONOAMMONIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 139883-82-2 [chemicalbook.com]
- 6. fao.org [fao.org]
- 7. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Monoammonium glutamate - Wikipedia [en.wikipedia.org]
- 9. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monoammonium L-glutamate Monohydrate, a compound of interest in various scientific and industrial fields. This document details its chemical and physical properties, synthesis, and analytical methods, with a particular focus on its relevance to neuroscience and potential pharmaceutical applications.
Chemical Identification and Properties
This compound is the monoammonium salt of the naturally occurring L-glutamic acid, existing in a hydrated form.
CAS Number: 139883-82-2[1][2][3]
Synonyms:
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C5H14N2O5 | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | White, practically odorless crystals or crystalline powder | [1] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1] |
| pH (5% solution) | 6.0 - 7.0 | [1] |
| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% solution in 2N HCl) | [1] |
| Crystal Structure | Orthorhombic | [4] |
Synthesis and Manufacturing
The industrial production of L-glutamic acid and its salts primarily relies on microbial fermentation.[5] A common method involves the use of Corynebacterium glutamicum in a fermentation process that utilizes carbohydrates and ammonia as precursors.[5] This process yields a fermentation broth rich in monoammonium glutamate.
A patented process for the production of monosodium glutamate outlines a method where a fermentatively-prepared solution containing monoammonium glutamate is the starting material.[6][7] The monoammonium glutamate is then subjected to ion-exchange chromatography to replace the ammonium ion with a sodium ion.[6][7] This indicates that monoammonium glutamate is a key intermediate in the large-scale production of glutamate salts.
Applications in Research and Drug Development
While widely recognized as a flavor enhancer in the food industry, the glutamate moiety of this compound is of significant interest to researchers in neuroscience and drug development due to its central role as an excitatory neurotransmitter. Although much of the pharmaceutical literature focuses on monosodium glutamate (MSG), the applications can be extended to other glutamate salts like monoammonium L-glutamate, particularly in contexts where the cation is interchangeable or where ammonium can serve as a nitrogen source.
Potential Pharmaceutical Applications Include:
-
Cell Culture Media: As a source of the non-essential amino acid L-glutamate, it can be a component of cell culture media to support robust cell growth and protein expression in bioproduction processes.[8]
-
Excipient: Glutamate salts can act as stabilizers in vaccine and other pharmaceutical formulations, protecting active pharmaceutical ingredients from degradation.[8]
-
Neurological Research: As a primary excitatory neurotransmitter, glutamate is fundamental to studying synaptic transmission, plasticity, and excitotoxicity.[9][10] Research into glutamate signaling is crucial for understanding and developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders such as schizophrenia.[10][11][12]
Glutamate Signaling Pathway
Glutamate exerts its effects in the central nervous system by binding to and activating a variety of glutamate receptors on the postsynaptic membrane. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[10][11]
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open to allow the influx of cations like Na+ and Ca2+, leading to depolarization of the postsynaptic neuron.[9]
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity more slowly through second messenger signaling cascades.[9] Their activation can lead to a variety of downstream effects, including the modulation of ion channels and gene expression.[10]
Below is a diagram illustrating the major glutamate signaling pathways.
Caption: Glutamate signaling at the synapse.
Experimental Protocols
Assay for Purity (Potentiometric Titration)
This method is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) monograph for monoammonium L-glutamate.[13]
Principle: The amino group of glutamate is titrated with a strong acid in a non-aqueous solvent.
Reagents:
-
Formic acid
-
Glacial acetic acid
-
0.1 N Perchloric acid
Procedure:
-
Accurately weigh approximately 200 mg of the previously dried sample and dissolve it in 6 ml of formic acid.
-
Add 100 ml of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid, determining the end-point potentiometrically.
-
Perform a blank determination in the same manner and correct for the blank.
-
Each ml of 0.1 N perchloric acid is equivalent to 9.106 mg of C5H12N2O4 · H2O.
Fluorometric Assay for Glutamate Quantification
This protocol is based on a commercially available glutamate assay kit and is suitable for measuring glutamate concentrations in various biological samples.
Principle: Glutamate is oxidized by glutamate dehydrogenase, producing NADH, which in turn reduces a probe to a highly fluorescent product. The fluorescence intensity is proportional to the glutamate concentration.
Materials:
-
Glutamate assay kit (containing enzyme mix, assay buffer, NADP, and a glutamate standard)
-
96-well solid black microplate
-
Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)
Procedure:
-
Standard Curve Preparation: Prepare a series of glutamate standards (e.g., 0 to 1 mM) by serial dilution of a stock solution as per the kit instructions.
-
Sample Preparation: Prepare biological samples (e.g., cell lysates, tissue homogenates) as required.
-
Reaction Mixture: Prepare the assay reaction mixture by combining the enzyme mix, assay buffer, and NADP according to the kit's protocol.
-
Assay: a. Add 50 µL of each standard and sample to separate wells of the 96-well plate. b. Add 50 µL of the assay reaction mixture to each well. c. Incubate the plate at room temperature for 30 minutes to 2 hours, protected from light. d. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence of the standards versus their concentrations to create a standard curve. Determine the glutamate concentration in the samples from the standard curve.
Quantification by High-Performance Thin Layer Chromatography (HPTLC)
This method allows for the separation and quantification of monosodium L-glutamate in food products and can be adapted for other sample matrices.[14]
Materials:
-
HPTLC plates precoated with silica gel 60 GF254
-
Developing chamber
-
Densitometer
-
Mobile Phase: Methanol-chloroform-formic acid (5:5:1, v/v/v)
-
Derivatizing agent: 1% Ninhydrin solution
Procedure:
-
Sample and Standard Application: Apply known concentrations of a glutamate standard and the prepared sample solutions as bands on the HPTLC plate.
-
Chromatographic Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.
-
Derivatization: After development, dry the plate and spray it with the ninhydrin solution. Heat the plate to visualize the spots.
-
Densitometric Analysis: Scan the developed and derivatized spots using a densitometer in absorbance mode at an appropriate wavelength (e.g., 485 nm).
-
Quantification: Correlate the peak areas of the sample with those of the standards to determine the concentration of glutamate.
Safety and Toxicology
L-Glutamic acid and its salts, including monoammonium glutamate, have been extensively studied and are considered safe for consumption by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Scientific Committee for Food (SCF) of the European Commission. JECFA has allocated an "acceptable daily intake (ADI) not specified" to glutamic acid and its salts. Conventional toxicity studies have not revealed any specific toxic or carcinogenic effects.
References
- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS NO. 139883-82-2 | this compound | [localpharmaguide.com]
- 3. This compound | 139883-82-2 [chemicalbook.com]
- 4. Monoammoniumglutamat – Wikipedia [de.wikipedia.org]
- 5. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1996031459A1 - A process for the preparation of monosodium glutamate - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
Synthesis of Monoammonium L-glutamate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for Monoammonium L-glutamate monohydrate (NH₄-Glu·H₂O), a key intermediate and flavor enhancer. The primary focus is on the industrially dominant fermentation method, followed by purification and crystallization. Additionally, a direct chemical synthesis route is described. This document details the underlying processes, experimental protocols, and quantitative data to support research and development in this area.
Overview of Synthesis Pathways
The production of this compound is predominantly achieved through a multi-step process that begins with microbial fermentation. An alternative, though less common, method is direct chemical synthesis from L-glutamic acid.
Fermentation-Based Production
The industrial synthesis of L-glutamic acid and its salts is dominated by the fermentation of carbohydrates by Corynebacterium glutamicum. This process yields a fermentation broth rich in Monoammonium L-glutamate.
Direct Chemical Synthesis
A more direct route involves the neutralization of L-glutamic acid with a source of ammonia, followed by crystallization. This method is typically employed at a laboratory or smaller scale.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis and purification.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂N₂O₄ · H₂O | [1] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| CAS Number | 139883-82-2 (monohydrate) | [2] |
| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1][2] |
| pH (5% solution) | 6.0 - 7.0 | [1][2] |
| Specific Rotation [α]D²⁰ | +25.4° to +26.4° (10% w/v in 2N HCl) | [1][2] |
| Assay | ≥ 99.0% on a dried basis | [1] |
Fermentation-Based Synthesis Pathway
The fermentation-based synthesis is a cornerstone of industrial amino acid production.[3][4] The overall workflow involves upstream fermentation and downstream processing.
Experimental Protocol: Fermentation
Objective: To produce a fermentation broth containing Monoammonium L-glutamate using Corynebacterium glutamicum.
Materials:
-
Corynebacterium glutamicum strain
-
Fermentation medium (see table below)
-
Fermenter with temperature, pH, and dissolved oxygen control
Fermentation Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 100 - 150 |
| (NH₄)₂SO₄ | 20 - 40 |
| KH₂PO₄ | 1.0 - 2.0 |
| MgSO₄·7H₂O | 0.25 - 0.5 |
| Biotin | 0.001 - 0.002 |
| Thiamine·HCl | 0.001 - 0.002 |
| Trace elements (Fe²⁺, Mn²⁺) | As required |
Procedure:
-
Prepare and sterilize the fermentation medium.
-
Inoculate the fermenter with a seed culture of C. glutamicum.
-
Maintain the fermentation at 30-33°C.
-
Control the pH between 7.0 and 8.0 by the addition of gaseous ammonia or ammonium hydroxide.
-
Maintain dissolved oxygen above 5% saturation through aeration and agitation.
-
Monitor glucose consumption and L-glutamate production over 30-48 hours.
-
The final broth will contain Monoammonium L-glutamate.
Experimental Protocol: Purification and Crystallization
Objective: To isolate and crystallize pure this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Strong acid cation exchange resin
-
Weak base anion exchange resin
-
Ammonium hydroxide solution
-
Ethanol (or other suitable anti-solvent)
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to remove bacterial cells. Further clarify the supernatant by microfiltration.
-
Cation Exchange Chromatography: Pass the clarified broth through a strong acid cation exchange column to remove cationic impurities.
-
Anion Exchange Chromatography: Pass the eluate from the cation exchange column through a weak base anion exchange column to bind L-glutamate.[5]
-
Elution: Elute the bound L-glutamate from the anion exchange resin using a solution of ammonium hydroxide. This results in a purified solution of Monoammonium L-glutamate.
-
Concentration: Concentrate the purified solution under vacuum to a supersaturated state.
-
Crystallization:
-
Cooling Crystallization: Gradually cool the concentrated solution to induce crystallization. The cooling rate can influence crystal size and morphology.[6]
-
Anti-solvent Crystallization: Alternatively, add a water-miscible organic solvent like ethanol to the concentrated aqueous solution to reduce the solubility and induce precipitation of this compound.
-
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water or ethanol-water mixture, and dry under vacuum at a low temperature (e.g., 50°C) to obtain the final product.[1]
Direct Chemical Synthesis Pathway
This pathway offers a more direct route to the target compound from purified L-glutamic acid.
Experimental Protocol: Direct Synthesis and Crystallization
Objective: To synthesize this compound from L-glutamic acid and ammonia.
Materials:
-
L-Glutamic acid (≥99% purity)
-
Ammonium hydroxide solution (e.g., 28-30% NH₃ in water)
-
Deionized water
-
Ethanol (optional, for anti-solvent crystallization)
Procedure:
-
Dissolution and Neutralization:
-
Decolorization (Optional): If the starting L-glutamic acid has color impurities, the solution can be treated with activated carbon and then filtered.
-
Concentration: Concentrate the solution under reduced pressure to a predetermined concentration to achieve supersaturation.
-
Crystallization:
-
Cooling Crystallization: Slowly cool the supersaturated solution under controlled agitation. Seeding with a few crystals of this compound can be employed to control crystal size.
-
Anti-solvent Crystallization: Add ethanol to the aqueous solution to induce crystallization. The ratio of ethanol to water will affect the yield and crystal morphology.
-
-
Isolation and Drying: Filter the crystallized product, wash with a cold ethanol-water mixture, and dry under vacuum at a temperature not exceeding 50°C to prevent the loss of water of hydration.[1]
Quantitative Data and Yield
Quantitative data for the industrial production of Monoammonium L-glutamate is not extensively published. However, data from related processes for L-glutamic acid and monosodium glutamate can provide valuable insights.
Fermentation Yields for L-Glutamic Acid:
| Parameter | Reported Value | Reference |
| L-Glutamate Titer | 70.4 ± 1.33 g/L | [4] |
| L-Arginine Titer (from L-glutamate precursor) | 53.2 ± 1.27 g/L | [4] |
Purity Specifications for this compound:
| Parameter | Specification | Reference |
| Assay (on dried basis) | ≥ 99.0% | [1] |
| Loss on Drying (50°C, 4h) | ≤ 0.5% | [1] |
| Sulfated Ash | ≤ 0.1% | [1] |
| Lead | ≤ 1 mg/kg | [1] |
Analytical Methods
Accurate and reliable analytical methods are essential for monitoring the synthesis process and for quality control of the final product.
Assay of this compound:
-
Method: Potentiometric titration.[1]
-
Procedure:
-
Dissolve approximately 200 mg of the accurately weighed, previously dried sample in 6 ml of formic acid.
-
Add 100 ml of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank determination and correct for the blank.
-
Each ml of 0.1 N perchloric acid is equivalent to 9.106 mg of C₅H₁₂N₂O₄ · H₂O.[1]
-
In-process Monitoring:
-
Glutamate Concentration: High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization is a common method for quantifying glutamate in fermentation broths and process streams. Enzymatic assays using glutamate oxidase or glutamate dehydrogenase can also be employed for specific and sensitive quantification.[7]
This technical guide provides a foundational understanding of the synthesis of this compound. For process optimization and scale-up, further empirical studies are recommended to define the optimal parameters for fermentation, purification, and crystallization.
References
- 1. fao.org [fao.org]
- 2. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. History of glutamate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996031459A1 - A process for the preparation of monosodium glutamate - Google Patents [patents.google.com]
- 6. researchinventy.com [researchinventy.com]
- 7. cellbiolabs.com [cellbiolabs.com]
A Comprehensive Technical Guide to the Solubility of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of monoammonium L-glutamate monohydrate. Due to a scarcity of direct quantitative data for this specific salt in publicly available literature, this guide synthesizes information from qualitative descriptions, predicted values, and solubility data of the parent compound, L-glutamic acid, and its more extensively studied sodium salt, monosodium glutamate (MSG). This approach provides a robust framework for understanding and predicting the solubility behavior of this compound in various solvent systems.
Introduction to this compound
This compound is the monoammonium salt of L-glutamic acid, an amino acid that plays a central role in cellular metabolism. It is a white, crystalline powder and is known to be freely soluble in water and practically insoluble in ethanol or ether[1][2]. Its properties make it a subject of interest in various fields, including food science as a flavor enhancer and in pharmaceutical sciences for potential formulation development. Understanding its solubility is critical for its application and processing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂O₅ | [1] |
| Molecular Weight | 182.18 g/mol | [2] |
| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |
| pH (5% solution) | 6.0 - 7.0 | [1] |
Solubility Profile
The solubility of a compound is a fundamental property that dictates its behavior in various applications. While specific quantitative data for this compound is limited, a qualitative and predictive understanding can be established.
Qualitative Solubility:
This compound is described as being "freely soluble in water" and "practically insoluble in ethanol or ether"[1][2]. This suggests a high polarity, consistent with its salt and amino acid nature.
Predicted Aqueous Solubility:
A predicted aqueous solubility for monoammonium glutamate is reported to be 80.6 g/L. It is important to note that this is a computational prediction and may not reflect the exact experimental value for the monohydrate form under specific temperature and pressure conditions.
Comparative Solubility Data:
To provide context, the table below includes solubility data for the parent L-glutamic acid and the closely related monosodium L-glutamate monohydrate.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound (Predicted) | Water | Not Specified | 80.6 g/L | |
| L-Glutamic Acid | Water | 25 | 8.57 g/L | [3] |
| Water | Room Temperature | 8.64 g/L | [4] | |
| Boiling Water | 100 | 140 g/L | [4] | |
| Methanol | Not Specified | Insoluble | [3][4] | |
| Ethanol | Not Specified | Insoluble | [3][4] | |
| Ether | Not Specified | Insoluble | [3][4] | |
| Acetone | Not Specified | Insoluble | [3][4] | |
| Monosodium L-glutamate Monohydrate | Water | Not Specified | 740 g/L | [5] |
| Water | Not Specified | 100 mg/mL | [6] | |
| DMSO | Not Specified | Insoluble | [7] | |
| Ethanol | Not Specified | Insoluble | [7] |
The significant difference in water solubility between L-glutamic acid and its salts (monoammonium and monosodium) highlights the impact of ionization on aqueous solubility. The salt forms are considerably more soluble in water due to the ionic nature of the salt, which readily hydrates in a polar solvent like water.
Experimental Protocols
For researchers seeking to determine the precise solubility of this compound in specific solvent systems, the following experimental methodologies are recommended.
Isothermal Equilibrium Solubility Determination
This is a standard method for accurately determining the solubility of a compound at a specific temperature.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Methodology Details:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The aliquot is then filtered through a sub-micron filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved solute in the aliquot is determined. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by using a quantitative analytical technique.
Quantitative Analysis of Glutamate
Several analytical methods can be employed to accurately quantify the concentration of glutamate in the saturated solvent.
Caption: Analytical Methods for Glutamate Quantification.
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for the analysis of amino acids[8][9].
-
Principle: The glutamate in the sample is separated from other components on a chromatographic column and detected by a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry).
-
Sample Preparation: The sample may require derivatization to enhance its chromatographic properties and detectability. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for fluorescence detection or 2,4-dinitrofluorobenzene (DNFB) for UV detection[10].
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a pump, an injector, and a detector is required.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity[5].
-
Principle: The glutamate is derivatized to make it volatile, then separated by gas chromatography and detected by mass spectrometry.
-
Derivatization: A common approach is the formation of silyl derivatives (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., ¹⁵N-glutamate), provides the most accurate quantification.
-
-
UV-Vis Spectrophotometry: This method is often simpler and more accessible, though it may be less specific than chromatographic techniques.
-
Principle: Glutamate is reacted with a reagent to produce a colored compound, and the absorbance of the solution is measured at a specific wavelength.
-
Derivatization: A common method involves the use of ninhydrin, which reacts with the primary amine group of glutamate to produce a deep purple color.
-
Quantification: The concentration is determined by comparing the absorbance of the sample to a calibration curve.
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be experimentally determined for each solvent system.
-
pH: As an amino acid salt, the pH of the solvent will significantly affect the ionization state of the glutamate molecule and thus its solubility. At its isoelectric point, the net charge of the molecule is zero, and solubility is typically at a minimum.
-
Presence of Other Solutes: The presence of other salts or organic molecules in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.
Conclusion
While direct quantitative solubility data for this compound is not extensively available, a strong understanding of its likely behavior can be derived from its chemical nature and data from related compounds. It is a highly polar compound, freely soluble in water and poorly soluble in non-polar organic solvents. For precise solubility determination, the experimental protocols outlined in this guide, particularly isothermal equilibrium studies coupled with robust analytical techniques like HPLC or GC-MS, are recommended. This information is crucial for researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their applications.
References
- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Monoammonium L-glutamate monohydrate under various conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of monoammonium L-glutamate monohydrate under various environmental conditions. Due to a lack of extensive, publicly available stability data specific to this compound, this guide leverages data from its close analogs, L-glutamic acid and monosodium L-glutamate (MSG), to infer its stability profile. The primary degradation pathway for these molecules involves the formation of pyroglutamic acid.
Physicochemical Properties
This compound is a white, practically odorless crystalline powder. It is freely soluble in water and practically insoluble in ethanol or ether.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂O₅ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| pH (5% solution) | 6.0 - 7.0 | [1] |
| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% solution in 2N HCl) | [1] |
| Solubility | Freely soluble in water | [1] |
Stability Profile
The stability of this compound is influenced by temperature, humidity, and pH. The primary degradation product is pyroglutamic acid, formed through an intramolecular cyclization of the glutamate molecule.[2]
Effect of Temperature
Elevated temperatures accelerate the degradation of glutamate to pyroglutamic acid. While specific quantitative data for the ammonium salt is unavailable, studies on L-glutamic acid show that this conversion becomes significant at temperatures above 60°C.[2] The rate of degradation is expected to follow Arrhenius kinetics, where the rate constant of the reaction increases with temperature.
Table 2: Inferred Solid-State Stability of this compound under Different Temperature and Humidity Conditions (Based on ICH Guidelines and Analog Data)
| Condition (ICH Guideline) | Temperature | Relative Humidity | Inferred Stability Outcome |
| Long-term | 25°C ± 2°C | 60% ± 5% RH | Expected to remain stable with minimal degradation. |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | Potential for slight increase in pyroglutamic acid over extended periods. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Significant increase in pyroglutamic acid formation is likely. |
Effect of Humidity
This compound is a crystalline solid containing a water molecule of hydration. Its hygroscopicity, or ability to absorb moisture from the air, can impact its stability. Increased moisture content can facilitate chemical degradation, particularly at elevated temperatures. The hygroscopicity of a substance can be classified according to the European Pharmacopoeia based on the percentage weight gain after 24 hours at 80% relative humidity and 25°C.[3][4][5][6] While specific data for this compound is not available, amino acid salts can exhibit varying degrees of hygroscopicity.
Table 3: European Pharmacopoeia Classification of Hygroscopicity
| Classification | Weight Increase |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
Effect of pH
In solution, the stability of the glutamate molecule is pH-dependent. The conversion to pyroglutamic acid is favored under both acidic (pH 2-4) and alkaline conditions, with maximum stability observed in the neutral pH range.[2] Given that a 5% solution of this compound has a pH between 6.0 and 7.0, it is expected to be relatively stable in its solid form under typical storage conditions.[1]
Degradation Pathway
The primary degradation pathway for L-glutamate is the intramolecular cyclization to form L-pyroglutamic acid and water. This reaction is reversible, but the equilibrium generally favors the formation of the cyclic product, especially with the removal of water at higher temperatures.
References
- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids | Carnegie Science [carnegiescience.edu]
- 3. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
The Orchestrator of Excitatory Signaling: A Technical Guide to the Mechanism of Action of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoammonium L-glutamate monohydrate, upon introduction into biological systems, readily dissociates into L-glutamate and ammonium ions. As L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), its mechanism of action is of paramount importance in neuroscience and drug development.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which L-glutamate exerts its effects, focusing on its interactions with a diverse array of receptors and the subsequent intracellular signaling cascades. The potential modulatory role of the ammonium ion is also discussed. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a deeper understanding of glutamatergic neurotransmission.
I. The L-Glutamate Receptor Superfamily: A Dichotomy of Signaling
L-glutamate mediates its effects by binding to two major superfamilies of receptors: ionotropic and metabotropic glutamate receptors. These receptors are located on the membranes of neuronal and glial cells and are responsible for initiating the majority of fast excitatory synaptic transmission and modulating a wide range of cellular processes.[4][5]
A. Ionotropic Glutamate Receptors (iGluRs): The Conduits of Rapid Excitation
Ionotropic glutamate receptors are ligand-gated ion channels that, upon binding to L-glutamate, undergo a conformational change to open a central pore, allowing the influx of cations and subsequent depolarization of the postsynaptic membrane.[5] This rapid response is crucial for fast synaptic transmission.[1] iGluRs are tetrameric assemblies of four subunits and are further classified into three main subtypes based on their selective agonists: AMPA, NMDA, and Kainate receptors.[6]
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors, composed of subunits GluA1-4, are the primary mediators of fast excitatory neurotransmission in the brain.[5][7] Their activation leads to a rapid influx of Na+ ions, causing a strong depolarization of the postsynaptic neuron. The subunit composition, particularly the presence of the GluA2 subunit, dictates the calcium permeability of the receptor.[7]
-
N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors are unique in their requirement for dual activation by both L-glutamate and a co-agonist, typically glycine or D-serine.[8][9] Composed of GluN1, GluN2, and sometimes GluN3 subunits, these receptors are also voltage-dependent, with a magnesium ion (Mg2+) blocking the channel at resting membrane potential.[8] Depolarization of the membrane is required to dislodge the Mg2+ block, allowing for the influx of both Na+ and a significant amount of Ca2+. This property makes NMDA receptors critical "coincidence detectors," essential for synaptic plasticity, learning, and memory.[8][9]
-
Kainate Receptors: Comprising GluK1-5 subunits, kainate receptors have a more nuanced role in neurotransmission.[10] They are involved in both postsynaptic depolarization and presynaptic modulation of neurotransmitter release.[10]
Quantitative Data for L-Glutamate at Ionotropic Receptors
| Receptor Subtype | Parameter | Value | Species | Reference |
| AMPA (GluA1-4) | EC50 | In the hundreds of micromolar to millimolar range | Not Specified | [11] |
| NMDA | Ki | 230 nM | Rat | [12] |
| Kainate (GluK1-3) | Binding Affinity (Glutamate) | 140–494 nM | Not Specified | [13] |
| Kainate (GluK4/5) | KD for [3H]kainate | 5 nM | Not Specified | [4] |
B. Metabotropic Glutamate Receptors (mGluRs): The Modulators of Synaptic Activity
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that initiate slower, more prolonged signaling cascades, modulating neuronal excitability and neurotransmitter release.[1][14] There are eight subtypes of mGluRs (mGluR1-8), classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[14][15]
-
Group I (mGluR1 and mGluR5): Typically located postsynaptically, these receptors couple to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15][16]
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are predominantly found on presynaptic terminals and couple to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[1][15]
Quantitative Data for L-Glutamate at Metabotropic Receptors
| Receptor Subtype | Parameter | Value (µM) | Species | Reference |
| mGluR1 | EC50 | 1 - 13 | Not Specified | [17] |
| mGluR2 | EC50 | 3 - 11 | Not Specified | [17] |
| mGluR3 | EC50 | 0.3 - 12 | Not Specified | [17] |
| mGluR4a | EC50 | 5.2 | Human | [18] |
| mGluR5 | EC50 | 2 - 9 | Not Specified | [17] |
| mGluR6 | EC50 | 4.7 | Human | [18] |
| mGluR7b | EC50 | 185 | Human | [18] |
| mGluR8a | EC50 | 0.2 | Human | [18] |
II. Signaling Pathways and Experimental Workflows
The activation of glutamate receptors triggers a complex network of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Ionotropic Glutamate Receptor Signaling Pathway.
Caption: Metabotropic Glutamate Receptor Signaling Pathways.
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Recording.
III. The Role of the Ammonium Ion
While L-glutamate is the primary actor, the co-released ammonium ion (NH4+) can also influence neuronal activity. At physiological pH, NH4+ exists in equilibrium with ammonia (NH3), which can diffuse across cell membranes. High concentrations of ammonia are known to be neurotoxic. Studies have shown that even at lower concentrations, ammonium ions can potentiate neuronal network activity, in part by increasing intracellular calcium in astrocytes and augmenting neuronal firing.[19][20] This effect appears to involve ionotropic glutamate receptors, suggesting a potential feedback mechanism where ammonium enhances the very signaling initiated by L-glutamate.[19]
IV. Experimental Protocols
A thorough understanding of the mechanism of action of L-glutamate relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
A. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow across the cell membrane in response to glutamate receptor activation.
Objective: To record glutamate-evoked currents from a single neuron.
Methodology:
-
Slice Preparation: Acutely prepare brain slices (e.g., from the hippocampus) from a rodent and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).[21]
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 4-6 MΩ and fill it with an intracellular solution that mimics the neuron's internal environment.[21][22]
-
Obtaining a Recording:
-
Under a microscope, carefully approach a neuron in the brain slice with the micropipette while applying positive pressure.[19][22]
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance "gigaohm seal."[19][21]
-
Apply gentle suction to rupture the membrane patch under the pipette tip, establishing a "whole-cell" configuration that allows electrical access to the entire neuron.[19][21]
-
-
Data Acquisition:
-
"Clamp" the neuron's membrane potential at a set voltage (e.g., -70 mV).
-
Record the baseline current.
-
Apply L-glutamate or a specific agonist to the bath or locally via a puffer pipette.
-
Record the resulting inward current, which reflects the flow of positive ions into the cell through activated glutamate receptors.
-
-
Pharmacological Isolation: To study specific receptor subtypes, apply selective antagonists. For example, use CNQX to block AMPA/kainate receptors and AP5 to block NMDA receptors.[15]
B. Measurement of Intracellular Calcium Mobilization
This method is particularly useful for studying the signaling of Group I mGluRs, which lead to the release of calcium from intracellular stores.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following mGluR activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture primary neurons or astrocytes, or use a cell line expressing the mGluR of interest.[15][23]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active Fura-2 inside the cell.[15][16]
-
-
Fluorescence Measurement:
-
Place the coverslip with the loaded cells on a fluorescence microscope or in a fluorescence plate reader.[15][16]
-
Excite the Fura-2 at two different wavelengths (typically 340 nm and 380 nm) and measure the emission at 510 nm.[16]
-
The ratio of the fluorescence intensity at the two excitation wavelengths is proportional to the intracellular calcium concentration.[16]
-
-
Stimulation and Data Analysis:
C. Glutamate Transporter Activity Assay
Glutamate transporters play a crucial role in clearing glutamate from the synaptic cleft, thereby terminating the signal. Their activity can be measured directly.
Objective: To quantify the rate of glutamate uptake by transporters in brain tissue or cultured cells.
Methodology:
-
Preparation: Use brain slices, synaptosomes, or cultured astrocytes.[24][25]
-
Uptake Assay:
-
Termination and Measurement:
-
Rapidly terminate the uptake by washing with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells or tissue and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Specificity Control: To determine the specific transporter-mediated uptake, run a parallel experiment in the presence of a broad-spectrum glutamate transporter inhibitor, such as TBOA (threo-β-benzyloxyaspartic acid). The difference in radioactivity between the untreated and inhibitor-treated samples represents the specific glutamate transport activity.[24]
V. Conclusion
The mechanism of action of this compound in biological systems is fundamentally the mechanism of L-glutamate, the most ubiquitous excitatory neurotransmitter in the CNS. Its intricate signaling, mediated by a diverse family of ionotropic and metabotropic receptors, governs a vast array of physiological processes, from rapid synaptic transmission to long-term changes in synaptic strength underlying learning and memory. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate glutamatergic signaling for therapeutic benefit in a wide range of neurological and psychiatric disorders. The modulatory effects of the ammonium ion, while secondary, add another layer of complexity to this dynamic system. This guide provides a foundational framework for navigating the complexities of glutamate's action in the brain.
References
- 1. actamedica.org [actamedica.org]
- 2. A Review of Glutamate Receptors I: Current Understanding of Their Biology [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Subunit composition of synaptic AMPA receptors revealed by a single-cell genetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kainate receptor - Wikipedia [en.wikipedia.org]
- 11. Stoichiometry of the Glial Glutamate Transporter GLT-1 Expressed Inducibly in a Chinese Hamster Ovary Cell Line Selected for Low Endogenous Na+-Dependent Glutamate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.tocris.com [resources.tocris.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. re-place.be [re-place.be]
- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patch Clamp Protocol [labome.com]
- 23. mdpi.com [mdpi.com]
- 24. jneurosci.org [jneurosci.org]
- 25. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Monoammonium L-Glutamate Monohydrate: A Technical Guide
For Immediate Release
TOKYO, Japan – A comprehensive technical guide released today delves into the discovery, history, and multifaceted applications of monoammonium L-glutamate monohydrate, a compound of significant interest to researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of its physicochemical properties, historical context, and its role in biological systems and industrial processes.
Executive Summary
This compound, the ammonium salt of the non-essential amino acid L-glutamic acid, has a history intertwined with the discovery of the "umami" taste. While its sodium counterpart, monosodium glutamate (MSG), gained widespread commercial success, the ammonium salt played a crucial role in the foundational research and continues to be relevant in various scientific and industrial applications. This guide offers a detailed exploration of its origins, synthesis, and contemporary significance.
Historical Perspective: The Dawn of Umami
The journey of monoammonium L-glutamate begins with the pioneering work of Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University. In 1908, Dr. Ikeda successfully isolated L-glutamic acid from the seaweed Laminaria japonica (kombu), identifying it as the source of a distinct savory taste he named "umami".[1][2][3][4][5]
Driven to create a stable and palatable seasoning, Professor Ikeda meticulously studied the taste properties of numerous glutamate salts. Among these were calcium, potassium, magnesium, and notably, ammonium glutamate.[1] While monosodium glutamate was ultimately selected for mass production due to its superior solubility and ease of crystallization, the investigation of monoammonium glutamate was a critical step in understanding the flavor-enhancing properties of the glutamate ion.[1] This foundational research laid the groundwork for the industrial production of glutamate-based flavor enhancers, which was initiated in 1909 by the Suzuki brothers under the brand name Ajinomoto ("essence of taste").[1]
Physicochemical Properties
This compound is a white, practically odorless crystalline powder. It is freely soluble in water and practically insoluble in ethanol or ether. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₄N₂O₅ | PubChem CID: 154523 |
| Molar Mass | 182.18 g/mol | PubChem CID: 154523 |
| Appearance | White, practically odorless crystals or crystalline powder | JECFA |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | JECFA |
| pH (5% solution) | 6.0 - 7.0 | JECFA |
| Specific Rotation [α]D²⁰ | +25.4° to +26.4° (10% w/v in 2N HCl) | JECFA |
| Loss on Drying | Not more than 0.5% (50°C, 4h) | JECFA |
| Sulfated Ash | Not more than 0.1% | JECFA |
Experimental Protocols
Industrial Preparation via Fermentation
Monoammonium L-glutamate is a key intermediate in the modern industrial production of monosodium glutamate through bacterial fermentation. The general workflow is as follows:
A detailed patented process describes the conversion of a fermentatively-prepared solution containing monoammonium glutamate to monosodium glutamate.[6] This process involves:
-
Contacting the monoammonium glutamate solution with a basic anion exchange resin. This splits the salt, with glutamate anions attaching to the resin and releasing ammonia into the solution.
-
Distillation of the ammonia-containing solution to recover the volatile ammonia.
-
Contacting the glutamate-containing resin with a sodium base solution (e.g., sodium hydroxide) to regenerate the resin and form a solution of monosodium glutamate.
-
Crystallization of monosodium glutamate from the solution.
Assay for Purity
The purity of this compound can be determined by a titrimetric method as specified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7]
Methodology:
-
Accurately weigh approximately 200 mg of the previously dried sample.
-
Dissolve the sample in 6 ml of formic acid.
-
Add 100 ml of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, determining the end-point potentiometrically.
-
Perform a blank determination and make the necessary correction. Each ml of 0.1 N perchloric acid is equivalent to 9.106 mg of C₅H₁₂N₂O₄·H₂O.
Biological Significance and Applications in Drug Development
The biological activity of monoammonium L-glutamate is primarily attributed to the L-glutamate anion, which is the most abundant excitatory neurotransmitter in the vertebrate central nervous system.[8][9] The ammonium ion, however, also has known effects on neural function.
Glutamate Signaling Pathways
L-glutamate mediates fast excitatory synaptic transmission by acting on ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, and modulates synaptic activity through metabotropic glutamate receptors (mGluRs).[8][10]
The Role of the Ammonium Ion
The ammonium ion (NH₄⁺) is not merely a counter-ion in this compound. Research has shown that ammonia and ammonium ions can modulate glutamate neurotransmission. Acute hyperammonemia can directly activate NMDA receptors and inhibit the reuptake of glutamate by astrocytes, leading to an increase in extracellular glutamate concentrations.[11] Conversely, pathologic concentrations of ammonium ions have been shown to block L-glutamate uptake.[12] Ammonium and glutamate released by neurons can also act as signals to regulate the metabolic functions of glial cells.[13][14]
Applications in Research and Drug Development
-
Neuroscience Research: As a readily available source of L-glutamate, monoammonium L-glutamate can be used in in-vitro and in-vivo studies to investigate the mechanisms of glutamatergic neurotransmission, excitotoxicity, and the role of glutamate in various neurological disorders.
-
Cell Culture Media: Glutamate is a crucial component of cell culture media, serving as an energy source and a building block for protein synthesis. While less common than L-glutamine, monoammonium L-glutamate can be a component in biopharmaceutical production processes.
-
Drug Formulation: While not a primary application, the physicochemical properties of different glutamate salts are of interest in drug formulation for optimizing solubility and stability.
Conclusion
From its early investigation by Professor Kikunae Ikeda in the quest to understand umami to its modern-day role as an intermediate in industrial fermentation and a tool in neuroscience research, this compound holds a unique position in the history of biochemistry and food science. This technical guide provides a foundational understanding of this compound, highlighting its enduring relevance for scientists and researchers in both academic and industrial settings. The interplay between the well-established role of the glutamate anion and the modulatory effects of the ammonium cation presents intriguing avenues for future research, particularly in the fields of neuroscience and metabolic regulation.
References
- 1. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 2. Glutamate: from discovery as a food flavor to role as a basic taste (umami) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Who Identified Umami and When? | Everything about umami | Umami | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]
- 4. Glutamate flavoring - Wikipedia [en.wikipedia.org]
- 5. Kikunae Ikeda | Umami Information Center [umamiinfo.com]
- 6. WO1996031459A1 - A process for the preparation of monosodium glutamate - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 9. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extensive use of monosodium glutamate: A threat to public health? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate transporter and receptor function in disorders of ammonia metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathologic concentrations of ammonium ions block L-glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ammonium and Glutamate Released by Neurons Are Signals Regulating the Nutritive Function of a Glial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ammonium and glutamate released by neurons are signals regulating the nutritive function of a glial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Monoammonium L-glutamate Monohydrate and its Relation to L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Glutamic acid, the principal excitatory neurotransmitter in the vertebrate central nervous system, and its derivatives are of paramount importance in neuroscience research and drug development. This technical guide provides a comprehensive overview of the chemical relationship between L-Glutamic acid and its salt, Monoammonium L-glutamate monohydrate. It details their physicochemical properties, outlines key experimental protocols for their synthesis and study, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a core resource for professionals investigating glutamatergic systems and developing novel therapeutics targeting these pathways.
Chemical and Physicochemical Properties
This compound is the monohydrated ammonium salt of L-glutamic acid. The formation of this salt involves the neutralization of one of the two carboxylic acid groups of L-glutamic acid with ammonia. This relationship is fundamental to understanding its solubility and handling properties in experimental settings.
Data Presentation
The quantitative physicochemical properties of both L-Glutamic acid and this compound are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of L-Glutamic Acid
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₄ | [1][2] |
| Molecular Weight | 147.13 g/mol | [2] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 199 °C (decomposes) | [1] |
| Solubility in Water | 8.57 g/L (25 °C) | [1] |
| pKa (α-carboxyl) | 2.10 - 2.19 | [1][3] |
| pKa (side chain) | 4.07 - 4.25 | [1][3] |
| pKa (α-amino) | 9.47 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂O₅ | [4] |
| Molecular Weight | 182.18 g/mol | [4] |
| Appearance | White, practically odorless crystals or crystalline powder | [4] |
| Solubility in Water | Freely soluble | [4] |
| pH (5% solution) | 6.0 - 7.0 | [4] |
| Specific Rotation [α]D²⁰ | +25.4° to +26.4° (10% w/v in 2N HCl) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for key experiments in the study of L-glutamic acid's role as a neurotransmitter are provided below.
Synthesis of this compound from L-Glutamic Acid
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
L-Glutamic acid
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (95%)
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and flasks
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Methodology:
-
Dissolution of L-Glutamic Acid: In a beaker, suspend L-Glutamic acid in a minimal amount of deionized water. L-Glutamic acid has limited solubility in water, so a slurry will be formed.
-
Neutralization: While stirring the suspension, slowly add ammonium hydroxide solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter. Continue adding ammonium hydroxide until the pH of the solution reaches between 6.0 and 7.0. As the L-glutamic acid is neutralized, it will dissolve to form monoammonium L-glutamate.
-
Crystallization: Transfer the clear solution to a clean flask and cool it in an ice bath to induce crystallization. The formation of crystals can be facilitated by scratching the inside of the flask with a glass rod.
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials and excess ammonia.
-
Drying: Dry the crystals in a drying oven at a low temperature (e.g., 50°C) to a constant weight to yield this compound.
In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol outlines the procedure for monitoring extracellular glutamate levels in the brain of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with a fluorescence or mass spectrometry detector
-
Anesthetic (e.g., isoflurane)
Methodology:
-
Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic apparatus. Surgically implant a guide cannula into the brain region of interest.
-
Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate, which contains extracellular fluid components that have diffused across the probe's semipermeable membrane, into vials using a fraction collector at regular intervals (e.g., every 20-30 minutes).
-
Sample Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC coupled with a sensitive detection method.
-
Data Analysis: Quantify the glutamate levels in each sample and analyze the data to determine changes in extracellular glutamate concentration over time or in response to stimuli.
Whole-Cell Patch-Clamp Electrophysiology of Glutamate Receptors
This protocol describes the method for recording ion currents through glutamate receptors in cultured neurons or brain slices.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Glass micropipettes
-
Pipette puller
-
External and internal pipette solutions
-
Cell culture or brain slice preparation
-
Agonists and antagonists of glutamate receptors
Methodology:
-
Pipette Preparation: Pull glass micropipettes to a fine tip and fire-polish them. Fill the pipette with the internal solution, which mimics the intracellular ionic environment.
-
Cell Approach and Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a neuron. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage or Current Clamp: Clamp the cell's membrane potential at a specific voltage (voltage-clamp) to record the currents flowing through ion channels, or clamp the current to zero (current-clamp) to record changes in membrane potential.
-
Data Recording and Analysis: Record the currents or voltage changes in response to the application of glutamate or specific glutamate receptor agonists/antagonists to the external solution. Analyze the recorded data to characterize the properties of the glutamate receptors.
Mandatory Visualizations
Chemical Relationship Diagram
Caption: Formation of this compound.
Glutamatergic Synapse Signaling Pathway
Caption: Key components of the glutamatergic synapse.
Experimental Workflow for In Vivo Microdialysis
References
Spectroscopic Analysis of Monoammonium L-glutamate Monohydrate: A Technical Guide
Introduction
Monoammonium L-glutamate monohydrate is the monoammonium salt of the naturally occurring L-form of glutamic acid, hydrated with one molecule of water. It is widely utilized in the food industry as a flavor enhancer. For researchers, scientists, and drug development professionals, a thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and formulation development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about the glutamate structure.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of L-glutamic acid in D₂O shows three distinct signals corresponding to the different proton environments in the molecule.[1]
Table 1: ¹H NMR Spectroscopic Data for L-Glutamic Acid in D₂O [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.74 | Triplet (t) | α-CH |
| 2.48 | Multiplet (m) | γ-CH₂ |
| 2.07 | Multiplet (m) | β-CH₂ |
In the context of this compound, the proton signals from the glutamate anion are expected to be very similar to those of L-glutamic acid. The protons of the ammonium ion (NH₄⁺) and the water molecule would likely be observed as a broad singlet, or they may exchange with the deuterium of the solvent (D₂O) and not be distinctly visible.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of L-glutamic acid provides information on the carbon skeleton.[1]
Table 2: ¹³C NMR Spectroscopic Data for L-Glutamic Acid in D₂O [1][3]
| Chemical Shift (δ) ppm | Assignment |
| 184.09 | γ-COOH |
| 177.36 | α-COOH |
| 57.36 | α-CH |
| 36.20 | β-CH₂ |
| 29.73 | γ-CH₂ |
The carbon signals for the glutamate portion of this compound are expected to be in close agreement with these values.
Experimental Protocol: NMR Spectroscopy
A detailed workflow for acquiring NMR data is outlined below.
References
An In-Depth Technical Guide to the Thermogravimetric Analysis of Monoammonium L-Glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of monoammonium L-glutamate monohydrate (MAG monohydrate). This document details the thermal decomposition pathway, presents quantitative data in a structured format, and outlines a detailed experimental protocol for conducting TGA on this compound.
Introduction
This compound (C₅H₁₂N₂O₄·H₂O) is the monoammonium salt of L-glutamic acid.[1] A thorough understanding of its thermal stability and decomposition characteristics is crucial for its application in various fields, including pharmaceuticals and food science, where it is used as a flavor enhancer and salt substitute.[1] Thermogravimetric analysis is a key technique for characterizing the thermal properties of such materials, providing valuable information on their decomposition patterns, the temperature ranges of stability, and the composition of the resulting residues.
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds in a multi-step process. Initially, the compound loses its water of hydration and ammonia. The resulting glutamic acid then undergoes further decomposition, with pyroglutamic acid being a key intermediate. This decomposition pathway is crucial for interpreting the TGA curve and understanding the chemical transformations that occur upon heating.
Data Presentation
The following tables summarize the quantitative data obtained from the thermogravimetric analysis of this compound. The data is derived from the TGA curve presented in the study by Vlase et al.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Residue |
| Step 1 | 100 - 200 | ~19.2 | H₂O, NH₃ | Glutamic Acid |
| Step 2 | 200 - 280 | ~9.9 | H₂O | Pyroglutamic Acid |
| Step 3 | > 280 | ~70.9 | Various | Carbonaceous Residue |
Table 1: Summary of TGA Data for this compound.
| Parameter | Value |
| Initial Decomposition Temperature | ~100 °C |
| Final Residue at 700 °C | ~0% |
Table 2: Key TGA Parameters for this compound.
Experimental Protocols
A detailed experimental protocol for the thermogravimetric analysis of this compound is provided below. This protocol is a composite of best practices for the analysis of hydrated organic salts.
4.1. Sample Preparation
-
Material Sourcing: Obtain high-purity this compound. The purity of the sample is critical for accurate TGA results.
-
Sample Form: If the sample consists of large crystals, gently grind it to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat distribution throughout the sample.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible.
4.2. Instrumentation
-
Instrument: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions is required.
-
Crucible: Use an inert crucible, such as alumina (Al₂O₃) or platinum (Pt), to prevent any reaction between the sample and the crucible material.
-
Atmosphere: Conduct the analysis under a dynamic inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to purge evolved gases and prevent oxidative side reactions.
4.3. TGA Method Parameters
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.
4.4. Post-Analysis
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperatures of decomposition, the percentage mass loss for each step, and the final residue mass. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Crucible Cleaning: After the analysis, carefully clean the crucible according to the manufacturer's instructions to remove any residual material.
Conclusion
The thermogravimetric analysis of this compound reveals a distinct multi-step decomposition process. By following the detailed experimental protocol outlined in this guide, researchers can obtain reliable and reproducible TGA data. This information is invaluable for understanding the thermal stability and degradation kinetics of this compound, which is essential for its handling, storage, and application in various industries.
References
Methodological & Application
Application Notes and Protocols: Monoammonium L-glutamate Monohydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoammonium L-glutamate monohydrate, a salt of the naturally occurring amino acid L-glutamic acid, is a versatile and readily available reagent in organic synthesis. Its bifunctional nature, possessing both a primary amine and two carboxylic acid functionalities (one as a carboxylate salt), makes it a valuable chiral building block. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent, with a primary focus on its efficient conversion to L-pyroglutamic acid, a key intermediate in the synthesis of various pharmaceuticals and chiral ligands.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O₄·H₂O | --INVALID-LINK-- |
| Molecular Weight | 182.18 g/mol | --INVALID-LINK-- |
| Appearance | White, practically odorless crystals or crystalline powder | --INVALID-LINK-- |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | --INVALID-LINK-- |
| pH (5% solution) | 6.0 - 7.0 | --INVALID-LINK-- |
| Specific Rotation [α]D²⁰ | +25.4° to +26.4° (c=10 in 2N HCl) | --INVALID-LINK-- |
Application: Synthesis of L-Pyroglutamic Acid
L-Pyroglutamic acid (also known as 5-oxoproline) is a chiral lactam that serves as a versatile synthon in the preparation of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and chiral catalysts. The direct thermal cyclization of this compound offers a straightforward and atom-economical route to this valuable intermediate.
Reaction Principle
The synthesis proceeds via an intramolecular condensation reaction. Upon heating, the primary amine group of the L-glutamate moiety nucleophilically attacks the side-chain carboxylic acid, leading to the formation of a five-membered lactam ring with the concomitant elimination of one molecule of water and one molecule of ammonia.
Caption: General workflow for the synthesis of L-Pyroglutamic Acid.
Experimental Protocol: Thermal Cyclization
This protocol is adapted from established procedures for the cyclization of L-glutamic acid.
Materials:
-
This compound (Reagent grade)
-
High-temperature resistant reaction vessel with a mechanical stirrer and a distillation setup
-
Heating mantle or oil bath
-
Deionized water
-
Activated carbon
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup: Place 182.18 g (1.0 mol) of this compound into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.
-
Heating and Cyclization: Begin stirring and gradually heat the solid using a heating mantle or oil bath. The solid will begin to melt and then boil as water and ammonia are released. Continue heating to a temperature of 140-150 °C. Maintain this temperature for 2-3 hours to ensure complete cyclization. During this time, water and ammonia will distill off.
-
Hydrolysis of Racemized Product (Optional but Recommended): After the initial heating, a small amount of racemization may occur. To obtain optically pure L-pyroglutamic acid, a controlled hydrolysis and re-crystallization is recommended. Cool the reaction mixture to approximately 100 °C and cautiously add 200 mL of deionized water.
-
Decolorization: To the resulting solution, add 5 g of activated carbon and stir at 80-90 °C for 30 minutes to remove colored impurities.
-
Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of L-pyroglutamic acid.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50-60 °C to a constant weight.
Expected Yield and Purity
The expected yield of L-pyroglutamic acid is typically in the range of 85-95%. The purity of the product can be assessed by melting point determination (M.P. of L-pyroglutamic acid: 156-158 °C) and optical rotation measurement.
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | 156-158 °C |
| Optical Rotation [α]D²⁰ | -11.4° to -12.4° (c=5 in H₂O) |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the experimental protocol.
Caption: Experimental workflow for L-Pyroglutamic Acid synthesis.
Potential Signaling Pathway Relevance in Drug Development
L-glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS), acting on both ionotropic and metabotropic glutamate receptors. L-pyroglutamic acid, as a derivative, can also interact with these pathways, although with different affinities and effects. Understanding these interactions is crucial for drug development professionals.
Caption: Simplified Glutamatergic Signaling Pathway.
Conclusion
This compound is a cost-effective and stereochemically defined starting material for organic synthesis. Its primary application lies in the straightforward, high-yielding synthesis of L-pyroglutamic acid, a valuable chiral building block. The provided protocol offers a reliable method for this transformation. For professionals in drug development, the relationship of both the parent molecule and its derivatives to glutamatergic signaling pathways underscores the importance of this class of compounds in neuroscience research and therapeutic design.
Application of Monoammonium L-glutamate Monohydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoammonium L-glutamate monohydrate is increasingly being explored as a substitute for L-glutamine in cell culture media, particularly in biopharmaceutical production processes. L-glutamine, while a critical nutrient for cellular proliferation and energy metabolism, is chemically unstable in liquid media, degrading into ammonia and pyroglutamate.[1] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and the quality of recombinant proteins.[2] Monoammonium L-glutamate serves as a more stable alternative, mitigating the issue of ammonia accumulation and offering potential benefits for process control and productivity.[3]
This document provides detailed application notes and protocols for the use of this compound in cell culture media, targeting researchers, scientists, and drug development professionals.
Key Benefits of Substituting L-Glutamine with Monoammonium L-glutamate
-
Reduced Ammonia Accumulation: The primary advantage is the significant reduction in the concentration of ammonia in the cell culture medium.[2] This leads to a less toxic environment for the cells, potentially extending culture duration and improving overall performance.
-
Enhanced Specific Productivity: Several studies have shown that while cell growth might be slightly reduced, the specific productivity (per cell) of recombinant proteins, such as monoclonal antibodies, can be significantly increased when L-glutamine is replaced with L-glutamate.[2][4]
-
Improved Product Quality: Reduced ammonia levels have been linked to better post-translational modifications of recombinant proteins, such as improved galactosylation of monoclonal antibodies (mAbs).[2]
-
Increased Medium Stability: By replacing the unstable L-glutamine, the culture medium has a longer shelf-life and maintains a more consistent composition over time.
Data Presentation
The following tables summarize quantitative data from studies comparing the effects of L-glutamine and L-glutamate on various cell culture parameters in Chinese Hamster Ovary (CHO) cells.
Table 1: Effect of L-Glutamate on Ammonia Accumulation and Recombinant IgG Production in CHO Cells
| Parameter | 6 mM L-glutamine | 6 mM L-glutamate | Fold Change | Reference |
| Max. Ammonia (mM) | ~6 | ~2 | ~3-fold decrease | [2] |
| rIgG Titer | - | - | 1.7-fold increase | [2] |
| Specific rIgG Productivity | - | - | 1.7-fold increase | [2] |
| Galactosylated Glycans (G1F+G2F) | 50.4% | 59.8% | ~1.2-fold increase | [2] |
Table 2: Impact of L-Glutamate on CHO Cell Growth and Monoclonal Antibody (mAb) Titer
| Condition | Cell Growth | Specific Productivity (Qp) | mAb Titer (g/L) | Reference |
| Glutamine-based media | Higher | Lower | - | [4] |
| Glutamate-based media | Lower | 94.9-134.4% increase | 1.39 - 1.43 | [4] |
Signaling Pathways and Metabolic Shift
The substitution of L-glutamine with L-glutamate induces a metabolic shift within the cells. Cells adapt by altering the activity of key enzymes involved in nitrogen metabolism.
-
Glutamine Synthetase (GS): Activity of this enzyme, which synthesizes glutamine from glutamate and ammonia, may increase.
-
Glutaminase (GLS): The activity of glutaminase, which breaks down glutamine, may decrease.
-
Transaminases: These enzymes play a crucial role in converting glutamate to α-ketoglutarate, a key intermediate in the TCA cycle, providing energy for the cell.[5]
While L-glutamate is a well-known excitatory neurotransmitter in the central nervous system, its signaling roles in non-neuronal tissues are also being recognized.[6][7] In the context of industrial cell lines, the direct signaling impact of L-glutamate on proliferation and protein production is an area of active research. It is understood that glutamate can influence intracellular signaling cascades that regulate growth and differentiation.[8]
Figure 1: Metabolic shift from L-glutamine to L-glutamate utilization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (Cell culture grade)
-
High-purity water (e.g., WFI or cell culture grade)
-
Sterile filter unit (0.22 µm pore size)
-
Sterile storage bottles
-
pH meter
-
Sterile serological pipettes and tubes
Procedure:
-
Calculate the required mass: To prepare a 200 mM stock solution, weigh out 37.43 g of this compound (MW = 187.16 g/mol ) for every 1 L of high-purity water.
-
Dissolution: In a sterile beaker or flask, add the weighed powder to approximately 80% of the final volume of water. Stir gently with a sterile magnetic stir bar until fully dissolved. The solution should be clear.
-
pH Adjustment: Check the pH of the solution. Adjust the pH to the desired level (typically 7.0-7.4) using sterile 1N NaOH or 1N HCl. It is crucial to perform this step aseptically.
-
Final Volume: Add high-purity water to reach the final desired volume.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Adaptation of Suspension CHO Cells to L-Glutamate Containing Medium
This protocol describes a gradual adaptation process to minimize stress on the cells.
Materials:
-
Suspension CHO cells in a glutamine-containing medium
-
Basal medium without L-glutamine
-
Sterile 200 mM L-glutamine solution
-
Sterile 200 mM Monoammonium L-glutamate solution
-
Shake flasks or spinner flasks
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., trypan blue)
Procedure:
-
Initial Culture: Start with a healthy, exponentially growing culture of CHO cells in your standard L-glutamine-containing medium.
-
Passage 1 (75% Gln / 25% Glu): At the next subculture, seed the cells into a medium containing 75% of the original L-glutamine concentration and 25% of the equimolar concentration of L-glutamate. For example, if your standard medium contains 4 mM L-glutamine, the adaptation medium will contain 3 mM L-glutamine and 1 mM L-glutamate.
-
Monitoring: Monitor cell growth and viability daily. Subculture the cells when they reach the desired density, typically every 3-4 days.
-
Subsequent Passages: With each subsequent passage, decrease the proportion of L-glutamine and increase the proportion of L-glutamate. A suggested stepwise adaptation is as follows:
-
Passage 2: 50% L-glutamine / 50% L-glutamate
-
Passage 3: 25% L-glutamine / 75% L-glutamate
-
Passage 4: 0% L-glutamine / 100% L-glutamate
-
-
Full Adaptation: Once the cells show consistent growth and high viability (e.g., >90%) in the 100% L-glutamate medium for at least three consecutive passages, they are considered adapted.
-
Cryopreservation: It is highly recommended to create a cell bank of the adapted cells.
Figure 2: Workflow for adapting CHO cells to L-glutamate medium.
Protocol 3: Fed-Batch Culture using Monoammonium L-glutamate
Objective: To maintain a productive fed-batch culture by feeding with a concentrated nutrient solution containing L-glutamate.
Materials:
-
Adapted CHO cells in L-glutamate-containing basal medium
-
Concentrated feed medium containing L-glutamate and other essential nutrients
-
Bioreactor or shake flask setup
-
Metabolite analyzer (for glucose, lactate, ammonia, etc.)
Procedure:
-
Inoculation: Inoculate the bioreactor with adapted CHO cells at a predetermined seeding density in the L-glutamate-containing basal medium.
-
Batch Phase: Allow the cells to grow in batch mode until a specific cell density or nutrient limitation is reached. Monitor key parameters such as viable cell density, viability, glucose, lactate, and ammonia.
-
Feeding Strategy: Begin feeding with the concentrated L-glutamate-containing feed medium based on a pre-determined strategy. Common strategies include:
-
Bolus feeding: Adding a specific volume of feed at set time intervals (e.g., daily).
-
Continuous feeding: A constant, low-rate addition of the feed solution.
-
Feedback control: Adjusting the feed rate based on real-time measurements of a key metabolite (e.g., glucose).
-
-
Process Monitoring: Continue to monitor cell growth, viability, and key metabolite concentrations throughout the fed-batch culture. Also, monitor product titer and quality attributes.
-
Harvest: Harvest the culture when the desired product titer is reached or when cell viability begins to decline significantly.
Conclusion
The use of this compound as a substitute for L-glutamine in cell culture media presents a compelling strategy for process optimization, particularly in the manufacturing of biotherapeutics. By reducing ammonia accumulation, it is possible to enhance specific productivity and improve product quality. Successful implementation requires a careful adaptation of the cell line to the new medium. The provided protocols offer a foundation for researchers to explore the benefits of L-glutamate in their specific cell culture systems.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Substitution of glutamine by glutamate enhances production and galactosylation of recombinant IgG in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate signalling in non-neuronal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Glutamate signaling in non-neuronal tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of Monoammonium L-glutamate Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoammonium L-glutamate monohydrate is the ammonium salt of L-glutamic acid, a naturally occurring amino acid. It is utilized in various research applications, including its role as a component in cell culture media and as a flavor enhancer in food science studies.[1][2] Proper dissolution and preparation of this compound are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the dissolution of this compound for general laboratory use and specific considerations for cell culture applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₁₄N₂O₅ | [3] |
| Molecular Weight | 182.18 g/mol | [1][3] |
| Appearance | White, practically odorless crystals or crystalline powder | [1][2][3] |
| Solubility (at 25°C) | Freely soluble in water; practically insoluble in ethanol or ether | [1][2][3] |
| pH of 5% Solution | 6.0 - 7.0 | [1][2][3][4] |
Recommended Solvents and General Considerations
The recommended and non-recommended solvents for dissolving this compound are summarized below.
| Solvent | Recommendation | Rationale |
| Water (Deionized, Distilled, or Cell Culture Grade) | Highly Recommended | The compound is freely soluble in water.[1][3] |
| Phosphate-Buffered Saline (PBS) | Recommended | Suitable for many biological applications, helps maintain physiological pH. |
| Cell Culture Media | Recommended for direct use | Can be dissolved directly into the medium for cell-based assays. |
| Ethanol or Ether | Not Recommended | The compound is practically insoluble in these organic solvents.[1][3] |
| DMSO | Not Recommended | While a common solvent, insolubility is expected, similar to other organic solvents.[5] |
Key Considerations:
-
pH Adjustment: The natural pH of a 5% solution is between 6.0 and 7.0.[1][2][3][4] For pH-sensitive applications, such as cell culture, adjustment to a physiological pH (typically 7.2-7.4) may be necessary. This can be achieved using dilute NaOH or HCl.
-
Sterilization: For cell culture and other sterile applications, the prepared solution should be sterilized by filtration through a 0.22 µm filter. Autoclaving is not recommended as it may lead to the degradation of glutamate.
Experimental Protocols
This protocol details the steps to prepare a 1 M stock solution of this compound.
Materials:
-
This compound (MW: 182.18 g/mol )
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
-
Spatula
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 1 M solution, calculate the mass of this compound needed: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 1 mol/L x 0.1 L x 182.18 g/mol = 18.218 g
-
Weigh the compound: Accurately weigh 18.218 g of this compound using a calibrated scale.
-
Dissolution: a. Add approximately 80 mL of high-purity water to a 100 mL volumetric flask. b. Transfer the weighed compound into the flask. c. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. d. Stir the solution at room temperature until the solid is completely dissolved. The compound is freely soluble, so this should occur readily.[1][3]
-
Final Volume Adjustment: Once dissolved, bring the solution to the final volume of 100 mL with high-purity water.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
This protocol is specifically for preparing a sterile stock solution for use in cell culture experiments.
Materials:
-
This compound
-
Cell culture grade water or a suitable buffer (e.g., PBS)
-
Sterile conical tubes or bottles
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
pH meter and sterile pH adjustment solutions (e.g., 1N NaOH, 1N HCl)
-
Laminar flow hood
Procedure (performed under aseptic conditions in a laminar flow hood):
-
Prepare the solution: Following steps 1-3 of the general protocol (4.1), prepare the desired concentration of this compound in cell culture grade water or buffer.
-
pH Measurement and Adjustment (if necessary): a. Aseptically take a small aliquot to measure the pH. b. If the pH needs adjustment for your specific cell line (e.g., to pH 7.4), add sterile 1N NaOH or 1N HCl dropwise while monitoring the pH.
-
Sterile Filtration: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Filter the solution into a sterile storage container (e.g., a sterile conical tube or bottle).
-
Aliquoting and Storage: a. Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and reduce the risk of contamination. b. Store the aliquots at -20°C for long-term storage. Once thawed, store at 2-8°C and use within a few weeks.
Solution Stability
The stability of glutamate solutions is crucial for experimental consistency.
| Storage Condition | Expected Stability | Rationale/Comments |
| Room Temperature (22-24°C) | Stable for at least 50 hours. | Studies on L-glutamic acid in water show high recovery rates over this period.[6] However, for sterile applications, this is not recommended due to the risk of microbial growth. |
| Refrigerated (2-8°C) | Stable for several weeks. | This condition minimizes degradation and is recommended for short-to-medium-term storage.[7] |
| Frozen (-20°C) | Stable for several months to years. | Recommended for long-term storage of sterile stock solutions. Avoid multiple freeze-thaw cycles. |
Visual Diagrams
Caption: Workflow for preparing a sterile solution of this compound.
Caption: Solubility of this compound in various solvents.
References
- 1. fao.org [fao.org]
- 2. MONOAMMONIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 3. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Monoammonium L-glutamate Monohydrate
Introduction
Monoammonium L-glutamate monohydrate is the ammonium salt of L-glutamic acid. It is crucial to have a robust and reliable analytical method for its quantification in various matrices, including pharmaceutical formulations and food products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their salts due to its high resolution, sensitivity, and accuracy. This application note details a reversed-phase HPLC method with pre-column derivatization for the quantitative determination of the glutamate component of this compound.
Principle
Since glutamate lacks a strong chromophore for direct UV detection at higher wavelengths, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the primary amine group of the glutamate molecule. This application note describes a method using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, for derivatization. The resulting DNP-glutamate derivative is then separated on a C18 reversed-phase column and quantified using a UV detector. This method is sensitive, specific, and can be readily implemented in a standard analytical laboratory.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
1-Fluoro-2,4-dinitrobenzene (DNFB), 99%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium bicarbonate
-
Hydrochloric acid (6 M)
-
Diethyl ether
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Water bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 100, 125, 250, 500, 750 ppm) by serial dilution of the stock solution with deionized water.[1][2]
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before derivatization.
5. Pre-column Derivatization Procedure [1][2]
-
To 0.5 mL of each standard or sample solution in a test tube, add sodium bicarbonate solution (5% w/v) to adjust the pH to approximately 7.8.[2]
-
Add 10 µL of DNFB solution.
-
Incubate the mixture in a water bath at 40°C for 3 hours in the dark.[1][2]
-
After incubation, acidify the mixture by adding 50 µL of 6 M hydrochloric acid.[1]
-
Extract the excess unreacted DNFB with 1 mL of diethyl ether. Repeat the extraction until the yellow color in the ether layer disappears.[1]
-
Allow the remaining aqueous solution to stand until any residual ether has evaporated.
-
Add 500 µL of methanol (HPLC grade) to the final solution, vortex, and transfer to an HPLC vial for analysis.[1]
6. HPLC Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25°C)
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 20 µL[2]
Data Presentation
The following table summarizes typical quantitative data obtained from HPLC analyses of glutamate using various derivatization and detection methods.
| Parameter | Method 1 (DNFB Derivatization) | Method 2 (OPA Derivatization) | Method 3 (Dansyl Chloride Derivatization) |
| Derivatizing Agent | 1-Fluoro-2,4-dinitrobenzene (DNFB) | o-Phthaldialdehyde (OPA) | Dansyl Chloride |
| Detection | UV at 254 nm[2] | UV/Diode Array at pH 5.9[3] | Fluorescence (Ex: 328 nm, Em: 530 nm)[4] |
| Column | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (150 x 4.6 mm, 2.7 µm)[3] | C18 (150 x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase | Methanol:Water (1:1)[1][2] | 10 mM Phosphate Buffer:Methanol (75:25)[3] | Water:Methanol:Acetic Acid (54:45:1)[4] |
| Retention Time (min) | ~8.6[2] | Not Specified | Not Specified |
| Linearity Range | 125 - 500 µg/mL[2] | 1 - 50 µg/mL[3] | Not Specified |
| Correlation Coefficient (R²) | 0.992[2] | 0.9999[3] | 0.9999[4] |
| Limit of Detection (LOD) | Not Specified | 0.015 µg/mL[3] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.050 µg/mL[3] | Not Specified |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of Monoammonium L-glutamate.
Conclusion
The described HPLC method with pre-column DNFB derivatization provides a reliable and sensitive approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. The validation parameters from similar studies on glutamate indicate that the method is linear, accurate, and precise, making it suitable for quality control and research applications. For different sensitivity requirements, alternative derivatization agents like OPA or Dansyl Chloride coupled with fluorescence detection can be employed.[3][4]
References
- 1. moca.net.ua [moca.net.ua]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. academic.oup.com [academic.oup.com]
- 4. Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoammonium L-glutamate Monohydrate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoammonium L-glutamate monohydrate, a highly pure and stable salt of the non-essential amino acid L-glutamic acid, serves as an excellent primary standard in analytical chemistry. Its well-defined stoichiometry, high purity, and stability make it suitable for the accurate calibration of analytical instruments and the validation of methods for the quantification of L-glutamic acid and its salts in various matrices, including pharmaceutical formulations, food products, and biological samples.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard for three common analytical techniques: potentiometric titration, high-performance liquid chromatography (HPLC), and enzymatic assay.
Physicochemical Properties and Specifications
This compound is a white, practically odorless crystalline powder that is freely soluble in water.[1][2] Key specifications for analytical standard grade material are summarized in the table below.
| Property | Specification | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 7558-63-6 | [1] |
| Molecular Formula | C5H12N2O4 · H2O | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Assay (on dried basis) | ≥ 99.0% | [1] |
| Solubility | Freely soluble in water | [1][2] |
| pH (5% solution) | 6.0 - 7.0 | [2] |
| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% w/v in 2N HCl) | [1] |
| Loss on Drying | ≤ 0.5% (50°C, 4 h) | [1] |
Stability of Standard Solutions
The stability of L-glutamic acid solutions is influenced by pH and temperature. At acidic pH values (around 2-3) and elevated temperatures, L-glutamic acid can undergo conversion to pyrrolidonecarboxylic acid.[3][4] However, solutions are stable at very acidic (pH 0) and very alkaline (pH 14) conditions.[4] For analytical purposes, it is recommended to prepare fresh solutions. If storage is necessary, refrigeration at 4°C is preferable to room temperature.[4]
Experimental Protocols
Preparation of a Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL (1000 ppm) standard stock solution of L-glutamic acid using this compound.
Materials:
-
This compound (analytical standard grade)
-
Deionized water, HPLC grade or equivalent
-
Volumetric flask (e.g., 100 mL), Class A
-
Analytical balance
Procedure:
-
Accurately weigh approximately 123.6 mg of this compound. (Note: The molecular weight of this compound is 182.18 g/mol , and the molecular weight of L-glutamic acid is 147.13 g/mol . The conversion factor is 147.13 / 182.18 = 0.8076).
-
Quantitatively transfer the weighed substance to a 100 mL volumetric flask.
-
Add a portion of deionized water to the flask and swirl to dissolve the solid completely.
-
Once dissolved, bring the solution to volume with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
This stock solution has a concentration of approximately 1 mg/mL of L-glutamic acid. The exact concentration should be calculated based on the actual weight and purity of the standard.
-
Store the stock solution at 2-8°C when not in use. It is recommended to prepare fresh solutions for optimal accuracy.
Protocol 1: Assay by Potentiometric Titration
This method is a classic and reliable approach for determining the purity of the standard material.[1]
Principle: The amino group of L-glutamate is titrated with a strong acid in a non-aqueous medium. The endpoint is determined potentiometrically.
Materials:
-
This compound
-
Formic acid, anhydrous
-
Glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid, standardized
-
Potentiometer with a suitable electrode system (e.g., glass and calomel)
Procedure:
-
Accurately weigh about 200 mg of the previously dried this compound.[1]
-
Dissolve the sample in 6 mL of formic acid.[1]
-
Add 100 mL of glacial acetic acid.[1]
-
Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.[1]
-
Determine the endpoint of the titration from the point of maximum inflection on the titration curve.
-
Perform a blank determination in the same manner and make any necessary corrections.[1]
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.106 mg of C5H12N2O4 · H2O.[1]
References
Monoammonium L-glutamate Monohydrate in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1][2] Its action is mediated through ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[3][4] In electrophysiological studies, precise application of L-glutamate is essential to investigate neuronal excitability, synaptic function, and the effects of novel therapeutic agents targeting the glutamatergic system.
Monoammonium L-glutamate monohydrate serves as a readily available and highly soluble source of the L-glutamate anion for these applications. However, it is crucial to consider the potential effects of the ammonium ion (NH₄⁺), which can also modulate neuronal activity.[5][6] This document provides detailed application notes and protocols for the use of this compound in electrophysiology, with a focus on whole-cell patch-clamp recordings.
Application Notes
Considerations for Using this compound
The primary advantage of using this compound is its high solubility in aqueous solutions, allowing for the preparation of concentrated stock solutions. When diluted to working concentrations in artificial cerebrospinal fluid (aCSF), the final concentration of ammonium ions is typically in the low millimolar or micromolar range. While often considered negligible, researchers should be aware that ammonium ions can have direct effects on neuronal networks.[5]
Potential Effects of Ammonium Ions (NH₄⁺):
-
Neuronal Depolarization: Ammonium ions can cause a slight depolarization of the neuronal membrane.[5]
-
Modulation of Glutamate Receptors: NH₄⁺ can act synergistically with NMDA receptor agonists and may influence the activity of ionotropic glutamate receptors.[5]
-
Effects on Astrocytes: Ammonia can impact astrocytic function, including glutamate uptake.[6]
For most acute application studies where L-glutamate is applied focally and transiently, the effects of the low concentration of ammonium ions are likely to be minimal. However, for experiments involving prolonged bath application or studies on sensitive neuronal circuits, it is advisable to use L-glutamic acid, which can be dissolved in aCSF and the pH adjusted with NaOH, to avoid the presence of ammonium ions.
Data Presentation
Table 1: Typical Concentration Ranges for L-glutamate in Electrophysiology
| Application Method | Concentration Range | Target Receptors | Reference(s) |
| Bath Perfusion | 10 µM - 1 mM | General receptor activation, excitotoxicity studies | [7][8] |
| Puffer/Pressure Ejection | 100 µM - 10 mM | Localized and rapid receptor activation | [9] |
| Iontophoresis | 100 mM - 500 mM (in pipette) | Highly localized and rapid receptor activation | - |
Table 2: Electrophysiological Parameters of Glutamate-Evoked Currents
| Receptor Type | Holding Potential (mV) | Agonist Concentration | Peak Current Amplitude (pA) | Decay Time Constant (ms) | Reference(s) |
| AMPA | -60 to -70 | 100 µM Glutamate | -50 to -500 | 1 - 10 | [10] |
| NMDA | +40 | 100 µM Glutamate | +50 to +300 | 50 - 500 | [10] |
| Kainate | -60 | 10 µM Kainate | -20 to -200 | 10 - 100 | [11] |
Experimental Protocols
Protocol 1: Preparation of L-glutamate Stock Solution
-
Reagent: this compound (M.W. 183.16 g/mol )
-
Objective: To prepare a 1 M stock solution.
-
Procedure:
-
Weigh out 1.8316 g of this compound.
-
Dissolve in 8 ml of high-purity deionized water.
-
Adjust the final volume to 10 ml with deionized water.
-
Sterile filter the solution through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Glutamate-Evoked Currents
This protocol is adapted for recording from cultured neurons or acute brain slices.[1][12][13]
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. The solution should be continuously bubbled with 95% O₂/5% CO₂. The pH should be 7.4 and the osmolarity between 305-315 mOsm.[13]
-
Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 5 NaCl, 1 MgCl₂, 10 HEPES, 0.4 CaCl₂, 11 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to 280-290 mOsm.[1][13]
-
L-glutamate working solution: Dilute the 1 M stock solution in aCSF to the desired final concentration (e.g., 1 mM for puffer application).
2. Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Puffer system (e.g., Picospritzer)
3. Experimental Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols. Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.[13]
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[1]
-
Obtaining a Whole-Cell Recording:
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[12]
-
-
Recording Glutamate-Evoked Currents:
-
Voltage-Clamp Mode: Clamp the neuron at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents. To isolate NMDA receptor-mediated currents, clamp the neuron at +40 mV in the presence of an AMPA receptor antagonist (e.g., CNQX) to relieve the Mg²⁺ block.[12]
-
Glutamate Application: Position the puffer pipette containing the L-glutamate working solution near the recorded neuron. Apply a brief pressure pulse (e.g., 10-50 ms, 5-10 psi) to eject the glutamate solution.
-
Data Acquisition: Record the resulting inward (at -70 mV) or outward (at +40 mV) currents.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay kinetics of the glutamate-evoked currents.
-
Construct dose-response curves if applying different concentrations of L-glutamate.
-
Visualizations
Signaling Pathways
Caption: Overview of Glutamate Signaling Pathways.
Caption: Ionotropic Glutamate Receptor Activation Cascade.
Experimental Workflow
Caption: Whole-Cell Recording Workflow for Glutamate Application.
References
- 1. axolbio.com [axolbio.com]
- 2. AMPA and NMDA Receptors [sumanasinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Transmembrane Water Fluxes in Neurons Elicited by Glutamate Ionotropic Receptors and by the Cotransporters KCC2 and NKCC1: A Digital Holographic Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships between glutamate release, blood flow and spreading depression: real-time monitoring using an electroenzymatic dialysis electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ventral Tegmental Area Glutamate Neurons: Electrophysiological Properties and Projections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kainate receptor - Wikipedia [en.wikipedia.org]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for the Purification of Synthesized Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized Monoammonium L-glutamate monohydrate (MAG). The described techniques are designed to remove common impurities, enhancing the purity and quality of the final product for research, development, and pharmaceutical applications.
Introduction
This compound, the monoammonium salt of L-glutamic acid, is a key intermediate and ingredient in various industries. Its synthesis can result in the co-production of impurities such as other amino acids, inorganic salts, and color bodies. Effective purification is crucial to meet the stringent purity requirements for its intended applications. This document outlines two primary methods for the purification of MAG: Recrystallization and Ion-Exchange Chromatography .
Common impurities in synthesized MAG can include:
-
Other amino acids and their salts
-
Unreacted starting materials
-
Inorganic salts
-
Colored impurities
-
Pyroglutamic acid[1]
Method 1: Purification by Recrystallization
Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures. For this compound, which is freely soluble in water and practically insoluble in ethanol[1], a water-based recrystallization with ethanol as an anti-solvent is an effective method.
Experimental Protocol: Recrystallization
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of deionized water at an elevated temperature (e.g., 70-80 °C) with continuous stirring until a clear solution is obtained. The typical ratio is approximately 1:3 to 1:5 (w/v) of crude MAG to water, depending on the initial purity.
-
Decolorization: If the solution is colored, add activated carbon (typically 1-2% w/w of the crude MAG) to the hot solution. Stir the mixture for 15-30 minutes at the elevated temperature to allow for the adsorption of colored impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated Buchner funnel lined with filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The cooling rate can influence crystal size and purity. For enhanced yield, the solution can be further cooled in an ice bath (0-5 °C).
-
Anti-solvent Addition (Optional): To further decrease the solubility of MAG and increase the yield, slowly add ethanol (an anti-solvent) to the cooled solution with gentle stirring until slight turbidity is observed.
-
Maturation: Allow the solution to stand at the reduced temperature for a period of 2-4 hours to allow for complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
Data Presentation: Recrystallization
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~95.0% | ≥99.5% |
| Yield | - | 85-95% |
| Appearance | Off-white to yellowish crystalline powder | White crystalline powder |
| Moisture Content | Variable | ≤0.5% |
| Inorganic Salt Content | Variable | Significantly Reduced |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net charge. It is particularly effective for purifying amino acids and their salts from a mixture of charged and uncharged impurities. For Monoammonium L-glutamate, a cation-exchange resin can be utilized to bind the positively charged ammonium ion and the zwitterionic glutamate at an appropriate pH.
Experimental Protocol: Ion-Exchange Chromatography
-
Resin Selection and Preparation: Select a suitable strong acid cation-exchange resin (e.g., Dowex 50W X8). Prepare the resin by washing it sequentially with deionized water, 1 M NaOH, deionized water, 1 M HCl, and finally with deionized water until the eluate is neutral.
-
Column Packing: Pack a chromatography column with the prepared resin to the desired bed height. Equilibrate the column by passing several column volumes of the starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0) through it.
-
Sample Preparation and Loading: Dissolve the crude this compound in the starting buffer. Adjust the pH of the sample solution to match the equilibration buffer if necessary. Load the sample onto the top of the column at a controlled flow rate.
-
Washing: After loading the entire sample, wash the column with the starting buffer to remove any unbound or weakly bound impurities. Monitor the column effluent using a UV detector at 210 nm until the baseline is stable.
-
Elution: Elute the bound Monoammonium L-glutamate from the resin using an elution buffer with a higher ionic strength or a different pH. A common approach is to use a linear gradient or a step gradient of a higher concentration salt solution (e.g., 0.1 M to 1.0 M NaCl in the starting buffer) or a buffer with a higher pH (e.g., sodium phosphate buffer, pH 7.0).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis and Pooling: Analyze the collected fractions for the presence of Monoammonium L-glutamate using a suitable analytical technique (e.g., HPLC). Pool the fractions containing the pure product.
-
Desalting and Isolation: If a salt gradient was used for elution, the pooled fractions will contain a high concentration of salt. This can be removed by dialysis, diafiltration, or by using a desalting column. After desalting, the pure this compound can be isolated by lyophilization or crystallization.
Data Presentation: Ion-Exchange Chromatography
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~95.0% | ≥99.8% |
| Recovery | - | 80-90% |
| Endotoxin Levels | Variable | Significantly Reduced |
| Other Amino Acids | Present | Below Detection Limit |
Visualization: Ion-Exchange Chromatography Workflow
Caption: Workflow for the purification of this compound by ion-exchange chromatography.
Purity Assessment
The purity of this compound before and after purification should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for amino acid analysis involves pre-column derivatization followed by reverse-phase HPLC with UV or fluorescence detection.
-
Derivatizing Agent: o-Phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV or Fluorescence detector.
Titration
The assay of this compound can be performed by non-aqueous titration.
-
Procedure: Dissolve an accurately weighed sample in formic acid and add glacial acetic acid. Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.[1]
Conclusion
The choice of purification technique for synthesized this compound depends on the nature and level of impurities, the desired final purity, and the scale of the operation. Recrystallization is a straightforward and cost-effective method for removing bulk impurities and achieving good purity. For higher purity requirements, especially for the removal of other amino acids and endotoxins, ion-exchange chromatography is the preferred method. A combination of these techniques can also be employed for optimal results. The protocols provided herein serve as a comprehensive guide for researchers and scientists to obtain high-purity this compound.
References
Application Notes and Protocols for Monoammonium L-glutamate Monohydrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Monoammonium L-glutamate Monohydrate as a substrate in key enzymatic assays. This document is intended to guide researchers in accurately measuring the activity of enzymes central to metabolism, neuroscience, and cellular regulation.
Introduction
This compound is a highly soluble and stable salt of L-glutamic acid, making it an excellent substrate for a variety of enzymatic assays. In aqueous solutions, it dissociates to provide L-glutamate, the biologically active enantiomer that serves as a key metabolite in central carbon and nitrogen metabolism. Its consistent purity and high solubility ensure reproducible experimental results.
This document details the application of this compound in assays for four critical enzymes:
-
Glutamate Dehydrogenase (GDH): A mitochondrial enzyme that links amino acid and carbohydrate metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.
-
Glutamate Oxidase (GOX): An enzyme that catalyzes the specific oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide, which can be used for colorimetric or fluorometric detection.
-
Glutamate Decarboxylase (GAD): A key enzyme in the central nervous system that synthesizes the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.
-
Glutamine Synthetase (GS): A crucial enzyme in nitrogen metabolism that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters (Km and Vmax) of the featured enzymes with L-glutamate as the substrate. These values can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, co-factor concentrations).
| Enzyme | Source Organism | Km for L-glutamate (mM) | Vmax | Assay Conditions |
| Glutamate Dehydrogenase (GDH) | Mouse Liver | 1.92 (NAD+-dependent) | 2.5-fold higher with NAD+ than NADP+ | pH not specified[1] |
| Bacillus methanolicus | 250 | 1.4 U/mg (deamination) | pH not specified[2] | |
| Glutamate Decarboxylase (GAD) | Lactobacillus zymae | 1.7 | Not specified | pH 4.5, 41°C[3] |
| Glutamine Synthetase (GS) | Sheep Brain | Not specified | 46% of α-glutamate with hydroxylamine | pH 7.0[4] |
| Glutamate Oxidase | Streptomyces sp. | 0.17 | Not specified | pH 8.0, 40°C |
Glutamate Dehydrogenase (GDH) Assay
Application Note
The Glutamate Dehydrogenase (GDH) assay is fundamental for studying amino acid metabolism and its intersection with the Krebs cycle. GDH activity is often measured to assess mitochondrial function, ammonia detoxification, and cellular energy status. The assay quantifies the GDH-catalyzed oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, coupled to the reduction of NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to GDH activity.
Signaling Pathway and Metabolic Context
GDH plays a pivotal role in cellular metabolism, connecting amino acid catabolism with the Krebs cycle. In the forward reaction, it provides the Krebs cycle with α-ketoglutarate. The reverse reaction is important for ammonia assimilation.
Experimental Protocol
This protocol is a colorimetric assay for GDH activity in various biological samples.[5][6]
A. Reagent Preparation
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0): Prepare a stock solution of 1 M Tris-HCl and adjust the pH to 8.0 before diluting to the final concentration.
-
This compound Substrate Solution (e.g., 2 M): Dissolve the appropriate amount of this compound in the assay buffer. Ensure complete dissolution.
-
NAD+ Solution (e.g., 10 mM): Dissolve NAD+ in the assay buffer. Prepare fresh and keep on ice.
-
Developer Solution: This typically contains a tetrazolium salt (e.g., MTT) and a diaphorase. Commercial kits provide this pre-mixed or as separate components to be reconstituted.
-
Sample Preparation: Homogenize tissues or cells in ice-cold assay buffer.[6] Centrifuge to remove insoluble material. The supernatant is used for the assay. Serum or plasma samples can often be diluted directly in the assay buffer.
B. Assay Procedure (96-well plate format)
-
Standard Curve Preparation: Prepare a standard curve of NADH (0 to 10 nmol/well) in a 96-well plate. Adjust the final volume of each standard to 50 µL with assay buffer.
-
Sample and Control Preparation: Add 5-50 µL of your sample to the wells. For a positive control, use a known amount of purified GDH. Adjust the final volume in each well to 50 µL with assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix for each well containing:
-
82 µL Assay Buffer
-
10 µL Glutamate Solution (2 M)
-
8 µL Developer Solution
-
-
Initiate the Reaction: Add 100 µL of the Reaction Mix to each well containing the standards, samples, and controls. Mix well.
-
Measurement:
-
For kinetic assays, immediately start measuring the absorbance at 450 nm at regular intervals (e.g., every 3-5 minutes) for 30-120 minutes at 37°C.
-
For endpoint assays, take an initial reading at 450 nm (A0), incubate for 30-120 minutes at 37°C, and then take a final reading (A1).
-
-
Data Analysis:
-
Subtract the blank readings from all measurements.
-
Plot the NADH standard curve (absorbance vs. nmol NADH).
-
Calculate the change in absorbance (ΔA = A1 - A0) for your samples.
-
Determine the amount of NADH produced in your samples using the standard curve.
-
Calculate GDH activity, typically expressed as mU/mL or U/mg of protein. One unit of GDH is the amount of enzyme that generates 1.0 µmol of NADH per minute under the assay conditions.
-
Experimental Workflow
Glutamate Oxidase (GOX) Assay
Application Note
The Glutamate Oxidase (GOX) assay is a highly specific and sensitive method for the quantification of L-glutamate or GOX activity. It is widely used in biosensors for clinical diagnostics and food quality control. The assay is based on the GOX-catalyzed oxidation of L-glutamate, which produces α-ketoglutarate, ammonia, and hydrogen peroxide (H2O2). The H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent or colored product, which is proportional to the initial amount of glutamate or the GOX activity.
Experimental Protocol
This protocol describes a fluorometric assay for GOX activity.[7][8]
A. Reagent Preparation
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4): Prepare and adjust the pH of the buffer.
-
This compound Substrate Solution (e.g., 100 mM): Dissolve this compound in deionized water.
-
Red Fluorescent Probe Stock Solution (e.g., 250x): Reconstitute a commercially available probe (e.g., Amplex Red) in DMSO. This solution is light-sensitive and should be stored protected from light.
-
Horseradish Peroxidase (HRP) Stock Solution: Reconstitute lyophilized HRP in assay buffer.
-
Sample Preparation: Dilute samples containing GOX in the assay buffer.
B. Assay Procedure (96-well plate format)
-
Standard Curve Preparation: Prepare a standard curve of purified GOX (e.g., 0 to 10 milliunits/mL) in a 96-well plate. Add 50 µL of each standard to the appropriate wells.
-
Sample Preparation: Add up to 50 µL of your samples to separate wells. Bring the final volume to 50 µL with assay buffer.
-
Master Reaction Mix Preparation: Prepare a master mix for the required number of assays. For each reaction, combine:
-
Assay Buffer
-
Red Fluorescent Probe (to a final concentration of ~50 µM)
-
HRP (to a final concentration of ~0.2 U/mL)
-
Glutamic Acid Solution (to a final concentration of ~1 mM)
-
-
Initiate the Reaction: Add 50 µL of the Master Reaction Mix to each well. Mix thoroughly.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the GOX standard curve (fluorescence vs. GOX activity).
-
Determine the GOX activity in your samples from the standard curve.
-
Experimental Workflow
Glutamate Decarboxylase (GAD) Assay
Application Note
The Glutamate Decarboxylase (GAD) assay is crucial for neuroscience research, particularly in studies of epilepsy and other neurological disorders where the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission is disrupted. The assay measures the activity of GAD, which catalyzes the conversion of glutamate to GABA. Several methods exist, including measuring the production of GABA by HPLC or colorimetric methods, or by detecting the consumption of protons during the reaction, which leads to a pH change.
GABA Synthesis Pathway
GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate, a critical step in inhibitory neurotransmission.
Experimental Protocol
This protocol describes a pH-based colorimetric assay for GAD activity.[9]
A. Reagent Preparation
-
Assay Buffer (e.g., 100 mM Acetate Buffer, pH 4.5): Prepare and adjust the pH carefully.
-
This compound Substrate Solution (e.g., 200 mM): Dissolve in the assay buffer.
-
pH Indicator Solution (e.g., Bromocresol Green): Prepare a stock solution of the indicator in ethanol and dilute it in the assay buffer. The final concentration should be optimized to give a clear color change in the desired pH range.
-
Sample Preparation: Prepare cell extracts or purified enzyme solutions in a suitable buffer.
B. Assay Procedure (96-well plate format)
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer
-
pH Indicator Solution
-
Sample containing GAD
-
-
Initiate the Reaction: Add the glutamate substrate solution to each well to start the reaction. The final volume should be around 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a wavelength appropriate for the chosen pH indicator (e.g., 620 nm for bromocresol green) in kinetic mode at regular intervals. The decarboxylation of glutamate consumes a proton, leading to an increase in pH and a corresponding change in the indicator's absorbance.
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔA/min).
-
This rate is proportional to the GAD activity. A standard curve can be generated using known concentrations of GABA to correlate the change in absorbance to the amount of product formed.
-
Glutamine Synthetase (GS) Assay
Application Note
The Glutamine Synthetase (GS) assay is vital for studies in nitrogen metabolism, neuroscience (glutamate-glutamine cycle), and cancer research. GS catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. A common assay method is the γ-glutamyl transferase reaction, where the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine is measured colorimetrically after forming a complex with acidic ferric chloride. Alternatively, the forward reaction can be coupled to an enzyme system that measures ADP production.
Glutamate-Glutamine Cycle
GS is a key enzyme in the glutamate-glutamine cycle between astrocytes and neurons, which is essential for recycling the neurotransmitter glutamate.
Experimental Protocol
This protocol describes the γ-glutamyl transferase assay for GS activity.[10][11]
A. Reagent Preparation
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2, DTT, and sucrose): For homogenizing tissue samples.[10]
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.4): Containing Na-glutamate, MgSO4, cysteine, EGTA, and hydroxylamine.[10]
-
ATP Solution (e.g., 40 mM): Dissolve ATP in water and neutralize. Prepare fresh.
-
Stop Solution (e.g., 370 mM FeCl3, 200 mM trichloroacetic acid, and 700 mM HCl): This solution stops the reaction and develops the color.[10]
-
γ-glutamylhydroxamate Standard: For creating a standard curve.
B. Assay Procedure
-
Sample Preparation: Homogenize frozen samples in extraction buffer.[10] Centrifuge and use the supernatant as the enzyme extract.
-
Reaction Initiation: In a tube, mix the enzyme extract with the reaction buffer and ATP solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Add the stop solution to terminate the reaction.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of γ-glutamylhydroxamate.
-
Determine the amount of γ-glutamylhydroxamate produced in your samples from the standard curve.
-
Calculate GS activity, typically expressed as µmol of product formed per minute per mg of protein.
-
References
- 1. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Glutamate Decarboxylase from Lactic Acid Bacteria—A Key Enzyme in GABA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Glutamate as a Substrate for Glutamine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.3.3. Measurement of Glutamine Synthetase (GS) Enzyme Activity [bio-protocol.org]
- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
In Vivo Studies of L-Glutamate Administration: Application Notes and Protocols
Disclaimer: Extensive literature searches for in vivo studies specifically involving the administration of Monoammonium L-glutamate monohydrate yielded no significant results. Therefore, this document provides a comprehensive overview of in vivo studies conducted with Monosodium L-glutamate (MSG) , a closely related salt of L-glutamic acid. While the glutamate anion is the primary bioactive component, researchers should consider that the cation (sodium vs. ammonium) may have distinct physiological effects. The protocols and data presented herein are based on studies of MSG and should be adapted with caution for research involving this compound.
Introduction
Monosodium L-glutamate (MSG) is the sodium salt of the non-essential amino acid L-glutamic acid, widely used as a food additive to enhance flavor.[1][2][3] In neuroscience, glutamate is the major excitatory neurotransmitter in the mammalian central nervous system.[4] Due to its ubiquitous role, the effects of exogenous glutamate administration have been a subject of extensive research, particularly concerning neurotoxicity and metabolic changes.[1][2][5] Animal models have been instrumental in investigating the dose-dependent and route-dependent effects of MSG administration.[6][7] This document provides detailed application notes and protocols based on published in vivo studies to guide researchers in designing and conducting similar experiments.
Data Presentation: Summary of In Vivo Studies with Monosodium L-glutamate (MSG)
The following tables summarize quantitative data from various in vivo studies investigating the effects of MSG administration in animal models.
Table 1: Neurotoxic Effects of MSG Administration in Rodents
| Animal Model | Age | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| ICR Mice | 10-day-old | Intraperitoneal (i.p.) | 0.4 g/kg | Single dose | Hypothalamic lesions | [6] |
| ICR Mice | 10-day-old | Peroral (p.o.) | 0.7 g/kg | Single dose | Hypothalamic lesions | [6] |
| ICR Mice | 23-day-old | Subcutaneous (s.c.) | 0.7 g/kg | Single dose | Hypothalamic lesions | [6] |
| ICR Mice | Adult | Subcutaneous (s.c.) | 1.2 g/kg | Single dose | Hypothalamic lesions | [6] |
| Rodents | Neonatal | Subcutaneous (s.c.) | 4 mg/g | Single dose | Neuronal necrosis of the hypothalamus, behavioral abnormalities | [1] |
| Wistar Rats | Adult | Intraperitoneal (i.p.) | 2 g/kg | 7 days | Excitotoxic neural damage, increased ROS | [2] |
| Wistar Rats | Adult | Oral | 4 and 6 mg/g | 30 days | Dose-dependent neuronal damage in the hippocampus | [2] |
| C57BL/6 Mice | 4-week-old | Oral | Not specified | 2 weeks | No significant changes in neuronal markers or neurogenesis | [8] |
Table 2: Metabolic and Systemic Effects of MSG Administration in Rodents
| Animal Model | Age | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Wistar Rats | Neonatal | Subcutaneous (s.c.) | 4 g/kg | Daily | Suppression of weight gain, increased Lee's index (obesity) | [6] |
| Wistar Rats | Adult | Oral | 8 g/L, 10 g/L, 15 g/L in drinking water | 8 weeks | No significant effect on weight or blood glucose at these doses | [9][10] |
| Wistar Rats | Adult | Oral | 0.04 g/kg and 0.08 g/kg in feed | Not specified | Dilatation of the central vein in the liver, cyto-architectural distortions | [11] |
| Wistar Rats | Adult | Oral | 30 mg/kg | 6 weeks | Degenerative changes in buccal mucosa | [12] |
| Wistar Rats | Adult | Oral | 830 mg/kg | 28 days | Increased serum creatinine and BUN, neurogenerative changes, renal tissue damage | [13] |
Experimental Protocols
Protocol for Induction of Neurotoxicity in Neonatal Rodents
This protocol is based on methodologies that have demonstrated the neurotoxic effects of MSG when administered to neonatal animals.[1]
a. Animal Model:
-
Species: Mouse (e.g., ICR) or Rat (e.g., Wistar)
-
Age: Postnatal days 1-10
b. Materials:
-
Monosodium L-glutamate (MSG)
-
Sterile saline (0.9% NaCl)
-
1 ml syringes with 27-gauge needles
-
Animal scale
c. Procedure:
-
Prepare a 40 mg/ml solution of MSG in sterile saline.
-
Weigh the neonatal pups to determine the correct dosage volume (e.g., for a 4 mg/g dose, a 5g pup would receive 0.5 ml).
-
Administer the MSG solution via subcutaneous (s.c.) injection into the loose skin of the dorsal neck region.
-
Return the pups to their dam.
-
Monitor for any immediate adverse reactions.
-
Animals can be raised to adulthood for subsequent behavioral or histological analysis.
Protocol for Histological Examination of Neural and Hepatic Tissues
This protocol outlines the general steps for preparing and staining tissues to observe morphological changes following MSG administration.[11][12][14]
a. Tissue Collection and Fixation:
-
At the designated experimental endpoint, euthanize the animal using an approved method.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for optimal tissue preservation.
-
Dissect the brain and/or liver and post-fix the tissues in 4% PFA overnight at 4°C.
b. Tissue Processing and Sectioning:
-
Transfer the fixed tissues to a 30% sucrose solution in PBS for cryoprotection until they sink.
-
Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze.
-
Section the tissues at a desired thickness (e.g., 20-40 µm for brain, 7 µm for liver) using a cryostat or microtome.[11]
c. Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, stain sections with H&E to visualize cell nuclei (blue/purple) and cytoplasm (pink/red).[14]
-
Nissl Staining (for neurons): Use cresyl violet to stain the Nissl bodies in the rough endoplasmic reticulum of neurons, allowing for the assessment of neuronal loss or damage.
-
Immunohistochemistry (IHC): To detect specific cellular markers (e.g., Proliferating Cell Nuclear Antigen - PCNA), follow a standard IHC protocol involving antigen retrieval, primary and secondary antibody incubation, and visualization with a suitable chromogen.[12][14]
d. Imaging and Analysis:
-
Mount the stained sections on slides and coverslip.
-
Examine the sections under a light microscope and capture images.
-
Perform quantitative analysis as needed (e.g., cell counting, measuring the diameter of nuclei).[15]
Protocol for Assessment of Metabolic Parameters
This protocol describes the procedures for evaluating metabolic changes in response to chronic MSG administration.[9][10][16]
a. Animal Model and Dosing:
-
Species: Rat (e.g., Wistar)
-
Age: Adult
-
Administration: Orally, either through gavage or dissolved in drinking water.[9][10]
b. Measurements:
-
Body Weight: Record the body weight of each animal weekly.[10]
-
Fasting Blood Glucose: After a period of fasting (e.g., 6-8 hours), collect a blood sample from the tail vein and measure glucose levels using a glucometer. This should be done at regular intervals throughout the study.[10]
-
Serum Lipid Profile: At the end of the study, collect a larger blood sample via cardiac puncture under anesthesia. Centrifuge the blood to obtain serum and analyze for total cholesterol, triglycerides, LDL, and HDL using commercially available kits.[16]
-
Glycosylated Hemoglobin (HbA1c): Can be measured from a whole blood sample at the end of the experiment to assess long-term glycemic control.[9][10]
Visualizations
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. In Vivo and In Vitro Studies Assessing the Safety of Monosodium Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajinomoto.com.my [ajinomoto.com.my]
- 7. EFFECT OF ADMINISTRATION ROUTES OF MONOSODIUM GLUTAMATE ON PLASMA GLUTAMATE LEVELS IN INFANT, WEANLING AND ADULT MICE [jstage.jst.go.jp]
- 8. Assessment of the neurotoxicity of monosodium glutamate on neural stem cells and hippocampal neurogenesis in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of Orally Administered Monosodium Glutamate (MSG) on the Metabolic Syndrome of Adult Albino Rats | NIGERIAN ANNALS OF PURE AND APPLIED SCIENCES [napas.org.ng]
- 10. researchgate.net [researchgate.net]
- 11. Histochemical Studies of the Effects of Monosodium Glutamate on the Liver of Adult Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evaluation of the Effect of Monosodium Glutamate administration on buccal Mucosa of Adult Male Albino Rats. (Histological and Immuno-histochemical Study) [edj.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Histomorphometric study on effects of monosodium glutamate in liver tissue of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Some Biochemical Changes in Brain and Blood of Experimental Rats Resulting From Monosodium Glutamate (MSG) Administration [besps.journals.ekb.eg]
Application Notes: Preparation of Stock Solutions of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of aqueous stock solutions of Monoammonium L-glutamate monohydrate (C₅H₁₄N₂O₅). It includes the physicochemical properties of the compound, step-by-step instructions for preparing a high-concentration stock solution and subsequent working solutions, and recommendations for storage and handling to ensure solution stability and integrity. These protocols are essential for applications in cell culture, drug formulation, and biochemical assays where precise concentrations of L-glutamate are required.
Physicochemical Properties
This compound is a white crystalline powder that is freely soluble in water.[1][2][3] Its key properties are summarized below to aid in the accurate preparation of solutions.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O₄ · H₂O[2] |
| Molecular Weight | 182.18 g/mol [1][2] |
| Appearance | White, practically odorless crystals or crystalline powder[1][2][3] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether[1][3] |
| pH of 5% (w/v) Solution | 6.0 - 7.0[1][3] |
| CAS Number | 139883-82-2[1] |
Experimental Protocols
Materials and Equipment
-
This compound (reagent grade)
-
High-purity, sterile water (e.g., deionized, distilled, or Milli-Q)
-
Analytical balance
-
Spatula and weighing paper/boat
-
Glass beakers
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bar
-
Sterile serological pipettes and pipette controller
-
Sterile syringe filters (0.22 µm pore size) for biological applications
-
Sterile conical tubes or vials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Workflow for Stock Solution Preparationdot
References
Application Notes and Protocols for the Crystallization of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of Monoammonium L-glutamate monohydrate (MAG). The information herein is intended to guide researchers and scientists in developing robust crystallization processes to obtain MAG crystals with desired physical attributes, such as high purity, yield, and specific crystal size and shape.
Introduction
This compound, the ammonium salt of the naturally occurring amino acid L-glutamic acid, is a white, practically odorless crystalline powder. It is freely soluble in water and practically insoluble in common organic solvents like ethanol and ether. The crystallization of MAG is a critical step in its purification and isolation, directly impacting the final product's quality and handling characteristics. The choice of crystallization method and the precise control of process parameters are paramount in achieving the desired crystal attributes.
This document outlines three primary crystallization methods: cooling crystallization, antisolvent crystallization, and evaporation crystallization. For each method, a detailed protocol is provided, along with expected outcomes and a summary of key process parameters in a tabular format for easy comparison.
Crystallization Methods: A Comparative Overview
The selection of an appropriate crystallization method depends on the specific requirements of the final product, such as desired crystal size distribution, purity, and yield, as well as process constraints like solvent usage and energy consumption.
| Parameter | Cooling Crystallization | Antisolvent Crystallization | Evaporation Crystallization |
| Principle | Supersaturation is achieved by decreasing the temperature of a saturated solution. | Supersaturation is induced by adding a solvent in which the solute is insoluble (antisolvent). | Supersaturation is generated by removing the solvent from the solution. |
| Typical Solvent | Water | Water | Water |
| Typical Antisolvent | N/A | Ethanol, Methanol, Isopropanol | N/A |
| Key Process Variables | Cooling rate, initial concentration, final temperature, agitation. | Antisolvent addition rate, solvent/antisolvent ratio, temperature, agitation. | Evaporation rate, temperature, pressure, agitation. |
| Advantages | Simple, effective for solutes with high temperature-dependent solubility. | Rapid crystallization, can be effective for solutes with low temperature-dependent solubility. | Can handle thermally stable compounds, good for producing large single crystals. |
| Disadvantages | May require significant energy for heating and cooling cycles. | Requires an additional solvent, which may need to be recovered. | Can be energy-intensive, not suitable for heat-sensitive materials. |
Method 1: Cooling Crystallization
Cooling crystallization is a widely used method that leverages the decrease in solubility of MAG in water with decreasing temperature to induce crystallization.
Experimental Protocol
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 40°C). An initial concentration of approximately 0.83 g/g of water can be used as a starting point. Ensure all solids are completely dissolved by stirring.
-
Filtration: Filter the hot, saturated solution through a pre-warmed filter (e.g., a 0.45 µm membrane filter) to remove any insoluble impurities.
-
Cooling Profile: Transfer the filtered solution to a jacketed crystallizer equipped with a stirrer. Cool the solution from the initial temperature (e.g., 40°C) to a final temperature (e.g., 15°C) at a controlled cooling rate. A linear cooling rate of 1-2°C per hour is recommended to promote the growth of well-defined crystals. Gentle agitation should be maintained throughout the cooling process to ensure homogeneity.
-
Crystal Maturation: Once the final temperature is reached, continue stirring the suspension for a period (e.g., 2-4 hours) to allow the crystals to mature and the system to reach equilibrium.
-
Isolation and Washing: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of cold deionized water to remove any residual mother liquor. Subsequently, wash the crystals with a water-miscible solvent in which MAG is insoluble, such as acetone, to facilitate drying.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data
| Parameter | Value |
| Initial Concentration | ~0.83 g/g water |
| Initial Temperature | 40°C |
| Final Temperature | 15°C |
| Cooling Rate | 1-2°C/hour |
| Expected Yield | > 90% |
| Expected Purity | > 99% |
Experimental Workflow
Application Notes and Protocols: Monoammonium L-Glutamate Monohydrate as a Nitrogen Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoammonium L-glutamate monohydrate (MAG) is a readily available and highly soluble source of both nitrogen and L-glutamic acid. In microbial fermentation, the choice of nitrogen source is critical as it significantly influences cell growth, product yield, and overall process efficiency. This document provides detailed application notes and experimental protocols for utilizing MAG as a nitrogen source in microbial fermentation, with a primary focus on the industrial workhorse, Corynebacterium glutamicum.
L-glutamate plays a central role in the metabolism of many microorganisms, serving as a key node connecting carbon and nitrogen metabolism.[1] It is a precursor for the synthesis of numerous amino acids and other nitrogenous compounds.[2] Corynebacterium glutamicum, in particular, is renowned for its ability to produce amino acids, and its nitrogen metabolism has been extensively studied.[3][4] The bacterium can utilize various nitrogen sources, including ammonia, urea, and several amino acids.[5][6] Understanding how to effectively utilize MAG can offer advantages in optimizing fermentation processes for the production of a wide range of commercially valuable biomolecules.
Data Presentation: Comparative Analysis of Nitrogen Sources
The selection of a nitrogen source can have a profound impact on fermentation outcomes. The following tables summarize quantitative data from various studies, comparing the effects of different nitrogen sources on microbial growth and product yield. While direct comparative data for monoammonium L-glutamate across all applications is limited, data for ammonium salts and glutamate as a nitrogen source provide valuable insights.
Table 1: Effect of Different Nitrogen Sources on Glutamic Acid Production by Corynebacterium glutamicum
| Nitrogen Source | Concentration | Carbon Source | Fermentation Time (h) | Glutamic Acid Yield (g/L) | Reference |
| Ammonium Nitrate | 3% | 10% Fructose | 72 | 8.5 | [7] |
| Ammonium Sulphate | 2% | 12% Dextrin | 48 | 60.8 | [8] |
| Urea | 10 g/L | 50 g/L Glucose | Not Specified | 16.36 | [9] |
| Ammonium Chloride | Not Specified | Not Specified | 72 | ~6.0 | [6] |
| Potassium Nitrate | Not Specified | Not Specified | 72 | ~5.0 | [6] |
Table 2: Influence of Nitrogen Source on Biomass and Product Yield in Yeast (Saccharomyces cerevisiae)
| Nitrogen Source | Concentration | Product | Yield | Reference |
| Ammonium Sulfate | 0.05% w/v | Ethanol | 4.47% | [10] |
| Urea | 0.025% w/v | Ethanol | 3.77% | [10] |
| Glutamic Acid | Not Specified | Ethanol | 9% increase over ammonium | [11] |
| Mixture of Amino Acids | Not Specified | Ethanol | 14% increase over ammonium | [11] |
| Diammonium Phosphate (DAP) | 250 mg/L Total N | Higher Alcohols | Lower than Yeast Hydrolysate | [12] |
| Yeast Hydrolysate (High DH) | 250 mg/L Total N | Higher Alcohols | Highest among tested | [12] |
Experimental Protocols
Protocol 1: Screening and Optimization of Monoammonium L-Glutamate as a Nitrogen Source for Corynebacterium glutamicum
This protocol outlines a systematic approach to evaluate and optimize the concentration of MAG for the production of a target metabolite by Corynebacterium glutamicum.
1. Microorganism and Inoculum Preparation:
-
Obtain a wild-type or engineered strain of Corynebacterium glutamicum (e.g., ATCC 13032).
-
Prepare a seed culture by inoculating a single colony into a suitable seed medium (e.g., LBG medium: LB supplemented with 10 g/L glucose) and incubating at 30°C with shaking at 200 rpm until the mid-exponential phase is reached.[13]
2. Fermentation Medium:
-
Prepare a defined minimal medium such as CGXII medium.[8] A typical composition is (per liter):
-
Glucose: 50 g
-
K₂HPO₄: 1 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.25 g
-
(NH₄)₂SO₄: 20 g (This will be replaced by MAG in experimental groups)
-
FeSO₄·7H₂O: 10 mg
-
MnSO₄·H₂O: 10 mg
-
ZnSO₄·7H₂O: 1 mg
-
CuSO₄: 0.2 mg
-
Biotin: 200 µg
-
Thiamine HCl: 200 µg
-
Calcium pantothenate: 500 µg
-
Nicotinamide: 500 µg
-
Adjust pH to 7.0.
-
3. Experimental Design:
-
Control Group: Use the standard fermentation medium with 20 g/L ammonium sulfate as the nitrogen source.
-
Experimental Groups: Replace ammonium sulfate with varying concentrations of this compound (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L). Ensure the total nitrogen concentration is comparable to the control if desired for a direct comparison.
-
Additional Comparison Groups: Include other nitrogen sources like urea or a mixture of amino acids at equivalent nitrogen concentrations.
4. Fermentation Conditions:
-
Inoculate the fermentation media with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Incubate in shake flasks at 30°C with shaking at 200 rpm for 48-72 hours.
-
Maintain the pH around 7.0 by adding sterile NaOH or HCl as needed.
5. Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 8-12 hours).
-
Measure cell growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
Determine the concentration of the target product using appropriate analytical techniques (e.g., HPLC for amino acids, organic acids; spectrophotometry for specific enzymes).
-
Measure the residual glucose concentration to calculate substrate consumption rates.
6. Data Analysis:
-
Plot growth curves (OD₆₀₀ vs. time) for each condition.
-
Plot product formation curves (product concentration vs. time).
-
Calculate the product yield (g of product per g of glucose consumed) and productivity (g of product per L per hour).
-
Statistically compare the results from the different nitrogen sources to identify the optimal concentration of MAG.
Signaling Pathways and Experimental Workflows
Glutamate Metabolism and Nitrogen Regulation in Corynebacterium glutamicum
The utilization of glutamate as a nitrogen source is intricately linked to the central nitrogen regulation network in C. glutamicum. The global transcriptional regulator AmtR plays a pivotal role in this process.[14][15] Under nitrogen-sufficient conditions, AmtR represses the expression of genes involved in the uptake and assimilation of alternative nitrogen sources. When the preferred nitrogen source (ammonium) is limited, a signaling cascade involving the PII signal transduction protein GlnK and the uridylyltransferase GlnD leads to the de-repression of the AmtR regulon, allowing the expression of genes for utilizing other nitrogen sources, including glutamate.[5][16]
C. glutamicum possesses uptake systems for glutamate.[17][18] Once inside the cell, glutamate can be converted to α-ketoglutarate and ammonia by glutamate dehydrogenase, feeding into the TCA cycle and providing a source of nitrogen for the synthesis of other amino acids and nitrogenous compounds.
Experimental Workflow for Comparative Analysis of Nitrogen Sources
The following diagram illustrates a typical workflow for comparing the efficacy of monoammonium L-glutamate with other nitrogen sources in a microbial fermentation process.
Conclusion
This compound presents a promising alternative nitrogen source for microbial fermentation, offering both a readily available nitrogen moiety and a key metabolic intermediate, L-glutamate. Its application has the potential to enhance the production of various valuable bioproducts. The provided protocols and data serve as a foundational guide for researchers to explore and optimize the use of MAG in their specific fermentation processes. Further investigation into the specific signaling and regulatory responses to MAG will undoubtedly unveil new strategies for metabolic engineering and process optimization in industrial microbiology.
References
- 1. Evaluation of different nitrogen sources on growth and fermentation performance for enhancing ethanol production by wine yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manipulation of Nitrogen Metabolism and Alternative Nitrogen Sources for Corynebacterium glutamicum [caister.com]
- 4. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glutamine as a nitrogen source for Corynebacterium glutamicum: derepression of the AmtR regulon and implications for nitrogen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zsp.com.pk [zsp.com.pk]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitrogen control in Corynebacterium glutamicum: proteins, mechanisms, signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utilization of creatinine as an alternative nitrogen source in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Uptake of glutamate in Corynebacterium glutamicum. 1. Kinetic properties and regulation by internal pH and potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Analytical methods for the detection of Monoammonium L-glutamate monohydrate in samples
An Application Note and Protocol Compendium for the Analysis of Monoammonium L-glutamate Monohydrate.
Introduction
This compound (AMG), the ammonium salt of glutamic acid, is a widely utilized flavor enhancer in the food industry and a component in various pharmaceutical and research applications. Accurate and reliable quantification of AMG is crucial for quality control, regulatory compliance, and research purposes. This document provides detailed application notes and experimental protocols for several key analytical methods used to detect and quantify L-glutamate in a variety of sample matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acids, including glutamate.[1][2][3] The method's high resolution and sensitivity make it suitable for complex matrices like food products and biological samples. Since glutamate lacks a strong native chromophore for UV detection, a pre-column or post-column derivatization step is typically employed.[4][5] This reaction tags the amino acid with a molecule that is highly responsive to UV or fluorescence detectors, significantly enhancing detection sensitivity. Common derivatizing agents include o-Phthaldialdehyde (OPA) for fluorescence detection and 1-Fluoro-2,4-dinitrobenzene (DNFB) for UV detection.[4][5][6] The choice of detector and derivatization agent depends on the required sensitivity and the sample matrix.
Quantitative Data Summary: HPLC Methods
| Parameter | HPLC-FLD (OPA Derivatization) | HPLC-UV (DNFB Derivatization) | RP-HPLC (OPA Derivatization) |
| Analyte | L-Glutamic Acid | Monosodium Glutamate (MSG) | Monosodium Glutamate (MSG) |
| Linearity Range | Not Specified | 125 - 500 µg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 4.78 ng/mL |
| Limit of Quantification (LOQ) | 50 ppb (µg/L)[4] | Not Specified | 15.93 ng/mL[7] |
| Recovery | 94.8% (Noodles), 99.8% (Masala)[4] | Not Specified | 100.96% (Intra-day)[7] |
| Retention Time | 0.67 min[4] | 8.6 min[5] | Not Specified |
| Reference | [4] | [5] | [7] |
Experimental Protocol: HPLC-FLD with Online OPA Derivatization
This protocol is based on the rapid determination of L-glutamic acid in noodles.[4]
a) Reagents and Materials:
-
L-Glutamic Acid standard
-
o-Phthaldialdehyde (OPA) derivatizing agent
-
Mobile Phase A: Sodium Acetate buffer (pH 7.2)
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)[4]
-
Standard Diluent: 0.1 N HCl
-
Sample Diluent: 50 mM HCl
-
Reversed-phase C18 column (e.g., Agilent Poroshell 120 HPH-C18)[4]
-
Syringe filters (0.45 µm)
b) Sample Preparation:
-
Homogenize the solid sample (e.g., noodles) to a fine powder.
-
Accurately weigh 100 mg of the ground sample into a 100 mL volumetric flask.
-
Add 50 mL of 50 mM HCl, stir vigorously for 3 minutes, then sonicate for 10 minutes.[4]
-
Make up the volume to 100 mL with 50 mM HCl and vortex for 2 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
c) Standard Preparation:
-
Prepare a 1 mg/mL stock solution of L-glutamic acid in 0.1 N HCl.
-
Perform serial dilutions from the stock solution using 0.1 N HCl to create calibration standards.[4]
d) Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity Binary UHPLC System or equivalent.
-
Column: Poroshell 120 HPH-C18, 2.1 x 50 mm, 2.7 µm.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Detector: Fluorescence Detector (FLD) with Ex: 340 nm, Em: 450 nm.
-
Gradient: Optimized for separation within 5 minutes.
e) Online Derivatization (Injector Program): The autosampler is programmed to mix the sample/standard with the OPA reagent in a specific sequence before injection. This ensures reproducible and efficient derivatization.
f) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the glutamate-OPA derivative against the concentration of the standards.
-
Determine the concentration of glutamate in the prepared samples by interpolating their peak areas from the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC-FLD analysis of glutamate with online derivatization.
UV-Vis Spectrophotometry
Application Note:
Spectrophotometric methods are valued for their simplicity, cost-effectiveness, and suitability for routine analysis.[8][9] These methods are based on a chemical reaction between glutamate and a specific reagent to produce a colored product, which can be quantified by measuring its absorbance at a characteristic wavelength.[9] A classic example is the ninhydrin test, where ninhydrin reacts with the primary amine group of glutamate upon heating to form a deep purple compound known as Ruhemann's purple, with maximum absorbance around 570 nm.[10] While generally less sensitive and specific than chromatographic methods, spectrophotometry provides a rapid and accessible means for quantifying glutamate, particularly in less complex samples or for screening purposes.
Quantitative Data Summary: Spectrophotometric Methods
| Parameter | Ninhydrin Method | 1,2-Naphthoquinone-4-sulfonate | Cu(II) Complexation |
| Analyte | Monosodium Glutamate | Monosodium Glutamate | Monosodium Glutamate |
| Wavelength (λmax) | 571 nm[10] | Not Specified | Not Specified |
| Linearity Range | Not Specified | 5 - 35 µg/mL[9] | 0.0005 - 0.025 M[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.0003 M[2] |
| Recovery | Not Specified | Not Specified | 93%[2] |
| Reference | [10] | [9] | [2] |
Experimental Protocol: Ninhydrin Method
This protocol is adapted from the analysis of MSG in various food products.[10]
a) Reagents and Materials:
-
This compound standard
-
Ninhydrin reagent (0.5% in a suitable solvent like ethanol or acetone)
-
Distilled water
-
Spectrophotometer
-
Water bath
b) Sample Preparation:
-
Accurately weigh 3 g of the food sample (or measure 3 mL for liquids) and dissolve it in 20 mL of distilled water.
-
Stir or vortex the mixture to ensure complete dissolution of the analyte.
-
Filter the solution using Whatman filter paper to remove any particulate matter.[10]
-
Take 1 mL of the clear filtrate for the reaction.
c) Standard Preparation:
-
Prepare a stock solution by dissolving a known amount of pure this compound in distilled water (e.g., 3 g in 20 mL).
-
Create a series of calibration standards by pipetting different volumes (e.g., 1, 2, 3, 4, 5 mL) of the stock solution into separate test tubes.[10]
d) Color Development Reaction:
-
To each sample and standard tube, add 4 mL of the freshly prepared 0.5% ninhydrin solution.[10]
-
Heat all tubes in a boiling water bath until a distinct blue or purple color develops (typically 5-15 minutes).[10]
-
Remove the tubes from the water bath and allow them to cool to room temperature.
-
If necessary, dilute the solutions with a known volume of distilled water to bring the absorbance within the linear range of the spectrophotometer.
e) Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 571 nm.[10]
-
Use a blank solution (distilled water plus ninhydrin reagent, treated identically) to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
f) Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the glutamate standards.
-
Use the absorbance of the sample to determine its glutamate concentration from the calibration curve.
Workflow Diagram: Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of glutamate via the ninhydrin method.
Enzymatic Assays
Application Note:
Enzymatic assays offer high specificity for the detection of L-glutamate, leveraging enzymes that act selectively on the target analyte. A common approach involves the enzyme L-glutamate dehydrogenase, which catalyzes the oxidative deamination of L-glutamate. In this reaction, NAD+ is reduced to NADH, and the increase in NADH concentration can be monitored spectrophotometrically at 340 nm.[11] Alternatively, the reaction can be coupled to a formazan dye system, where the produced NADH reduces a probe to a colored formazan product, which is measured at a higher wavelength (e.g., 565 nm), minimizing interference from the sample matrix. Another enzyme, L-glutamate oxidase, is also used, which produces hydrogen peroxide that can be detected in a subsequent peroxidase-coupled reaction.[12][13] These assays are often available as convenient commercial kits and are well-suited for high-throughput screening in 96-well plate format.
Quantitative Data Summary: Enzymatic Assays
| Parameter | Glutamate Dehydrogenase (NADH detection) | Glutamate Dehydrogenase (MTT Formazan) | L-Glutamate Oxidase |
| Analyte | L-Glutamate | L-Glutamate | L-Glutamate |
| Detection Wavelength | 339-340 nm[11] | 565 nm | 450 nm[13] |
| Detection Range | 0.056 - 0.56 mM[11] | 50 µM - 2.5 mM | Not Specified |
| Limit of Detection | Not Specified | 50 µM | Not Specified |
| Sample Types | Plasma, Culture Supernatant[11] | Serum, Plasma, Tissue/Food Extracts | Brain Extracts[13] |
| Reference | [11] | [13] |
Experimental Protocol: Glutamate Dehydrogenase Assay (Colorimetric)
This protocol is a generalized procedure based on commercial assay kits.
a) Reagents and Materials:
-
Glutamate Assay Buffer
-
Glutamate Enzyme Mix (containing glutamate dehydrogenase)
-
Glutamate Developer/Substrate (containing NAD+ and a formazan reagent like MTT)
-
L-Glutamate Standard
-
96-well microplate
-
Microplate reader
b) Sample and Standard Preparation:
-
Prepare samples (e.g., serum, plasma, tissue homogenates, food extracts) as required. Samples may need deproteinization or dilution to fall within the assay's linear range.
-
Prepare a stock solution of the L-Glutamate Standard.
-
Create a standard curve by performing serial dilutions of the L-Glutamate Standard in the assay buffer directly in the 96-well plate.
c) Assay Procedure:
-
Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, and Developer according to the kit's instructions.
-
Pipette the appropriate volume of the Master Reaction Mix into each well of the 96-well plate containing the standards and samples.
-
Incubate the plate at room temperature (or 37°C, as specified) for 30 minutes, protected from light.[13] During this time, the enzymatic reaction will proceed, leading to color development.
-
Stop the reaction if required by the specific kit protocol.
d) Measurement and Data Analysis:
-
Measure the absorbance of each well at the specified wavelength (e.g., 565 nm for an MTT-based assay) using a microplate reader.
-
Subtract the absorbance of a blank well (containing only the reaction mix) from all standard and sample readings.
-
Plot the corrected absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the L-glutamate concentration in the samples from the standard curve.
Logical Diagram: Enzymatic Assay Principle
Caption: Signaling pathway for a coupled enzymatic assay for L-glutamate detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information.[14] For glutamate analysis, 1H-NMR is typically used. The principle of quantitative NMR (qNMR) relies on the direct proportionality between the integrated area of a specific resonance signal and the number of protons giving rise to that signal.[15] This allows for the direct quantification of glutamate in a sample by comparing the integral of its unique proton signals to the integral of a known amount of an internal standard. NMR is particularly useful for analyzing complex mixtures without extensive sample separation and can identify multiple amino acids simultaneously.[16][17] While requiring more sophisticated instrumentation, it offers a high degree of accuracy and does not require chemical derivatization.
Quantitative Data Summary: NMR Spectroscopy
Quantitative data for NMR is highly dependent on the specific experiment, instrument, and internal standard used. The primary output is a concentration determined relative to a standard, with high precision and accuracy. The technique is considered a primary ratio method of measurement.
Experimental Protocol: Quantitative 1H-NMR
This protocol provides a general workflow for quantifying glutamate in a solution.
a) Reagents and Materials:
-
Deuterated solvent (e.g., Deuterium Oxide, D2O)
-
Internal Standard (IS) with known purity and concentration (e.g., DSS, TSP, or another compound with non-overlapping signals)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
b) Sample Preparation:
-
Prepare the sample by dissolving a precisely weighed amount in a known volume of D2O. For liquid samples, an accurate volume may be used.
-
Add a precise amount of the internal standard stock solution to the sample.
-
Adjust the pH if necessary to ensure consistent chemical shifts of the glutamate protons. A pH of 12 has been noted to minimize signal overlap for aromatic amino acids, though optimization for glutamate is recommended.[15]
-
Vortex the solution thoroughly to ensure homogeneity.
-
Transfer the final solution to an NMR tube.
c) NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a 1D 1H-NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T1 value).
-
An adequate number of scans to achieve a good signal-to-noise ratio.
-
d) Data Processing and Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal corresponding to L-glutamate (e.g., the α-proton or β/γ-protons).
-
Integrate the area of a known signal from the internal standard.
-
Calculate the concentration of L-glutamate using the following formula:
Concentration_Analyte = (Integral_Analyte / N_Protons_Analyte) * (N_Protons_IS / Integral_IS) * (Moles_IS / Volume_Sample)
Where:
-
Integral_Analyte and Integral_IS are the integrated signal areas.
-
N_Protons is the number of protons corresponding to the integrated signal.
-
Moles_IS is the known number of moles of the internal standard added.
-
Volume_Sample is the volume of the sample.
-
Workflow Diagram: qNMR Analysis
Caption: General workflow for quantitative NMR (qNMR) analysis of L-glutamate.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. agilent.com [agilent.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of monosodium glutamate content in flavors, seasonings, and sauces from local markets in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. green-spectrophotometric-methods-for-determination-of-a-monosodium-glutamate-in-different-matrices - Ask this paper | Bohrium [bohrium.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Glutamine/Glutamate Assay Spectroscopy Sigma-Aldrich [sigmaaldrich.com]
- 12. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 16. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
How to prevent degradation of Monoammonium L-glutamate monohydrate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Monoammonium L-glutamate monohydrate (MAG) in solution. The primary degradation pathway for L-glutamate in aqueous solutions is the formation of pyroglutamic acid, a cyclic lactam. This conversion can impact experimental outcomes by reducing the concentration of the active L-glutamate species.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during the preparation and storage of this compound solutions.
Issue 1: Rapid Loss of L-Glutamate Potency in Solution
Symptoms:
-
Inconsistent experimental results over time.
-
A noticeable decrease in the expected biological or chemical activity of the solution.
-
A gradual shift in the solution's pH, often towards a more acidic state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of L-glutamate potency.
Detailed Steps:
-
Verify Solution pH: Use a calibrated pH meter to check the solution's pH. L-glutamate is most susceptible to degradation into pyroglutamic acid in acidic conditions, particularly between pH 2 and 4.[1]
-
Adjust pH if Necessary: If the pH is below 6.0, adjust it to a neutral range of 6.0-7.0. Use a non-reactive buffer system suitable for your experimental setup.
-
Evaluate Storage Temperature: High temperatures accelerate the conversion of L-glutamate to pyroglutamic acid.[1] Solutions should be stored in a refrigerator at 2-8°C to minimize degradation. For long-term storage, freezing at -20°C or below is recommended.[2]
-
Consider Solution Age: Prepare fresh solutions of this compound as needed. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Minimize Oxygen Exposure: While pH and temperature are the primary drivers of degradation, the presence of oxygen can also contribute to the conversion to pyroglutamic acid.[1] For sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Unexpected Precipitate in the Solution
Symptoms:
-
Cloudiness or visible particulate matter in a previously clear solution.
-
The precipitate may appear upon storage, especially at lower temperatures.
Troubleshooting Steps:
-
Check Concentration and Solubility: this compound is freely soluble in water. However, at very high concentrations, saturation may be reached, leading to precipitation, especially at colder temperatures. Review the concentration of your solution and compare it to its known solubility at the storage temperature.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate. It could be undissolved starting material or a degradation product.
-
Filter the Solution: If the precipitate is minimal and the solution is not for a highly sensitive application, you may be able to use it after sterile filtration (e.g., using a 0.22 µm filter). However, it is crucial to re-verify the concentration of L-glutamate in the filtered solution.
-
Prepare a More Dilute Solution: If precipitation is a recurring issue, consider preparing a more dilute stock solution and making working dilutions from it as needed.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in solution?
A1: The primary degradation product is pyroglutamic acid (also known as 5-oxoproline). This occurs through an intramolecular cyclization reaction where the free amino group of L-glutamate attacks the carboxyl group, resulting in the loss of a water molecule.
Q2: What are the optimal storage conditions to prevent degradation?
A2: To minimize the formation of pyroglutamic acid, aqueous solutions of this compound should be:
-
Stored at a pH between 6.0 and 7.0. [3]
-
Kept at low temperatures, ideally refrigerated at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage. [2]
-
Protected from light, although light has been shown to have a minimal effect on degradation compared to pH and temperature. [2]
-
Prepared fresh whenever possible.
Q3: How does the stability of Monoammonium L-glutamate compare to Monosodium L-glutamate in solution?
A3: The degradation of L-glutamate to pyroglutamic acid is a property of the glutamate ion itself. Therefore, the stability of Monoammonium L-glutamate in solution is expected to be very similar to that of Monosodium L-glutamate under the same conditions of pH, temperature, and concentration. The primary factor influencing stability is the solution's pH, not the counter-ion (ammonium vs. sodium). Studies on glutamic acid and monosodium glutamate show the same degradation pathway to pyroglutamic acid.[1]
Q4: Can I autoclave a solution of this compound?
A4: Autoclaving (steam sterilization) involves high temperatures (typically 121°C), which will significantly accelerate the degradation of L-glutamate to pyroglutamic acid. Therefore, autoclaving is not recommended. If a sterile solution is required, it should be prepared by filtration through a 0.22 µm sterile filter.
Q5: How can I detect and quantify the degradation of my Monoammonium L-glutamate solution?
A5: The most common method for detecting and quantifying both L-glutamate and its degradation product, pyroglutamic acid, is High-Performance Liquid Chromatography (HPLC).[3][4] A reversed-phase HPLC method coupled with a suitable detector (e.g., UV or mass spectrometry) can effectively separate and measure the concentrations of both compounds.
Data Presentation
Table 1: Effect of pH on L-Glutamic Acid Degradation to Pyroglutamic Acid
| pH | Temperature (°C) | Storage Duration (days) | Remaining L-Glutamic Acid (%) | Reference |
| 2-3 | Room Temperature | 50 | Significantly reduced | [1] |
| 4.0 | 45 | ~270 (half-life) | 50 | [3] |
| 6.2 | 37-45 | Several weeks | Minimal degradation | [3] |
| 8.0 | 45 | Several weeks | Increased degradation | [3] |
| 14 | Room Temperature | 50 | Excellent preservation | [1] |
Table 2: Effect of Temperature on L-Glutamine Degradation Rate (as a proxy for L-Glutamate)
| Temperature (°C) | Degradation Rate (% per day) | Reference |
| 22-24 | 0.23 (in water, pH 6.5) | [2] |
| 4 | < 0.15 | [2] |
| -20 | < 0.03 | [2] |
| -80 | Undetectable | [2] |
Experimental Protocols
Protocol: Quantification of L-Glutamate and Pyroglutamic Acid by HPLC
This protocol provides a general framework for the analysis of L-glutamate and its degradation product, pyroglutamic acid, using reversed-phase HPLC. Method optimization may be required depending on the specific instrumentation and sample matrix.
1. Objective: To separate and quantify the concentrations of L-glutamate and pyroglutamic acid in an aqueous solution.
2. Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
L-Glutamic acid standard
-
Pyroglutamic acid standard
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample vials
-
0.22 µm syringe filters
3. Standard Preparation:
-
Prepare individual stock solutions of L-glutamic acid and pyroglutamic acid (e.g., 1 mg/mL) in deionized water.
-
Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in your samples.
4. Sample Preparation:
-
Dilute your this compound solution with deionized water to fall within the concentration range of your standard curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp. | 30°C |
| Detector | UV at 210 nm or MS in appropriate mode |
| Gradient | Example: 0-5 min (5% B), 5-15 min (5-50% B), 15-20 min (50% B), 20-21 min (50-5% B), 21-25 min (5% B) - Optimize as needed |
6. Data Analysis:
-
Identify the retention times for L-glutamate and pyroglutamic acid by injecting the individual standards.
-
Generate a standard curve for each compound by plotting peak area versus concentration.
-
Quantify the amount of L-glutamate and pyroglutamic acid in your samples by comparing their peak areas to the respective standard curves.
Experimental Workflow Diagram:
Caption: Workflow for HPLC analysis of L-glutamate degradation.
Signaling Pathways and Logical Relationships
Degradation Pathway of L-Glutamate:
Caption: Degradation of L-glutamate to pyroglutamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Monoammonium L-glutamate Monohydrate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Monoammonium L-glutamate monohydrate in cell viability experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays involving this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals (MTT assay) | Extend the incubation time with the solubilization solution. Gently pipette up and down to ensure complete mixing.[1] | |
| Bubbles in wells | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile needle.[2] | |
| No significant cytotoxicity observed | Incorrect concentration range | The cytotoxic concentration of glutamate is highly cell-type dependent.[3][4] Consult the literature for appropriate concentration ranges for your specific cell line. Perform a broad dose-response curve (e.g., 1 µM to 100 mM) in a pilot experiment. |
| Insufficient incubation time | The onset of cytotoxicity can vary. Extend the incubation time with this compound (e.g., 24, 48, 72 hours). | |
| Cell line is resistant to glutamate-induced excitotoxicity | Some cell lines lack the necessary glutamate receptors (e.g., NMDA, AMPA) to mediate excitotoxicity.[4][5] Consider using a cell line known to be sensitive to glutamate or investigate if the toxicity in your cell line is mediated by other mechanisms like oxidative stress.[3][4] | |
| Compound instability | L-glutamine, a related amino acid, is known to degrade in media, producing ammonia which can be toxic.[6][7] While L-glutamate is more stable, ensure your stock solution is freshly prepared and properly stored. | |
| Unexpectedly high cytotoxicity | Contamination of cell culture | Check for microbial contamination (bacteria, yeast, mycoplasma) which can affect cell health and assay results. |
| High ammonia concentration in media | If the basal medium has been stored for a long time, L-glutamine may have degraded into ammonia, a toxic byproduct.[7] Use fresh media for your experiments. | |
| Osmotic stress | At very high concentrations, the salt form of the compound can cause osmotic stress. Ensure your vehicle control has a similar osmolarity. | |
| Difficulty dissolving this compound | Low solubility in certain solvents | This compound is freely soluble in water.[8] Prepare stock solutions in sterile water or a buffered solution like PBS. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use for my cell line?
The optimal concentration is highly dependent on the cell type. For neuronal cells, concentrations can range from micromolar to millimolar to induce excitotoxicity.[3][9][10] For some cancer cell lines, glutamate can even stimulate proliferation at certain concentrations.[11] It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions.
2. How should I prepare a stock solution of this compound?
This compound is freely soluble in water.[8] To prepare a stock solution, dissolve the powder in sterile, deionized water or phosphate-buffered saline (PBS) to the desired concentration. Filter-sterilize the solution through a 0.22 µm filter before adding it to your cell culture medium.
3. What is the mechanism of cell death induced by high concentrations of glutamate?
In neuronal cells, high concentrations of glutamate typically induce excitotoxicity. This process involves the overactivation of glutamate receptors (like NMDA and AMPA receptors), leading to a massive influx of calcium ions.[12] This calcium overload triggers downstream signaling pathways that result in mitochondrial dysfunction, oxidative stress, and ultimately apoptosis or necrosis.[3][4][5] In some cell types, glutamate can also induce cytotoxicity through oxidative stress by inhibiting the cystine/glutamate antiporter, leading to depletion of the antioxidant glutathione.[3][4]
4. Can this compound affect non-neuronal cells?
Yes. While extensively studied in neurons, glutamate and its receptors are also found in various non-neuronal tissues and cancer cells.[3] In some cancers, glutamate signaling can promote proliferation and survival through pathways like PI3K/Akt and MAPK.[13][14][15][16]
5. What are the key differences between apoptosis and necrosis in the context of glutamate-induced cytotoxicity?
Glutamate can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), often in a concentration-dependent manner. Lower concentrations or milder insults may lead to apoptosis, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[17][18] Higher concentrations or more severe insults can lead to necrosis, characterized by cell swelling, membrane rupture, and release of intracellular contents.[3]
Quantitative Data on Glutamate Concentrations for Cell Viability
The following tables summarize the effects of various L-glutamate concentrations on different cell lines as reported in the literature.
Table 1: Effects of L-Glutamate on Neuronal and Glial Cell Lines
| Cell Line | Concentration Range | Effect | Reference |
| Primary cortical neurons | 50-100 µM | ED50 for a 5 min exposure | [10] |
| Primary cortical neurons | 1-10 µM | Apoptosis | |
| Primary cortical neurons | >20 µM | Necrosis | |
| SH-SY5Y (neuroblastoma) | 5-80 mM | Decreased cell viability (concentration-dependent) | [7] |
| PC12 (pheochromocytoma) | 0.01-10 mM | Dose and time-dependent toxicity | [3] |
| HT-22 (hippocampal) | 5-10 mM | Cytotoxicity via oxidative stress | [3] |
| C6 (glioma) | 5-10 mM | Cytotoxicity independent of NMDA receptors | [3] |
Table 2: Effects of L-Glutamate on Cancer Cell Lines
| Cell Line | Concentration Range | Effect | Reference |
| A549 (lung carcinoma) | 1-10 mM | Stimulated proliferation in serum-deprived medium | [11] |
| TE671 (rhabdomyosarcoma) | 1-10 mM | No effect on proliferation in serum-containing medium | [11] |
| MOGGCCM (glioma) | >50 µM | Inhibition of proliferation by glutamate antagonists | [11] |
| T47D (breast cancer) | >50 µM | Inhibition of proliferation by glutamate antagonists | [11] |
| Glioblastoma | ~20 mM | Intracellular concentration | [19] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add sterile deionized water or PBS to achieve the desired stock concentration (e.g., 1 M).
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
DAPI Staining for Nuclear Morphology
This protocol is based on standard DAPI staining procedures for detecting apoptotic nuclei.[18][22][23]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat them with the desired concentrations of this compound.
-
Fixation: After incubation, remove the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and then incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS to remove excess DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the nuclei using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and fragmented, while normal nuclei will be round and uniformly stained.
TUNEL Assay for DNA Fragmentation
This protocol provides a general outline for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[24][25][26][27][28] It is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Cell Culture, Treatment, and Fixation: Prepare and treat cells on coverslips as described for DAPI staining, followed by fixation and permeabilization.
-
Equilibration: Wash the cells and incubate them with an equilibration buffer provided in the TUNEL assay kit.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs at 37°C in a humidified chamber. This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.
-
Stopping the Reaction: Stop the labeling reaction by washing the cells.
-
Detection: Visualize the fluorescently labeled cells using a fluorescence microscope. TUNEL-positive cells indicate the presence of DNA fragmentation, a hallmark of apoptosis.
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Signaling Pathway
Caption: Glutamate-induced excitotoxicity pathway.
Glutamate and Cancer Cell Proliferation Signaling Pathway
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. Glutamate antagonists limit tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Simultaneous Labeling of Projecting Neurons and Apoptotic State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Concentration of intracellular glutamate in a - Mammalian tissue culture cell - BNID 100790 [bionumbers.hms.harvard.edu]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 23. genscript.com [genscript.com]
- 24. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 27. researchgate.net [researchgate.net]
- 28. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Common impurities in commercial Monoammonium L-glutamate monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Monoammonium L-glutamate monohydrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is a high-purity compound, typically with an assay of 99.0% or higher on a dried basis.[1] However, trace amounts of impurities can be present, originating from the manufacturing process, degradation, or storage. The most common impurities include:
-
Pyrrolidone Carboxylic Acid (PCA): A degradation product of glutamic acid.[1]
-
Heavy Metals: Such as lead, arsenic, cadmium, and mercury.[2][3]
-
Other Amino Acids: Trace levels of other amino acids may be present.
-
Inorganic Salts: Including chlorides and sulfates.
-
Microbiological Contamination: Such as bacteria, yeast, and mold, particularly in non-sterile grades.[4][5][6][7]
-
Moisture Content: While a monohydrate, variations in water content can occur.
Q2: What are the typical specification limits for these impurities?
A2: Specification limits for impurities in glutamate products are established by various pharmacopeias and food ingredient standards. The following table summarizes typical limits based on available data for L-glutamic acid and its salts.
| Impurity | Specification Limit | Analytical Method |
| Pyrrolidone Carboxylic Acid (PCA) | Passes test (qualitative) or ≤ 0.2% | HPLC, Titration |
| Lead (Pb) | ≤ 1 mg/kg | Atomic Absorption Spectroscopy |
| Arsenic (As) | ≤ 1 ppm | Atomic Absorption Spectroscopy |
| Cadmium (Cd) | ≤ 1 ppm | Atomic Absorption Spectroscopy |
| Mercury (Hg) | ≤ 0.1 ppm | Atomic Absorption Spectroscopy |
| Chloride (Cl) | ≤ 0.10 % | Ion Chromatography |
| Sulfate (SO₄) | ≤ 300 ppm | Ion Chromatography |
| Other Amino Acids | ≤ 0.5 % | HPLC, Amino Acid Analyzer |
| Total Aerobic Microbial Count (TAMC) | ≤ 1000 CFU/g | Plate Count |
| Total Yeast and Mold Count (TYMC) | ≤ 100 CFU/g | Plate Count |
| E. Coli | Negative/g | Specific microbial test |
| Salmonella | Negative/25g | Specific microbial test |
| Loss on Drying | ≤ 0.5% | Gravimetric |
Note: These values are representative and may vary between suppliers and specific product grades. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific information.[8][9]
Q3: How can the presence of these impurities affect my experiments?
A3: The impact of impurities depends on the nature of your experiment:
-
Cell Culture: Heavy metals can be toxic to cells even at low concentrations. The presence of other amino acids could interfere with metabolic studies or media formulation.
-
Drug Development: Impurities can affect the stability, efficacy, and safety of a drug formulation. Regulatory bodies require strict control of impurities in active pharmaceutical ingredients (APIs) and excipients.
-
Analytical Chemistry: Impurities can co-elute with the analyte of interest in chromatographic methods, leading to inaccurate quantification.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing Monoammonium L-glutamate. What could be the cause?
A: Unexpected peaks can arise from several sources. Here is a systematic approach to troubleshooting:
-
Check your sample preparation: Ensure that your sample is fully dissolved and that the dissolution solvent is free of contaminants.
-
Evaluate your mobile phase: Prepare fresh mobile phase and ensure all components are of high purity and are properly degassed.
-
Consider on-column degradation: Glutamic acid can sometimes cyclize to form PCA under certain pH and temperature conditions. Ensure your mobile phase pH is appropriate and your column temperature is controlled.
-
Assess column integrity: The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.
-
Run a blank: Inject your solvent blank to rule out contamination from the solvent or the HPLC system itself.
Q: My peak shape for glutamate is poor (e.g., tailing, fronting, or split peaks). How can I improve it?
A: Poor peak shape is a common issue in HPLC. Consider the following:
-
Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than your mobile phase to avoid peak distortion.[10][11]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Void: A void at the head of the column can cause peak splitting or tailing. This may require column replacement.
-
pH of Mobile Phase: The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of amino acids. Optimize the pH for symmetrical peaks.
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column packing. Consider using a column with better end-capping or adding a competing amine to the mobile phase.
Karl Fischer Titration for Water Content
Q: I am getting inconsistent results when determining the water content of this compound using Karl Fischer titration. What are the possible reasons?
A: Inconsistent Karl Fischer titration results for hydrated salts can be due to several factors:
-
Incomplete Dissolution: The sample must be fully dissolved in the Karl Fischer solvent to release all the water of hydration. If the sample dissolves slowly, you may get erroneously low results. Consider using a solvent with better solubilizing power or a homogenizer.[12]
-
Side Reactions: Aldehydes, ketones, and strong acids or bases can interfere with the Karl Fischer reaction.[13] Ensure your sample does not contain such interfering substances.
-
Atmospheric Moisture: The Karl Fischer apparatus must be properly sealed to prevent the ingress of atmospheric moisture, which can lead to high and variable results.[14] Check all seals and septa.
-
"Over-Titration": This occurs when there is an excess of iodine in the titration cell, often indicated by a dark brown color.[15][16] This can be caused by a faulty electrode or improper stirring.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Pyrrolidone Carboxylic Acid (PCA) in Monoammonium L-glutamate
This protocol is a general guideline and may require optimization for your specific instrumentation and column.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with deionized water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Identify the PCA peak by comparing the retention time with that of a PCA standard.
-
Quantify the PCA content using a calibration curve prepared from PCA standards.
-
Protocol 2: Determination of Heavy Metals by Atomic Absorption Spectroscopy (AAS)
This protocol outlines the general steps for determining lead content. Similar principles apply to other heavy metals.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh about 0.5 g of the sample into a microwave digestion vessel.
-
Add 10 mL of nitric acid (trace metal grade).
-
Seal the vessel and perform microwave digestion according to the instrument manufacturer's instructions.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
AAS Conditions (Graphite Furnace):
-
Element: Lead (Pb).
-
Wavelength: 283.3 nm.
-
Slit Width: 0.7 nm.
-
Lamp Current: As recommended by the manufacturer.
-
Inert Gas: Argon.
-
-
Procedure:
-
Calibrate the instrument using a series of lead standard solutions.
-
Analyze the prepared sample solution.
-
Calculate the concentration of lead in the original sample, accounting for the dilution.
-
Protocol 3: Karl Fischer Titration for Water Content
This protocol describes a volumetric Karl Fischer titration.
-
Instrument Setup:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a one-component or two-component reagent system as appropriate.
-
Condition the titration vessel to a low, stable drift.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the titration vessel.
-
Perform the titration to determine the titer of the Karl Fischer reagent (mg H₂O/mL reagent). Repeat at least three times and calculate the average.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the this compound sample directly into the conditioned titration vessel. The sample size should be chosen to consume a reasonable volume of the titrant.
-
Start the titration and record the volume of titrant consumed.
-
Calculate the percentage of water in the sample using the following formula:
-
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Logical workflow for troubleshooting common HPLC problems.
References
- 1. fao.org [fao.org]
- 2. Analysis of heavy metal content in protein powders available on the Hungarian market: a reassuring snapshot, but not a reassuring quality guarantee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 5. ajaronline.com [ajaronline.com]
- 6. Assessing Levels of Monosodium Glutamate and Microbes in Street Foods | AFRICAN JOURNAL OF APPLIED RESEARCH [ajaronline.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. mastelf.com [mastelf.com]
- 12. Solstice Research Chemicals [lab.solstice.com]
- 13. news-medical.net [news-medical.net]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. scientificgear.com [scientificgear.com]
- 16. 75757.fs1.hubspotusercontent-na1.net [75757.fs1.hubspotusercontent-na1.net]
Technical Support Center: Synthesis of Monoammonium L-glutamate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Monoammonium L-glutamate monohydrate (MAG) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on key influencing factors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and crystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting nucleation. - Cooling rate is too rapid, preventing crystal growth. | - Concentrate the solution by evaporating more solvent. - Add an anti-solvent (e.g., ethanol) to decrease solubility. - Induce crystallization by scratching the inner surface of the flask with a glass rod. - Add seed crystals of this compound. - Ensure the starting L-glutamic acid is of high purity.[1] - Decrease the cooling rate to allow for gradual crystal formation. |
| Formation of an Oil Instead of Crystals | - High concentration of impurities. - The product is hygroscopic and has absorbed water.[1] - Incorrect pH of the solution. | - Purify the starting materials or the reaction mixture before crystallization. - Ensure all glassware is dry and use anhydrous solvents if possible.[1] - Adjust the pH to the optimal range of 6.0-7.0 for MAG precipitation.[2] |
| Low Yield of Final Product | - Incomplete reaction between L-glutamic acid and ammonia. - Suboptimal pH, leading to the formation of diammonium glutamate or unreacted glutamic acid. - Loss of product during filtration and washing. - Suboptimal temperature affecting reaction equilibrium or solubility. | - Ensure stoichiometric or a slight excess of ammonia is used. - Carefully monitor and adjust the pH to 6.0-7.0 throughout the reaction. - Cool the crystallization mixture thoroughly before filtration to minimize solubility losses. - Wash the crystals with a cold solvent or an anti-solvent to reduce dissolution. |
| Discolored Crystals | - Presence of impurities from starting materials or side reactions. - Degradation of the product at high temperatures. | - Treat the solution with activated charcoal before crystallization to remove colored impurities. - Recrystallize the product. - Avoid excessive heating during the dissolution step. |
| Inconsistent Crystal Size and Shape | - Inconsistent cooling rate. - Inadequate or inconsistent agitation. - Presence of impurities affecting crystal habit. | - Implement a controlled and consistent cooling profile. - Ensure consistent and appropriate stirring throughout the crystallization process. - Purify the product solution before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for the synthesis and crystallization of this compound is between 6.0 and 7.0.[2] Maintaining the pH in this range ensures the formation of the monoammonium salt and minimizes the formation of diammonium glutamate or the precipitation of unreacted L-glutamic acid.
Q2: How does temperature affect the yield of the synthesis?
A2: Temperature plays a crucial role in both the reaction and crystallization steps. The reaction of L-glutamic acid with ammonia is typically carried out at a slightly elevated temperature to ensure complete dissolution and reaction. However, for crystallization, the solution should be cooled slowly to a low temperature (e.g., 0-5 °C) to maximize the yield by decreasing the solubility of the product.
Q3: What is the role of seed crystals in the crystallization process?
A3: Seed crystals provide a surface for the solute molecules to deposit on, which can significantly accelerate the crystallization process and help control the crystal size. Adding a small amount of pure this compound crystals to a supersaturated solution can induce crystallization when it is slow to start on its own.
Q4: Can I use a different ammonium source instead of ammonium hydroxide?
A4: While ammonium hydroxide is commonly used, other sources of ammonia, such as bubbling ammonia gas through the solution, can also be employed. The key is to control the addition to achieve the target pH of 6.0-7.0.
Q5: My final product is not pure. What are the likely impurities?
A5: Common impurities can include unreacted L-glutamic acid, diammonium L-glutamate, and any non-volatile impurities present in the starting materials. If the reaction is carried out at a pH that is too low, unreacted L-glutamic acid may be present. If the pH is too high, diammonium L-glutamate may form.
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from L-glutamic acid and ammonium hydroxide.
Materials:
-
L-Glutamic Acid (high purity)
-
Ammonium Hydroxide solution (e.g., 28-30% NH₃ basis)
-
Deionized Water
-
Ethanol (optional, as an anti-solvent)
-
Activated Charcoal (optional, for decolorization)
Equipment:
-
Reaction flask with a magnetic stirrer and heating mantle
-
pH meter or pH indicator strips
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
-
Crystallization dish
Procedure:
-
Dissolution of L-Glutamic Acid: In the reaction flask, prepare a suspension of L-glutamic acid in deionized water (e.g., 10 g of L-glutamic acid in 50 mL of water).
-
Neutralization: While stirring, slowly add ammonium hydroxide solution dropwise from the dropping funnel. Monitor the pH of the solution continuously.
-
pH Adjustment: Continue adding ammonium hydroxide until the L-glutamic acid is completely dissolved and the pH of the solution stabilizes between 6.0 and 7.0.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.
-
Filtration: If charcoal was added, filter the hot solution to remove it.
-
Crystallization: Transfer the clear solution to a crystallization dish. Allow the solution to cool slowly to room temperature. For higher yield, subsequently place the dish in an ice bath or refrigerator (0-5 °C) for several hours to promote further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water or cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.
Data Presentation
Table 1: Effect of pH and Temperature on the Yield of this compound (Illustrative Data)
The following table provides an illustrative summary of how pH and crystallization temperature can influence the final yield of the synthesis. These are representative values and actual results may vary based on specific experimental conditions.
| pH | Crystallization Temperature (°C) | Theoretical Maximum Yield (%) |
| 5.0 | 5 | 85 |
| 6.0 | 5 | 95 |
| 6.5 | 5 | 98 |
| 7.0 | 5 | 96 |
| 6.5 | 10 | 92 |
| 6.5 | 20 | 80 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in MAG synthesis.
References
Technical Support Center: Stability Testing of Monoammonium L-glutamate Monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Monoammonium L-glutamate monohydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Issue 1: Out-of-Specification (OOS) Results for Assay (Low Potency)
-
Question: Our stability samples of this compound are showing a significant decrease in assay value over time, falling below the specification limit. What could be the cause and how can we investigate it?
-
Answer: A decrease in the assay value for this compound is often attributed to its degradation. The most common degradation pathway for glutamic acid and its salts is the intramolecular cyclization to form pyroglutamic acid, especially under conditions of elevated temperature and humidity.
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is stability-indicating. This means it can accurately quantify Monoammonium L-glutamate in the presence of its degradation products, impurities, and excipients. The method validation should include specificity, accuracy, precision, linearity, and range.
-
Analyze for Degradants: Specifically, analyze the OOS samples for the presence of pyroglutamic acid. An increase in the peak corresponding to pyroglutamic acid that correlates with the decrease in the Monoammonium L-glutamate peak is a strong indicator of this degradation pathway.
-
Review Storage Conditions: Verify the storage conditions of your stability chambers (temperature and humidity) to ensure they have remained within the specified ranges throughout the study. Any excursions should be documented and their impact assessed.
-
Evaluate Packaging: Assess the suitability of the container closure system. Inadequate packaging can expose the sample to moisture, which can accelerate the degradation of a hydrated salt.
-
Forced Degradation Study Review: Re-examine your forced degradation study results. These studies are designed to intentionally degrade the molecule to understand its degradation pathways and confirm that your analytical methods can detect the resulting degradants.
-
Issue 2: Increase in Water Content During Stability Studies
-
Question: We are observing an increase in the water content of our this compound samples during stability testing, as determined by Karl Fischer titration. What could be the reason for this?
-
Answer: An increase in water content for a hydrated salt during stability testing can be due to several factors.
Troubleshooting Steps:
-
Hygroscopicity: this compound can be hygroscopic, meaning it can absorb moisture from the environment.
-
Packaging Integrity: Check the integrity of your sample packaging. A compromised seal in a humid environment can lead to moisture ingress.
-
Sample Handling: Review your sample handling procedures. Exposure of the sample to ambient conditions for extended periods during weighing and analysis can lead to moisture absorption, especially in environments with high humidity.
-
Karl Fischer Titration Technique: Ensure your Karl Fischer titration method is optimized for hydrated salts. It's crucial to ensure that you are measuring the surface and bound water accurately. For hydrated salts, a method that involves dissolution in a suitable solvent followed by titration is generally appropriate.
-
Calibration of Equipment: Verify the calibration of your Karl Fischer titrator and the titer of your Karl Fischer reagent.
-
Issue 3: Appearance of Unknown Peaks in HPLC Chromatograms
-
Question: During the HPLC analysis of our stability samples, we are observing new, unidentified peaks that were not present in the initial samples. How should we proceed?
-
Answer: The appearance of unknown peaks in a stability-indicating HPLC method suggests the formation of degradation products.
Troubleshooting Steps:
-
Peak Purity Analysis: If your HPLC system has a Diode Array Detector (DAD) or a similar detector, perform a peak purity analysis on the Monoammonium L-glutamate peak to ensure it is not co-eluting with any new impurities.
-
Forced Degradation Comparison: Compare the chromatograms of the stability samples with those from your forced degradation studies (acid, base, oxidation, heat, and light). This can help in tentatively identifying the nature of the degradation product.
-
Mass Spectrometry (MS) Analysis: If the unknown peak is significant, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity. This information is crucial for its identification. For instance, the formation of pyroglutamic acid would result in a peak with a mass corresponding to the loss of ammonia and water from the parent molecule.
-
ICH Thresholds for Impurities: Refer to the ICH Q3B guidelines for reporting, identification, and qualification of degradation products. The levels of the unknown impurities will determine the necessary actions, which may include identification and toxicological assessment.
-
Review Formulation Components: If your product is a formulated drug product, consider potential interactions between this compound and the excipients.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ICH stability conditions for this compound?
A1: The choice of long-term storage conditions depends on the climatic zone for which the product is intended. According to ICH Q1A(R2) guidelines, the following conditions are generally applicable:
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product is typically pyroglutamic acid. This is formed through an intramolecular cyclization reaction where the glutamic acid moiety loses a molecule of water. This process can be accelerated by heat and certain pH conditions.
Q3: How is the water content of this compound determined?
A3: The water content is determined using Karl Fischer titration. This method is specific for water and can accurately quantify the water of hydration as well as any adsorbed moisture.
Q4: What are the key parameters to monitor during a stability study of this compound?
A4: The key stability-indicating parameters to monitor include:
-
Assay: To determine the potency of the active substance.
-
Appearance: To check for any physical changes like color change or clumping.
-
Water Content: To monitor the hydration state and potential hygroscopicity.
-
Degradation Products: To identify and quantify any impurities that form over time.
-
pH of a solution: To check for any changes that might indicate chemical degradation.
Q5: Why is a forced degradation study necessary?
A5: A forced degradation (or stress testing) study is essential for several reasons:
-
It helps to identify the likely degradation products, which aids in the development of stability-indicating analytical methods.
-
It provides insights into the intrinsic stability of the molecule and its degradation pathways.
-
It helps to understand the chemical behavior of the molecule, which is valuable for formulation and packaging development.
Experimental Protocols
1. Stability-Indicating HPLC Method for Assay and Impurity Determination
This method is designed to separate Monoammonium L-glutamate from its primary degradation product, pyroglutamic acid, and other potential impurities.
| Parameter | Description |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B; 5-20 min: Gradient to 80% A, 20% B; 20-25 min: Gradient to 95% A, 5% B; 25-30 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. |
2. Karl Fischer Titration for Water Content
This protocol outlines the volumetric Karl Fischer titration method for determining the water content in this compound.
| Step | Procedure |
| 1. Reagent Preparation | Use a one-component or two-component Karl Fischer reagent system. |
| 2. Titrator Setup | Set up the Karl Fischer titrator according to the manufacturer's instructions. |
| 3. Solvent Addition | Add a suitable solvent (e.g., methanol) to the titration vessel and pre-titrate to a dry endpoint. |
| 4. Sample Preparation | Accurately weigh approximately 100-200 mg of the this compound sample. |
| 5. Sample Addition | Quickly and carefully add the weighed sample to the titration vessel. |
| 6. Titration | Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached. |
| 7. Calculation | The instrument software will calculate the water content based on the volume of titrant used and the pre-determined titer. |
Visualizations
Caption: Workflow for a typical stability testing protocol.
Caption: Primary degradation pathway of this compound.
Technical Support Center: Monoammonium L-glutamate monohydrate (MAG) in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference from Monoammonium L-glutamate monohydrate (MAG) in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAG) and why might it be in my samples?
This compound (CAS Number 7558-63-6), is the monoammonium salt of L-glutamic acid.[1] It is a white crystalline powder that is freely soluble in water.[1] You might encounter MAG in your experiments if it is a component of your cell culture medium, a buffer constituent, or the compound you are screening in a drug discovery assay.
Q2: How can MAG interfere with my biochemical assays?
MAG can interfere with biochemical assays through several mechanisms:
-
Direct interaction with assay reagents: The glutamate and ammonium ions can react with reagents used in colorimetric and fluorometric assays, leading to false positive or negative results.
-
Alteration of sample pH: The addition of MAG can alter the pH of your sample, which can affect enzyme activity and the stability of other molecules.
-
Biological activity: As a source of L-glutamate, MAG can have biological effects in cell-based assays, such as inducing excitotoxicity or activating specific signaling pathways, which can confound the interpretation of your results.[2][3]
Q3: Which assays are most susceptible to interference from MAG?
Assays that are particularly sensitive to the components of MAG include:
-
Protein Quantification Assays: Both the Bradford and Bicinchoninic Acid (BCA) assays can be affected. The ammonium ions in MAG can interfere with the BCA assay, while the amino acid nature of glutamate can interfere with both.[2][4]
-
Enzymatic Assays: The presence of excess glutamate can affect the kinetics of enzymes that use glutamate as a substrate or product. Additionally, pH changes from MAG can alter enzyme activity.
-
Cell-Based Assays: Assays measuring cell viability (e.g., MTT, XTT), apoptosis, or specific signaling pathways can be significantly impacted by the biological activity of glutamate.[5][6]
Troubleshooting Guides
Protein Quantification Assays (Bradford & BCA)
Issue: Inaccurate protein concentration measurements in samples containing MAG.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MAG interference in protein assays.
Quantitative Impact of MAG on Protein Assays (Hypothetical Data):
| MAG Concentration (mM) | Bradford Assay (% Error) | BCA Assay (% Error) |
| 1 | ~ +5% | ~ -10% |
| 5 | ~ +15% | ~ -25% |
| 10 | ~ +30% | ~ -40% |
| 25 | > +50% | > -60% |
Note: This table provides an illustrative example of potential interference. The actual error will depend on the specific protein and assay conditions. The ammonium in MAG can diminish color development in the BCA assay, leading to an underestimation of protein concentration.[2]
Experimental Protocol: Protein Precipitation to Remove MAG
This protocol is adapted from the deoxycholate and trichloroacetic acid (TCA) precipitation method.[2]
-
To a 1.5 mL microcentrifuge tube, add:
-
Up to 100 µL of your protein sample containing MAG.
-
Add water to a final volume of 100 µL.
-
-
Add 10 µL of 0.15% deoxycholate.
-
Vortex and let it stand at room temperature for 10 minutes.
-
Add 10 µL of 72% TCA.
-
Vortex and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant, which contains the interfering MAG.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Remove the acetone and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
Enzymatic Assays
Issue: Altered enzyme kinetics or activity in the presence of MAG.
Troubleshooting Steps:
-
Buffer Exchange: Use a desalting column or dialysis to exchange the sample buffer with one that does not contain MAG.
-
Neutralizing Buffer: If buffer exchange is not feasible, consider using a neutralizing buffer that can counteract the pH effects of MAG. The optimal buffer will depend on the specific enzyme and assay conditions.
-
Kinetic Analysis: If MAG cannot be removed, perform a detailed kinetic analysis to understand how it affects the enzyme's Vmax and Km. This will help in interpreting the results correctly.
Logical Relationship of MAG Interference in an Enzymatic Assay:
Caption: How MAG components can interfere with enzymatic assays.
Cell-Based Assays
Issue: Unintended biological effects of MAG on cells, affecting assay readouts (e.g., viability, signaling).
Signaling Pathways Potentially Affected by Glutamate:
Glutamate can activate several signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which can influence cell proliferation, survival, and inflammation.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. promega.com [promega.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
Technical Support Center: Monoammonium L-glutamate Monohydrate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monoammonium L-glutamate monohydrate (MAG) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a freshly prepared this compound solution?
A 5% solution of this compound in water will have a pH between 6.0 and 7.0.[1] This slightly acidic to neutral pH is due to the equilibrium of the glutamate and ammonium ions in solution.
Q2: What are the pKa values of L-glutamic acid, and how do they relate to pH adjustment?
L-glutamic acid has three pKa values: approximately 2.19 (α-carboxyl group), 4.25 (γ-carboxyl group), and 9.67 (α-amino group). These values are critical for understanding the buffering capacity of glutamate solutions. The solution will have the strongest buffering capacity near these pH values. When adjusting the pH, the solution will resist changes in pH around these pKa values.
Q3: Can Monoammonium L-glutamate solutions be used as a buffer?
Yes, solutions of Monoammonium L-glutamate can act as a buffer, particularly around the pKa values of glutamic acid. The buffering range is most effective at approximately pH 3.2 to 5.2 and pH 8.7 to 10.7. Its ability to resist pH changes makes it useful in various experimental setups.[2][3]
Q4: Does the ammonium ion in Monoammonium L-glutamate interfere with biological experiments?
The ammonium ion (NH₄⁺) can interfere with certain biological assays. At physiological pH, a proportion of ammonium exists as ammonia (NH₃), which can cross cell membranes and affect intracellular pH and metabolism. In neuroscience studies, ammonium ions have been shown to interfere with glutamatergic excitatory transmission.[4][5] For sensitive applications, it is crucial to consider the potential effects of ammonium ions or choose an alternative glutamate salt.
Q5: What is the solubility of this compound, and how is it affected by pH?
This compound is freely soluble in water.[1] However, the solubility of the glutamate species is pH-dependent. Glutamic acid has its minimum solubility at its isoelectric point (pI), which is approximately 3.2.[6] Adjusting the pH away from the pI, either to a more acidic or a more alkaline value, will increase its solubility.[2][7][8] Precipitation can occur if the pH of a concentrated solution is adjusted to be near the isoelectric point.[2][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon pH adjustment | The pH of the solution has been adjusted to be near the isoelectric point (pI ≈ 3.2) of glutamic acid, where its solubility is at a minimum.[2][6][8][9] | Adjust the pH further away from the pI. For acidic conditions, aim for a pH below 2.2. For neutral or alkaline conditions, adjust the pH above 4.3. If the experiment allows, consider diluting the solution to a lower concentration before pH adjustment. |
| Difficulty dissolving the powder | The initial pH of the water is not optimal for dissolution, or the solution is nearing its saturation point at that specific pH. | While MAG is freely soluble, for high concentrations, consider adjusting the pH of the water slightly alkaline (e.g., pH 7.0-8.0) before adding the powder to enhance solubility. Gentle heating and stirring can also aid dissolution. |
| Observed pH drift in the solution over time | The solution is not adequately buffered for the experimental conditions (e.g., addition of acidic or basic reagents). | Increase the concentration of the Monoammonium L-glutamate solution if it is being used as the primary buffer. Alternatively, prepare the solution in a suitable biological buffer system (e.g., phosphate or HEPES buffer) that is compatible with the experimental setup. |
| Inconsistent or unexpected experimental results | The ammonium ions in the solution are interfering with the biological assay or cellular function.[4] | Consider using a different salt of L-glutamic acid, such as Monosodium L-glutamate, if the presence of ammonium is a concern. Perform control experiments to assess the specific effect of ammonium ions on your system. |
| pH meter gives unstable readings | The pH electrode may be coated or improperly calibrated. | Clean the pH electrode according to the manufacturer's instructions. Recalibrate the pH meter using fresh, certified buffer standards. Ensure the electrode is properly submerged and that the solution is being stirred gently during measurement. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Solution
Materials:
-
This compound (M.W. 182.18 g/mol )
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Volumetric flask (e.g., 100 mL)
-
Graduated cylinder
-
Beaker
Procedure:
-
Weigh out 1.822 g of this compound.
-
Add approximately 80 mL of high-purity water to a beaker with a magnetic stir bar.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the weighed this compound to the water.
-
Continue stirring until the powder is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.
-
Bring the final volume to 100 mL with high-purity water.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Measure and record the initial pH of the solution.
Protocol 2: Step-by-Step pH Adjustment of a Monoammonium L-glutamate Solution
Materials:
-
Prepared this compound solution (from Protocol 1)
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Beaker
-
Pipettes or burette for titrant addition
Procedure:
-
Place the beaker containing the Monoammonium L-glutamate solution on a stir plate with a magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered.
-
To decrease the pH:
-
Slowly add 0.1 M HCl dropwise using a pipette or burette.
-
Monitor the pH reading continuously.
-
Allow the pH to stabilize after each addition before adding more acid.
-
Be aware that the pH will change more slowly as it approaches the pKa values of glutamic acid (4.25 and 2.19).
-
-
To increase the pH:
-
Slowly add 0.1 M NaOH dropwise using a pipette or burette.
-
Monitor the pH reading continuously.
-
Allow the pH to stabilize after each addition.
-
The pH will change more slowly as it approaches the pKa value of the amino group (9.67).
-
-
Continue adding the acid or base until the desired target pH is reached and the reading is stable.
-
Record the final pH and the volume of titrant added.
Mandatory Visualizations
Caption: Glutamate Signaling Pathway in a Synapse.
Caption: Experimental Workflow for pH Adjustment.
References
- 1. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. online.ucpress.edu [online.ucpress.edu]
- 3. brainly.com [brainly.com]
- 4. Effect of ammonium ions on synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammonium ions abolish excitatory synaptic transmission between cerebellar neurons in primary dissociated tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Glutamic acid from MSG - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Refining Purification Techniques for Monoammonium L-glutamate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Monoammonium L-glutamate monohydrate (MAG). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - Incomplete crystallization due to insufficient supersaturation.- Suboptimal pH leading to increased solubility.- Loss of product during washing steps. | - Concentrate the solution further to increase supersaturation.- Adjust the pH to the isoelectric point of L-glutamic acid (around 3.2) before crystallization, then readjust to the optimal pH for MAG (6.0-7.0)[1].- Minimize the volume of cold solvent used for washing the crystals. |
| Poor Crystal Quality (e.g., small, needle-like, or aggregated crystals) | - High level of supersaturation leading to rapid nucleation over crystal growth[2].- Inappropriate cooling rate.- Presence of impurities inhibiting crystal growth. | - Decrease the level of supersaturation by reducing the concentration or increasing the temperature slightly before cooling[2][3].- Employ a slower, controlled cooling rate to favor the growth of larger crystals[1][4][5].- Introduce seeding with pre-formed, high-quality MAG crystals to promote controlled growth[1].- Purify the crude material to remove impurities before crystallization. |
| Discoloration of Crystals | - Presence of colored impurities from the starting material or fermentation broth.- Maillard reaction between amino acids and reducing sugars at elevated temperatures. | - Treat the solution with activated carbon to adsorb colored impurities before crystallization.- Utilize ion-exchange chromatography to remove charged impurities[6][7].- Avoid excessive heating during the dissolution and concentration steps. |
| Crystals Fail to Form | - Solution is not sufficiently supersaturated.- Presence of impurities that inhibit nucleation.- The solvent is not cold enough. | - Evaporate more solvent to increase the concentration[8].- Add a small seed crystal of MAG to induce crystallization[8].- Scratch the inside of the flask with a glass rod to create nucleation sites[8].- Ensure the cooling bath has reached the target temperature. |
| Product is an Oil or Gummy Solid | - Presence of hygroscopic impurities.- Residual solvent. | - Ensure all solvents are thoroughly dried before use[9].- Try precipitating the product from an aqueous solution by adjusting the pH[9].- Dry the product under vacuum to remove residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in L-glutamate produced by fermentation can include other amino acids, inorganic salts, proteins, sugars, and by-products like pyroglutamic acid.[6][10] Pyroglutamic acid can form from L-glutamic acid under acidic conditions (pH 2.2-4.4) and elevated temperatures.[11][12]
Q2: How does pH affect the purification of MAG?
A2: The pH of the solution is a critical parameter. The solubility of L-glutamic acid is lowest at its isoelectric point (around pH 3.2), which can be utilized for initial purification. However, for the crystallization of MAG, the pH should be maintained between 6.0 and 7.0.[1] The pH also influences the charge of impurities, which is important for purification steps like ion-exchange chromatography.[13]
Q3: What is the importance of the cooling rate during crystallization?
A3: The cooling rate directly impacts the crystal size and morphology. A rapid cooling rate tends to favor the formation of many small crystals (nucleation), while a slower, more controlled cooling rate allows for the growth of larger, more well-defined crystals.[1][4][5] For L-glutamic acid, slower cooling rates are associated with plate-like or short rod-like crystals, whereas faster cooling rates can produce long rod-like or needle-like crystals.[1]
Q4: Can seeding improve the quality of my MAG crystals?
A4: Yes, seeding is a highly effective technique to control crystallization. Introducing a small amount of high-quality MAG crystals into a supersaturated solution provides a template for crystal growth, leading to a more uniform crystal size distribution and potentially improved purity.[1]
Q5: What analytical techniques can be used to assess the purity of this compound?
A5: Several analytical methods can be employed to determine the purity of MAG. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for quantifying L-glutamate and detecting amino acid impurities.[14][15][16][17][18] Titration with perchloric acid can be used for assay determination.[1] Spectrophotometric methods can also be utilized for quantification after derivatization.[16][17]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of MAG by recrystallization.
-
Dissolution: Dissolve the crude MAG in a minimal amount of deionized water at an elevated temperature (e.g., 60-70°C) to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) and stir for 15-30 minutes at the elevated temperature.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, further cool the solution in an ice bath. To promote the growth of larger crystals, a slow, controlled cooling rate is recommended.[1][4][5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[1]
Protocol 2: Purity Assessment by HPLC
This protocol provides a general guideline for determining the purity of MAG using HPLC.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in deionized water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the purified MAG, dissolve it in a known volume of deionized water, and filter the solution through a 0.45 µm syringe filter.[15]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate buffered mobile phase. For example, a mixture of methanol, chloroform, and formic acid has been used for HPTLC of monosodium glutamate.[17] For HPLC, a common mobile phase involves a buffer and an organic modifier.
-
Detection: As L-glutamate has poor UV absorbance, pre-column or post-column derivatization is often required for UV or fluorescence detection.[14][15][16] Derivatization with agents like o-phthalaldehyde (OPA) allows for sensitive fluorescence detection.[15]
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of L-glutamate in the sample by comparing its peak area to the calibration curve. Purity is calculated based on the expected concentration.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Cooling Rate | 0.05 °C/min | 0.1 °C/min | 0.2 °C/min | Slower cooling rates tend to produce plate-like or short rod-like crystals, while faster rates yield long rod-like or needle-like crystals.[1] |
| Initial Supersaturation | Low (e.g., 1.1) | Moderate (e.g., 1.2) | High | Low initial supersaturation favors plate-like crystals, while higher supersaturation leads to more elongated crystals.[1] |
| Seeding Temperature | 35 °C | 45 °C | 55 °C | Lower seeding temperatures can result in crystals with a lower aspect ratio (more plate-like).[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for MAG purification.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. EP0351127A2 - Method of purifying L-glutamine - Google Patents [patents.google.com]
- 7. GB2095232A - Recovery of purified monosodium glutamate - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. tandfonline.com [tandfonline.com]
- 14. akjournals.com [akjournals.com]
- 15. agilent.com [agilent.com]
- 16. akjournals.com [akjournals.com]
- 17. Analysis of Monosodium l-Glutamate in Food Products by High-Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moca.net.ua [moca.net.ua]
Technical Support Center: Monoammonium L-glutamate Monohydrate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monoammonium L-glutamate Monohydrate. The information focuses on the impact of temperature on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure optimal stability and prevent degradation, it is recommended to store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature. Avoid exposure to high temperatures and direct sunlight.
Q2: What are the primary degradation products of this compound when exposed to elevated temperatures?
A2: The primary thermal degradation pathway for L-glutamate salts, such as Monoammonium L-glutamate, involves the intramolecular cyclization to form 5-pyrrolidone-2-carboxylic acid (also known as pyroglutamic acid) and the release of ammonia and water. This conversion can be accelerated by increased temperature and acidic or alkaline conditions.
Q3: Is there a specific temperature at which significant degradation begins?
A3: While a precise temperature for the onset of degradation can depend on factors like humidity and pH, studies on the closely related monosodium glutamate show that conversion to pyroglutamic acid can occur at elevated temperatures, particularly above 60°C. For this compound, a standard quality control test involves measuring the "loss on drying" at 50°C for 4 hours, with a specification of not more than 0.5% weight loss, indicating good stability at this temperature for a short duration.[1]
Q4: How can I monitor the stability of my this compound sample during an experiment?
A4: The stability can be monitored by periodically analyzing the sample for the presence of the parent compound and its primary degradation product, pyroglutamic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable for this purpose. A decrease in the concentration of Monoammonium L-glutamate and a corresponding increase in pyroglutamic acid would indicate degradation.
Q5: Can repeated freeze-thaw cycles affect the stability of a this compound solution?
A5: While solid this compound is stable at room temperature, aqueous solutions may be more susceptible to degradation over time. While there is no specific data on repeated freeze-thaw cycles for this compound, it is a good laboratory practice to aliquot solutions into single-use volumes to minimize the potential for degradation from temperature fluctuations and contamination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected pH shift in solution | Thermal degradation leading to the formation of pyroglutamic acid and release of ammonia. | Verify the storage conditions of the solid material and the prepared solution. Analyze the solution for the presence of pyroglutamic acid using HPLC or HPTLC. Prepare fresh solutions for pH-sensitive experiments. |
| Inconsistent experimental results | Degradation of the this compound stock. | Perform a quality control check on your stock material. This can include a "loss on drying" test or analytical quantification of the active ingredient. If degradation is confirmed, use a fresh, properly stored batch. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Identify the unknown peaks by comparing their retention times with a pyroglutamic acid standard. Adjust experimental conditions (e.g., lower temperature, pH control) to minimize degradation. |
| Reduced potency or activity of the compound | Loss of the active L-glutamate moiety due to conversion to pyroglutamic acid. | Quantify the amount of L-glutamate remaining in your sample using a validated analytical method. Ensure that all experimental steps are performed under conditions that minimize thermal stress. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C5H12N2O4 · H2O | [1] |
| Molecular Weight | 182.18 g/mol | [2] |
| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [2] |
| pH (1 in 20 solution) | 6.0 - 7.0 | [1] |
Table 2: Temperature Stability Data
| Parameter | Condition | Specification | Reference |
| Loss on drying | 50°C for 4 hours | Not more than 0.5% | [1] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions.
1. Sample Preparation:
- Place a known quantity (e.g., 1 gram) of this compound in both open and closed glass vials.
2. Storage Conditions:
- Place the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.
3. Sampling Time Points:
- Withdraw samples at initial (time 0), 1, 3, and 6-month intervals.
4. Analysis:
- At each time point, analyze the samples for:
- Appearance (color, clarity)
- Assay of Monoammonium L-glutamate (using HPLC)
- Presence of pyroglutamic acid (using HPLC)
- Water content (Karl Fischer titration)
5. Data Evaluation:
- Plot the concentration of Monoammonium L-glutamate and pyroglutamic acid over time. Use the Arrhenius equation to estimate the degradation rate at recommended storage conditions (room temperature).
Protocol 2: Quantification of Monoammonium L-glutamate and Pyroglutamic Acid by HPLC
This method allows for the simultaneous quantification of the active ingredient and its primary degradation product.
1. Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
2. Mobile Phase:
- A suitable mobile phase, such as a phosphate buffer, with an organic modifier like acetonitrile. The exact composition may need to be optimized.
3. Standard Preparation:
- Prepare stock solutions of Monoammonium L-glutamate and pyroglutamic acid in deionized water.
- Create a series of calibration standards by diluting the stock solutions.
4. Sample Preparation:
- Accurately weigh and dissolve the sample in deionized water.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
- Flow rate: 1.0 mL/min
- Injection volume: 20 µL
- Detection wavelength: 210 nm
- Column temperature: 30°C
6. Analysis:
- Inject the standards and samples.
- Identify and quantify the peaks based on the retention times and peak areas of the standards.
Visualizations
Caption: Experimental workflow for the accelerated stability study.
References
Long-term storage recommendations for Monoammonium L-glutamate monohydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, troubleshooting, and stability analysis of Monoammonium L-glutamate monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, recommendations can be extrapolated from data on related compounds like L-glutamic acid and other glutamate salts. For optimal stability, store the compound in a cool, dry place, protected from light.
Q2: What is the typical shelf life of this compound?
A2: Based on information for similar compounds such as Monosodium L-glutamate (MSG), a shelf life of over three years can be expected when stored under recommended conditions.[1] However, it is crucial to perform periodic quality control checks to ensure the integrity of the material for experimental use.
Q3: What are the visible signs of degradation?
A3: this compound should be a white, practically odorless crystalline powder.[2] Any deviation from this appearance, such as discoloration (yellowing or browning), clumping, or the development of a noticeable odor, may indicate degradation.
Q4: What is the primary degradation pathway for this compound?
A4: The most likely degradation pathway, especially under thermal stress or non-neutral pH conditions, is the intramolecular cyclization of the glutamate moiety to form pyrrolidonecarboxylic acid (pGlu). This is a known degradation route for glutamic acid and its salts.[3]
Q5: How can I test the purity of my stored this compound?
A5: High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization is a standard method for quantifying L-glutamate and can be used to assess purity. Additionally, monitoring the pH of a solution and checking for the presence of degradation products like pyrrolidonecarboxylic acid are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Quarantine the affected lot. Perform analytical testing (e.g., HPLC, pH) to assess purity and degradation. If significant degradation is confirmed, discard the material. Review storage procedures to prevent future occurrences. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering substances. | Verify the purity of the this compound using a validated analytical method. If degradation is detected, use a fresh, unopened lot of the compound for subsequent experiments. |
| pH of a standard solution is out of the expected range (typically 6.0-7.0 for a 5% solution) | Degradation to acidic or basic byproducts. The formation of pyrrolidonecarboxylic acid can lower the pH. | Analyze the sample for potential degradation products. If the pH shift is significant and purity is compromised, the material should not be used for critical applications. |
Data and Experimental Protocols
Recommended Storage Conditions (Inferred)
| Parameter | Recommended Range | Rationale |
| Temperature | 2°C to 30°C | Based on storage recommendations for similar glutamate salts to minimize thermal degradation. |
| Humidity | < 65% RH | To prevent hygroscopic clumping and potential hydrolytic degradation. |
| Light | Store in opaque, well-sealed containers. | To protect from light-induced degradation. |
Experimental Protocol: Stability Assessment via HPLC
This protocol is a general guideline and should be validated for your specific experimental setup. It is based on established methods for amino acid analysis.[4][5][6]
Objective: To quantify the amount of L-glutamate and detect the presence of pyrrolidonecarboxylic acid.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization using a suitable derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC)).
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence or UV detector.
-
C18 analytical column.
Reagents:
-
This compound reference standard
-
Pyrrolidonecarboxylic acid reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Derivatization reagent (e.g., OPA with a thiol or FMOC)
-
Buffer solutions for the mobile phase (e.g., phosphate or borate buffer)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in HPLC-grade water. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration.
-
Derivatization: Mix an aliquot of the standard or sample solution with the derivatization reagent according to the reagent manufacturer's protocol. Allow the reaction to proceed for the specified time.
-
Chromatographic Analysis: Inject the derivatized standard and sample solutions onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized L-glutamate and any potential degradation products by comparing their retention times to those of the reference standards.
-
Quantify the amount of L-glutamate in the sample using the calibration curve.
-
Calculate the percentage of degradation products if detected.
-
Visualizations
Caption: Troubleshooting workflow for stored this compound.
References
How to handle hygroscopic nature of Monoammonium L-glutamate monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of Monoammonium L-glutamate monohydrate.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere.[1] this compound, being hygroscopic, will attract and hold water molecules from the air, which can alter its physical and chemical properties.[2]
Q2: What are the potential consequences of improper handling of hygroscopic this compound?
A2: Improper handling can lead to several issues, including:
-
Caking and Clumping: Absorption of moisture can cause the powder to form lumps or cakes, making it difficult to handle, weigh, and dispense accurately.[3]
-
Altered Physical Properties: Moisture absorption can change the material's volume, density, and flowability.[4]
-
Chemical Degradation: The presence of excess moisture can lead to hydrolysis or other chemical reactions, potentially degrading the compound and affecting its purity and stability.[5][6]
-
Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to errors in solution preparation and experimental results.[6]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and cool place.[7] The use of a desiccator containing a suitable desiccant (e.g., silica gel) is highly recommended for long-term storage or after the container has been opened.[8]
Q4: How should I handle this compound during an experiment to minimize moisture absorption?
A4: When working with this compound, it is crucial to minimize its exposure to the ambient atmosphere.
-
Work quickly when weighing and transferring the material.
-
Open the storage container only for the time necessary to dispense the required amount and reseal it tightly immediately afterward.
-
Consider using a glove box with a controlled low-humidity atmosphere for highly sensitive experiments.[9]
Q5: My this compound has formed clumps. Can I still use it?
A5: If the material has only formed minor clumps, you may be able to gently break them up with a clean, dry spatula before use. However, be aware that the material has been exposed to moisture, and its water content may be elevated. For applications requiring high precision, it is recommended to determine the moisture content of the material before use or to use a fresh, unopened container.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered when working with this compound.
Issue: The material has caked or clumped in its container.
Caption: Troubleshooting workflow for caked or clumped material.
Issue: Inconsistent experimental results or suspected degradation.
Caption: Logic diagram for investigating inconsistent experimental results.
Data Presentation
| Parameter | Specification | Reference |
| Loss on Drying | Not more than 0.5% (50°C, 4h) | [10] |
| Recommended Storage | Tightly closed, dry. | |
| Solubility | Freely soluble in water. | [11] |
Experimental Protocols
Protocol: Determination of Moisture Content by Loss on Drying (LOD)
This protocol is adapted from the specifications provided by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[10]
Objective: To determine the percentage of water content in a sample of this compound.
Materials:
-
This compound sample
-
Drying oven capable of maintaining a temperature of 50°C ± 2°C
-
Analytical balance, readable to 0.1 mg
-
Weighing bottle with a stopper
-
Desiccator with a desiccant
Procedure:
Caption: Experimental workflow for Loss on Drying moisture analysis.
Calculation:
Loss on Drying (%) = [ (W2 - W3) / (W2 - W1) ] * 100
Where:
-
W1 = Weight of the empty weighing bottle
-
W2 = Weight of the weighing bottle + sample before drying
-
W3 = Weight of the weighing bottle + sample after drying
Acceptance Criteria: The calculated Loss on Drying should not be more than 0.5%.[10] If the value is higher, the material has absorbed excess moisture and may not be suitable for use in applications sensitive to water content.
Note on other methods: For more precise determination of water content, especially for distinguishing between free and bound water, Karl Fischer titration is a widely used and recommended method.[12] Near-infrared (NIR) spectroscopy can also be a rapid and non-destructive method for moisture determination, though it requires calibration against a reference method like Karl Fischer.[10]
References
- 1. cbc-chemical.com [cbc-chemical.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. youtube.com [youtube.com]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemstock.ae [chemstock.ae]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. fao.org [fao.org]
- 11. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fertilizer.org [fertilizer.org]
Optimizing Experimental Protocols with Monoammonium L-glutamate Monohydrate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Monoammonium L-glutamate monohydrate in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is the monoammonium salt of L-glutamic acid. In a research context, it can serve as a source of L-glutamate, a key excitatory neurotransmitter in the central nervous system and a fundamental component in cellular metabolism.[1][2] It is involved in various physiological processes, including learning, memory, and as a precursor for the synthesis of other amino acids and glutathione.[3][4] While commercially known as a flavor enhancer, in experimental biology it can be used in cell culture media formulations and in neuroscience research to study excitotoxicity and neuronal signaling pathways.[1][5]
Q2: What are the main advantages of using a stable source of glutamate in cell culture?
While not a direct substitute for L-glutamine, providing a stable source of L-glutamate is crucial. L-glutamine, an essential amino acid in most cell cultures, is notoriously unstable in liquid media, degrading into ammonia and pyrrolidone carboxylic acid.[3] This degradation can lead to increased ammonia levels, which are toxic to cells, negatively impacting cell growth, viability, and protein production.[6][7] Using more stable sources or alternatives can ensure consistent nutrient availability and reduce the accumulation of toxic byproducts.[8][9]
Q3: Can this compound be used as a direct replacement for L-glutamine in cell culture?
No, this compound should not be used as a direct one-to-one replacement for L-glutamine. L-glutamine is a distinct amino acid with specific transport mechanisms and metabolic roles, including serving as a primary energy source for many rapidly dividing cells.[3][10] Monoammonium L-glutamate provides L-glutamate and ammonium ions. While L-glutamate is a key metabolite, it does not fulfill all the roles of L-glutamine. For a more stable alternative to L-glutamine, stabilized dipeptides like L-alanyl-L-glutamine are recommended.[8][11]
Q4: What are the potential stability issues with this compound in solution?
This compound is generally soluble in water.[12][13] However, the stability of the solution can be influenced by pH and temperature. Similar to other glutamate solutions, extreme pH values can affect the protonation state of the glutamate molecule, potentially impacting its solubility and uptake by cells.[14][15] As an ammonium salt, there is also the potential for the release of ammonia, especially at higher pH, which can be detrimental to cell cultures.[6]
Troubleshooting Guides
Issue 1: Poor Cell Growth or Viability After Supplementation
Possible Cause:
-
Ammonia Toxicity: The "monoammonium" component of the salt will introduce ammonium ions (NH₄⁺) into the culture medium. While cells can utilize some ammonia, high concentrations are toxic and can inhibit cell growth.[6]
-
pH Imbalance: The addition of Monoammonium L-glutamate can alter the pH of the culture medium. The pH of a 1 in 20 solution is between 6.0 and 7.0.[16] Significant shifts from the optimal physiological pH (typically 7.2-7.4) can stress cells and reduce proliferation.
-
Glutamate Excitotoxicity (for neuronal cultures): In neuronal cell cultures, high concentrations of L-glutamate can be excitotoxic, leading to cell death.[1]
Troubleshooting Steps:
-
Optimize Concentration: Start with a low concentration of Monoammonium L-glutamate and perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Monitor and Adjust pH: Measure the pH of your medium after adding the supplement. If necessary, adjust the pH back to the optimal range using sterile sodium bicarbonate or hydrochloric acid.
-
Use a More Stable Glutamine Source: For general cell culture, consider using a stabilized L-glutamine dipeptide like L-alanyl-L-glutamine (e.g., GlutaMAX™) to provide a steady supply of L-glutamine without the rapid ammonia generation.[3][8]
-
Monitor Ammonia Levels: If you suspect ammonia toxicity, specialized kits are available to measure ammonia concentration in your culture medium.
Issue 2: Precipitation or Cloudiness in the Medium
Possible Cause:
-
Solubility Limits Exceeded: Although freely soluble in water, adding a high concentration of Monoammonium L-glutamate, especially to a complex medium that is already near saturation with other salts, can lead to precipitation.[12]
-
pH-Dependent Solubility: The solubility of L-glutamate is pH-dependent. At certain pH values, it can precipitate out of solution.[14][15]
-
Interaction with Other Media Components: The supplement may interact with other components in the medium, leading to the formation of insoluble complexes.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a small volume of high-purity water or a simple buffer to create a concentrated stock solution. Sterile-filter the stock solution before adding it to your culture medium.
-
Add to Medium Slowly: When adding the stock solution to your medium, do so slowly while gently swirling to ensure proper mixing and prevent localized high concentrations.
-
Check and Adjust pH: Ensure the final pH of the supplemented medium is within the optimal range for both your cells and for maintaining the solubility of all components.
Data Presentation
Table 1: Comparison of L-Glutamine and a Stabilized Dipeptide Alternative
| Feature | L-Glutamine | L-alanyl-L-glutamine (Dipeptide) |
| Stability in Aqueous Solution | Unstable, degrades over time[3] | Highly stable[8] |
| Primary Degradation Products | Ammonia, Pyrrolidone carboxylic acid[3] | L-alanine, L-glutamine (enzymatically)[8] |
| Ammonia Accumulation | High | Low[6] |
| Shelf-life in Media at 37°C | Short | Extended[3] |
| Cellular Uptake | Direct uptake | Enzymatic cleavage followed by uptake[8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound (100 mM)
-
Weighing: Accurately weigh out 1.822 g of this compound (Molecular Weight: 182.18 g/mol ).[16]
-
Dissolving: Dissolve the powder in 80 mL of high-purity, sterile water (e.g., cell culture grade water) in a sterile container. Gently warm the solution to 37°C to aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Determining Optimal Concentration for Cell Culture Supplementation
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of Media: Prepare your basal cell culture medium. Create a series of supplemented media by adding the 100 mM sterile stock solution of Monoammonium L-glutamate to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). Include a negative control (basal medium only) and a positive control (medium with your standard supplement, if applicable).
-
Cell Treatment: Remove the seeding medium from the cells and replace it with the prepared experimental media.
-
Incubation: Incubate the cells for a period equivalent to several population doublings (e.g., 48-72 hours).
-
Assessment of Viability and Proliferation: At the end of the incubation period, assess cell viability and proliferation using a suitable assay (e.g., Trypan blue exclusion, MTT assay, or a fluorescence-based viability assay).
-
Data Analysis: Plot cell viability/proliferation against the concentration of Monoammonium L-glutamate to determine the optimal, non-toxic concentration range.
Visualizations
Caption: Workflow for determining the optimal concentration of Monoammonium L-glutamate.
Caption: Degradation pathway of L-glutamine in cell culture media.
Caption: Cellular metabolism of a stable L-glutamine dipeptide.
References
- 1. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 5. ammonium glutamate, 7558-63-6 [thegoodscentscompany.com]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 10. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fao.org [fao.org]
Identifying and removing contaminants from Monoammonium L-glutamate monohydrate
Welcome to the Technical Support Center for Monoammonium L-glutamate Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove common contaminants encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in this compound?
A1: this compound can contain several types of impurities, primarily originating from the manufacturing process (often fermentation) and subsequent handling. These can be broadly categorized as:
-
Heavy Metals: Due to raw materials and processing equipment, trace amounts of heavy metals like lead (Pb) can be present. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies a maximum limit for lead at 1 mg/kg.[1]
-
Other Amino Acids: Fermentation broths are complex mixtures, and other amino acids produced by the microorganism can be carried through the purification process.[2][3]
-
Pyrrolidone Carboxylic Acid (PCA): This is a common impurity formed by the intramolecular dehydration of glutamic acid, particularly when heated.[1][4]
-
Color Impurities: Residual pigments from raw materials like molasses used in fermentation can impart a color to the final product.[5]
-
Inorganic Salts: Salts used in pH adjustment or from the fermentation medium can remain in the final product if not adequately removed during crystallization.[2][3]
-
Microbial Contamination: As with many biologically derived products, there is a potential for microbial contamination if not handled under sterile conditions. This can include bacteria, yeasts, and molds.[6]
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: A preliminary assessment can be made by observing the physical properties and checking the pH of a solution. The substance should be white, practically odorless crystals or crystalline powder.[1][7] A 5% solution in water should have a pH between 6.0 and 7.0.[1][7] Any significant deviation from these characteristics, such as a noticeable color or an out-of-range pH, suggests the presence of impurities.
Q3: What analytical techniques are recommended for identifying specific contaminants?
A3: For specific identification and quantification of contaminants, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and common method for quantifying the purity of amino acids and detecting other amino acid impurities. It can be coupled with UV or fluorescence detectors for enhanced sensitivity.[8][9][10]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for separating and quantifying amino acids and other charged molecules.[11][12][13][14]
-
Atomic Absorption Spectroscopy (AAS): This is the recommended method for quantifying trace heavy metal contaminants like lead.[1]
-
Gas Chromatography (GC): GC can be used for the determination of volatile organic impurities and for the analysis of Pyrrolidone Carboxylic Acid (PCA) after derivatization.[15]
-
Microbial Enumeration Tests: Standard plating techniques can be used to determine the total bacterial, yeast, and mold counts to assess microbial contamination.[6]
Troubleshooting Guides
Issue 1: The this compound solution has a yellow or brownish tint.
This indicates the presence of color impurities, likely residual pigments from the manufacturing process.
Solution: Treatment with activated carbon is an effective method for decolorization.[5][16][17]
Workflow for Decolorization
Caption: Workflow for removing color impurities using activated carbon.
Issue 2: HPLC analysis shows the presence of other amino acids.
This is a common issue for products derived from fermentation. Ion-exchange chromatography is a highly effective method for separating amino acids.
Solution: Purify the material using ion-exchange chromatography.
Logical Flow for Amino Acid Purification
Caption: Logical workflow for the purification of amino acids via ion-exchange chromatography.
Issue 3: AAS analysis indicates heavy metal contamination above the acceptable limit (e.g., > 1 mg/kg for lead).
Heavy metals can be removed by chelation or by using specific purification techniques like recrystallization, which can reduce the concentration of impurities.
Solution: Perform recrystallization of the product. If that is not sufficient, more advanced techniques involving chelating agents may be necessary.
Data Summary
The following table summarizes the key specifications for high-purity this compound based on JECFA standards.
| Parameter | Specification | Recommended Analytical Method |
| Assay (on dried basis) | ≥ 99.0% | Titration with perchloric acid |
| pH (5% solution) | 6.0 - 7.0 | pH meter |
| Lead (Pb) | ≤ 1 mg/kg | Atomic Absorption Spectroscopy |
| Pyrrolidone carboxylic acid | Passes test | Specific qualitative test |
| Loss on drying | Not more than 0.5% (50°C, 4h) | Gravimetric analysis |
| Sulfated ash | Not more than 0.1% | Gravimetric analysis |
Experimental Protocols
Protocol 1: Identification of Amino Acid Impurities by HPLC
This protocol provides a general method for the analysis of amino acid purity.
-
Mobile Phase Preparation: Prepare the mobile phase as required for your specific column and detector. A common approach for amino acid analysis involves a gradient of aqueous buffers and an organic solvent like acetonitrile or methanol.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL in water). Also, prepare standards for any suspected amino acid contaminants.
-
Sample Preparation: Accurately weigh and dissolve the sample in water to the same concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Use a column suitable for amino acid analysis (e.g., a C18 column for derivatized amino acids or a specific amino acid analysis column).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV or fluorescence detector (may require pre- or post-column derivatization with reagents like ninhydrin or o-phthalaldehyde (OPA)).
-
-
Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to L-glutamate. Any other significant peaks may represent impurities. Quantify by comparing peak areas to those of the standards.
Protocol 2: Removal of Heavy Metals by Recrystallization
This protocol describes a standard recrystallization procedure to improve the overall purity and reduce heavy metal content.
-
Dissolution: In a clean vessel, dissolve the contaminated this compound in a minimal amount of hot deionized water (e.g., start with a 1:2 w/v ratio at 80-90°C). Stir until fully dissolved.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution while stirring gently. The solubility of this compound will decrease, leading to the formation of crystals. Cooling to 4°C can maximize the yield.
-
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold ethanol or another suitable anti-solvent to remove residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.[1]
-
Purity Check: Re-analyze the purified sample for heavy metal content using AAS to confirm the effectiveness of the recrystallization.
Troubleshooting Workflow for Out-of-Specification Product
References
- 1. fao.org [fao.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. tandfonline.com [tandfonline.com]
- 4. us.typology.com [us.typology.com]
- 5. Activated Carbon for Amino Acids Decolorization [zhulincarbon.com]
- 6. onlywhatsneeded.in [onlywhatsneeded.in]
- 7. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. njlabs.com [njlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Monosodium l-Glutamate in Food Products by High-Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of asparagine, glutamine and pyrrolidonecarboxylic acid in total enzymic hydrolysates of peptides and glycopeptides by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. desotec.com [desotec.com]
- 17. yuanlicarbonyl.com [yuanlicarbonyl.com]
Validation & Comparative
A Comparative In Vitro Analysis of Monoammonium L-glutamate Monohydrate and Monosodium Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of Monoammonium L-glutamate monohydrate (MAG) and Monosodium Glutamate (MSG). As direct comparative studies are limited, this analysis is based on the extensive in vitro data available for MSG and for the ammonium ion, the key differentiator of MAG. Both compounds are salts of the excitatory amino acid L-glutamic acid and are used in various applications, including as flavor enhancers in the food industry. Understanding their distinct effects at the cellular level is crucial for researchers in toxicology, neurobiology, and drug development.
Executive Summary
Monosodium glutamate is the sodium salt of glutamic acid, while monoammonium L-glutamate is the ammonium salt. In vitro, the biological effects of both compounds are primarily driven by the glutamate anion. However, the respective cations, sodium (Na⁺) and ammonium (NH₄⁺), can also exert distinct cellular effects, particularly at higher concentrations.
This guide will delve into the comparative in vitro effects of these two compounds, focusing on cytotoxicity, neuronal cell responses, and metabolic alterations. Experimental protocols for key in vitro assays are provided to facilitate the replication and expansion of these findings.
Data Presentation: In Vitro Effects
The following tables summarize quantitative data from in vitro studies on MSG and ammonium chloride (as a proxy for the ammonium ion in MAG).
Table 1: Cytotoxicity Data for Monosodium Glutamate (MSG) In Vitro
| Cell Line | Assay | Concentration | Effect | Reference |
| Caco-2 | MTT | Dose-dependent | Apparent cytotoxic effect | [1] |
| HL-60 (Human Leukemia) | Not specified | Not specified | Cytotoxic activity through necrosis and internucleosomal DNA fragmentation | [2] |
| Bovine Mammary Epithelial | Not specified | 5 mM | Significantly decreased cell viability | [3] |
Table 2: Effects of Ammonium Chloride (NH₄Cl) on Neuronal Cells In Vitro
| Cell Type | Concentration | Duration | Effect | Reference |
| Primary Neurons & Neuroblastoma Cells | 7.5 mM and 15 mM | 24 hours | Increased glucose utilization in both; increased lactate and decreased glutamate and ATP in neuroblastoma cells. | [4] |
| Rat Cortical Cells | Not specified | Not specified | Increase of global network activity, suppression of network synchrony. | [5] |
| CA1 Pyramidal Neurons | 5 mM | Acute | Reversibly reduced excitatory synaptic transmission. | [6] |
| Neurons and Astrocytes | 1-3 mM | Not specified | Induction of high-amplitude Ca²⁺ oscillations in neurons. | [7] |
Table 3: Metabolic Effects of Ammonium Chloride (NH₄Cl) In Vitro
| Cell Type | Concentration | Effect | Reference |
| Primary Neurons & Neuroblastoma | 7.5 mM and 15 mM | Interferes with brain energy metabolism, potentially by inhibiting the TCA cycle. | [4] |
| Sheep Erythrocytes | Not specified | Increased glucose metabolism (increased glucose uptake and lactate production). | [8] |
| Ovine Oocytes | >132 µM | Toxic, decreases fertilization and blastocyst development rates. | [9] |
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
Glutamate, the active component of both MSG and MAG, exerts its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors, leading to a cascade of intracellular signaling events.
Caption: Glutamate activates ionotropic and metabotropic receptors.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of compounds like MAG and MSG in vitro.
Caption: A general workflow for in vitro cytotoxicity testing.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Add varying concentrations of the test compounds (MAG or MSG) to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 630-690 nm can be used to correct for background absorbance.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).
In Vitro Chromosomal Aberration Test
This test is used to identify substances that may cause structural damage to chromosomes.
-
Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) to a sufficient density.[13]
-
Treatment: Treat the cell cultures with various concentrations of the test substance, a negative control, and a positive control, both with and without metabolic activation (S9 mix).[13]
-
Incubation: Incubate the treated cells for an appropriate duration.
-
Cell Harvest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures. Harvest the cells by centrifugation.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with a suitable dye (e.g., Giemsa).
-
Microscopic Analysis: Score at least 100 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges) under a microscope.[14]
-
Data Analysis: Analyze the frequency of aberrations in the treated groups compared to the control groups.
Conclusion
While both this compound and Monosodium Glutamate share the neuroactive glutamate anion, the differing cations—ammonium and sodium—may contribute to distinct in vitro effects. The available literature suggests that at higher concentrations, the ammonium ion in MAG could have more pronounced effects on cellular metabolism and neuronal activity compared to the sodium ion in MSG. Specifically, in vitro studies on ammonium chloride point to potential impacts on energy metabolism, neuronal network function, and cytotoxicity.
Researchers investigating the in vitro effects of these compounds should consider the specific cell types and endpoints of interest. The experimental protocols provided in this guide offer a starting point for conducting rigorous comparative studies to further elucidate the nuanced differences between MAG and MSG at the cellular level. Such research is essential for a comprehensive understanding of their biological activities and potential applications in various scientific and industrial fields.
References
- 1. Effect of Monosodium Glutamate on the Digestibility of Different Nutrients Using Standardized Static In vitro Digestion Model | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The effect of ammonium chloride on metabolism of primary neurons and neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammonium chloride influences in vitro-neuronal network activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ammonium chloride reduces excitatory synaptic transmission onto CA1 pyramidal neurons of mouse organotypic slice cultures [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The influence of ammonia chloride in vitro on the energy metabolism of red blood cells in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Ammonium Chloride Concentration in In Vitro Maturation Culture on Ovine Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. 2.3. In vitro chromosome aberration test [bio-protocol.org]
- 14. 2.6. In vitro chromosomal aberration test [bio-protocol.org]
Purity Assessment of Monoammonium L-glutamate Monohydrate: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical aspect of quality control. This guide provides a comparative analysis of the traditional non-aqueous titration method and modern chromatographic techniques for the validation of monoammonium L-glutamate monohydrate purity. Experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.
The purity of active pharmaceutical ingredients (APIs) and excipients is paramount in drug development and manufacturing. This compound, an amino acid salt, is utilized in various pharmaceutical and biotechnological applications. Its purity directly impacts the safety, efficacy, and stability of the final product. While titration has been a long-standing method for purity assessment, alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity determination depends on various factors, including the required precision, accuracy, sensitivity, and the nature of potential impurities. Below is a summary of quantitative data from different studies, comparing the performance of non-aqueous titration, HPLC, and qNMR for the analysis of glutamate and its salts.
| Parameter | Non-aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Acid-base titration in a non-aqueous solvent | Separation based on polarity, followed by detection | Quantification based on the signal intensity relative to an internal standard |
| Purity Assay (Typical) | > 99.0%[1] | > 99.0% | High purity compounds generally show excellent results[2] |
| Repeatability (RSDr) | Data not available in searched documents | 0.3% - 5.3%[3] | High precision, with RSD often below 1% |
| Intermediate Precision (RSDip) | Data not available in searched documents | 0.3% - 5.6%[3] | Data not available in searched documents |
| Recovery Rate | Data not available in searched documents | 97% - 103%[3] | Not typically measured in the same way as chromatographic methods |
| Selectivity | May be less selective if other basic impurities are present | High selectivity for the parent compound and impurities | Highly selective, provides structural information |
| Sensitivity | Lower sensitivity compared to chromatographic methods | High sensitivity, capable of detecting trace impurities | Moderate to high sensitivity, dependent on magnetic field strength |
Experimental Protocols
Non-Aqueous Titration for this compound
This method, adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is a robust and widely accepted technique for the assay of this compound.[1]
Principle: The amino group of this compound acts as a base in a non-aqueous medium and can be titrated with a strong acid, perchloric acid, in a glacial acetic acid solvent. The endpoint is determined potentiometrically.
Reagents and Apparatus:
-
Glacial Acetic Acid, CH₃COOH
-
Perchloric Acid, 0.1 N in glacial acetic acid
-
Formic Acid, HCOOH
-
Potentiometric titrator with a glass and reference electrode
-
Analytical balance, accurate to 0.1 mg
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Accurately weigh approximately 200 mg of the previously dried this compound sample.
-
Dissolve the sample in 6 ml of formic acid.
-
Add 100 ml of glacial acetic acid to the dissolved sample.
-
Place the beaker on a magnetic stirrer and immerse the electrodes of the potentiometric titrator.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential difference as a function of the titrant volume. The endpoint is the point of maximum inflection of the titration curve.
-
Perform a blank determination using the same quantities of reagents and in the same manner.
-
Correct the sample titration volume for the blank.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (V_sample - V_blank) * N * 9.106 / W_sample * 100
Where:
-
V_sample = Volume of 0.1 N perchloric acid consumed by the sample (ml)
-
V_blank = Volume of 0.1 N perchloric acid consumed by the blank (ml)
-
N = Normality of the perchloric acid solution
-
9.106 = mg of C₅H₁₂N₂O₄ · H₂O equivalent to 1 ml of 0.1 N perchloric acid[1]
-
W_sample = Weight of the sample (mg)
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the purity validation process, the following diagrams have been generated using Graphviz.
Caption: Workflow for Purity Validation by Titration.
Conclusion
The non-aqueous titration method remains a reliable and cost-effective technique for the purity assessment of this compound, particularly for routine quality control where high sample throughput is required. However, for in-depth impurity profiling and higher sensitivity, chromatographic methods like HPLC are superior. Quantitative NMR offers the advantage of being a primary ratio method, providing a high degree of accuracy without the need for a specific reference standard of the analyte. The choice of method should be guided by the specific requirements of the analysis, regulatory guidelines, and available resources.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Monoammonium L-glutamate Monohydrate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Monoammonium L-glutamate monohydrate is critical for quality control and formulation development. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key quantitative data for the most common methods used to analyze L-glutamate, the primary active component of this compound.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) |
| Enzymatic Assay (Colorimetric) | L-Glutamate | Up to 2.5 mM[1] | 50 µM[1] | - | - | - |
| Enzymatic Assay (Fluorometric) | L-Glutamate | Up to 20 µM[2] | 0.14 µM[2] | 300 nM | - | - |
| Spectrophotometry (Ninhydrin) | L-Glutamate | - | - | - | - | - |
| Spectrophotometry (Ligand Exchange) | Monosodium Glutamate | 250–2500 µM | 71.5 µM | 216.76 µM | Good agreement with HPLC | - |
| HPLC (Pre-column Derivatization with OPA) | L-Glutamic Acid | - | - | 50 ppb | 94.8% - 99.8% | Consistent RT and Area |
| UHPLC (Pre-column Derivatization with DNFB) | Glutamate & Aspartate | - | - | - | - | Intra-day: ~4%, Inter-day: ~4%[3] |
| Ion Chromatography (Post-column Derivatization) | Glutamine | 4 - 50 µg/mL | 0.11 µg/mL | 0.35 µg/mL | 99.78% | - |
| Titration (Potentiometric) | Monoammonium L-glutamate | 80% - 120% of assay weight | - | - | Should not deviate > 0.3% from true value | ≤ 0.3% |
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is widely used due to its high sensitivity and specificity.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before derivatization.
-
-
Derivatization (with o-Phthaldialdehyde - OPA):
-
Mix the sample solution with an OPA-reagent solution (containing OPA and a thiol, such as 2-mercaptoethanol, in a borate buffer).
-
Allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature to form a highly fluorescent isoindole derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
-
Quantification: Based on the peak area of the derivatized glutamate compared to a standard curve of known concentrations.
-
Enzymatic Assay (Colorimetric)
This method offers a simpler and often faster alternative to chromatography.
-
Principle: The assay is based on the enzymatic activity of L-Glutamate Dehydrogenase (GLDH), which catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be measured spectrophotometrically at 340 nm.
-
Reagents:
-
Tris or phosphate buffer (pH 7.5-8.5).
-
NAD+ solution.
-
L-Glutamate Dehydrogenase (GLDH) enzyme solution.
-
L-Glutamate standards.
-
-
Procedure:
-
Prepare a reaction mixture containing buffer and NAD+.
-
Add the sample or standard solution to the reaction mixture.
-
Initiate the reaction by adding the GLDH enzyme solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Measure the absorbance at 340 nm.
-
The concentration of L-glutamate is proportional to the increase in absorbance.
-
Spectrophotometry (Ninhydrin Method)
A classic method for the determination of amino acids.
-
Principle: Ninhydrin reacts with the primary amine group of glutamate at high temperatures to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically.
-
Reagents:
-
Ninhydrin reagent (a solution of ninhydrin in a suitable solvent like ethanol or dimethyl sulfoxide).
-
A reducing agent (e.g., stannous chloride) to prevent oxidative degradation of the colored product.
-
Buffer solution (e.g., citrate or acetate buffer) to maintain the optimal pH for the reaction.
-
-
Procedure:
-
Mix the sample solution with the ninhydrin reagent in a test tube.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes).
-
Cool the tubes to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., 50% ethanol).
-
Measure the absorbance at the wavelength of maximum absorption (around 570 nm).
-
Quantify the glutamate concentration using a standard curve.
-
Titration Method (for Ammonium Content)
This method is suitable for determining the ammonium content of this compound.
-
Principle: The ammonium ion is a weak acid and can be titrated with a strong base (e.g., sodium hydroxide) after conversion to ammonia. The endpoint can be determined potentiometrically or with a suitable indicator.
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in deionized water.
-
Add a known excess of a strong base (e.g., NaOH) to convert the ammonium ions to ammonia gas. The solution can be gently heated to facilitate the removal of ammonia.
-
Back-titrate the excess strong base with a standardized solution of a strong acid (e.g., HCl or H₂SO₄).
-
The amount of ammonium in the original sample is calculated from the amount of base consumed.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Comparative study of different salts of L-glutamic acid in neuronal excitation
For Researchers, Scientists, and Drug Development Professionals
L-glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in neural communication, memory formation, and learning.[1] Its excitatory effects are mediated through the activation of ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors on neuronal membranes.[2] The precise modulation of glutamatergic signaling is critical for normal brain function, and its dysregulation is implicated in various neurological disorders. This guide provides a comparative overview of different salts of L-glutamic acid, focusing on their impact on neuronal excitation, supported by experimental data and detailed protocols. While direct comparative studies on various salts are limited, this document synthesizes available data to offer insights into their respective roles.
Comparative Efficacy in Neuronal Excitation
The excitatory action of L-glutamic acid is primarily initiated by the influx of positive ions through ionotropic glutamate receptors (AMPA, NMDA, and kainate receptors), leading to depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP).[3][4] The summation of EPSPs can trigger an action potential, the fundamental unit of neuronal communication.[3] Different salts of L-glutamic acid can influence the efficacy of this process.
| Parameter | L-Glutamic Acid / Monosodium Glutamate (MSG) | Magnesium Glutamate | Monopotassium Glutamate |
| Primary Effect | Potent neuronal excitation | Modulation of excitation; potential for neuroprotection | Neuronal excitation |
| EPSP Amplitude | Increases EPSP amplitude | May reduce EPSP amplitude by antagonizing NMDA receptors | Expected to increase EPSP amplitude |
| Neuronal Firing Rate | Increases neuronal firing rate | Can decrease neuronal firing rate under conditions of hyperexcitability | Expected to increase neuronal firing rate |
| Receptor Binding | Agonist at all glutamate receptor subtypes[2][5] | Acts as an NMDA receptor antagonist at the magnesium binding site[6] | Acts as a glutamate receptor agonist |
| Clinical Considerations | Excitotoxicity at high concentrations[7] | Neuroprotective effects; used to counteract excitotoxicity[6][8] | May contribute to excitotoxicity at high concentrations |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of different L-glutamic acid salts on excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.
1. Slice Preparation:
-
Anesthetize the animal (e.g., rodent) following approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in the same cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 dextrose), bubbled with 95% O2, 5% CO2, and allow to recover for at least 1 hour at room temperature.
2. Recording:
-
Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked EPSCs.
-
To isolate AMPA receptor-mediated currents, include an NMDA receptor antagonist (e.g., 50 µM D-AP5) and a GABAA receptor antagonist (e.g., 10 µM bicuculline) in the aCSF.
-
To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block, in the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist.
3. Drug Application:
-
Prepare stock solutions of L-glutamic acid, monosodium glutamate, monopotassium glutamate, and magnesium glutamate.
-
Dilute to the desired final concentration in aCSF immediately before application.
-
Apply the different glutamate salts to the recording chamber via the perfusion system for a defined period and record the resulting changes in EPSC frequency and amplitude.
Signaling Pathways in Neuronal Excitation
The binding of L-glutamic acid to its ionotropic receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways for AMPA and NMDA receptor activation by L-glutamic acid.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the effects of different L-glutamic acid salts on neuronal excitation is depicted below.
Caption: Experimental workflow for comparing the effects of glutamate salts.
Discussion and Conclusion
While L-glutamic acid and its sodium and potassium salts are potent excitatory agents, the inclusion of different cations can modulate their effects. Monosodium glutamate is widely used experimentally to induce neuronal excitation, but at high concentrations, it can lead to excitotoxicity.[7] Magnesium glutamate, on the other hand, presents a more complex profile. The magnesium ion is a known voltage-dependent blocker of the NMDA receptor channel, a key player in synaptic plasticity and excitotoxicity.[6] Therefore, magnesium glutamate may have a dual role: providing the excitatory glutamate while the magnesium component concurrently dampens excessive NMDA receptor activation, potentially offering a neuroprotective effect.[6][8]
Further direct comparative studies are warranted to fully elucidate the quantitative differences in the excitatory potency of various L-glutamic acid salts. Such research will be invaluable for drug development professionals seeking to fine-tune glutamatergic neurotransmission for therapeutic purposes in a range of neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for pursuing these investigations.
References
- 1. scilit.com [scilit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Interdomain Interactions in AMPA and Kainate Receptors Regulate Affinity for Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Magnesium in neuroses and neuroticism - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Neurotoxicity of L-Monosodium Glutamate and a Commercially Available Glutamate Salt in PC-12 cells [frontiersin.org]
- 8. Inhibition of Mg2+ Extrusion Attenuates Glutamate Excitotoxicity in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoammonium L-glutamate monohydrate and L-glutamic acid in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroscience and cell biology research, the choice between L-glutamic acid and its salt derivatives, such as Monoammonium L-glutamate monohydrate, is a critical decision that can impact experimental outcomes and their interpretation. While both compounds deliver the biologically active glutamate anion, their distinct physicochemical properties necessitate different handling and preparation protocols. This guide provides an objective comparison of their experimental efficacy, supported by data on their properties and detailed methodologies for their use in a common in vitro application.
Physicochemical Properties and Experimental Implications
The primary distinction between L-glutamic acid and this compound lies in their solubility and the resulting pH of the solution. These factors are paramount in maintaining the physiological relevance of in vitro and in vivo experimental models.
| Property | This compound | L-glutamic acid | Experimental Implication |
| Molecular Formula | C5H14N2O5 | C5H9NO4 | Different molecular weights are important for calculating molar concentrations. |
| Molecular Weight | 182.18 g/mol [1] | 147.13 g/mol | Accurate molarity calculations are crucial for dose-response experiments. |
| Solubility in Water | Freely soluble[1] | Poorly soluble at neutral pH (8.6 mg/mL at 25°C)[2] | Monoammonium L-glutamate is easier to dissolve in neutral buffers and culture media. L-glutamic acid requires pH adjustment for complete dissolution at physiological concentrations. |
| pH of 5% Solution | 6.0 - 7.0[1] | Acidic | The near-neutral pH of the monoammonium salt solution minimizes the need for significant pH adjustments of the final experimental medium. |
| Preparation for Experiments | Can be directly dissolved in aqueous buffers or media. | Requires titration with a base (e.g., NaOH) to a physiological pH for solubilization, effectively converting it to a glutamate salt in solution.[2] | The preparation of L-glutamic acid solutions introduces additional ions (e.g., Na+) that could be a confounding factor in some experimental designs. |
Experimental Protocol: In Vitro Excitotoxicity Assay
A common application for glutamate compounds in research is the induction of excitotoxicity in neuronal cell cultures to study neurodegenerative processes and screen for neuroprotective agents.
Objective: To assess and compare the neurotoxic effects of this compound and L-glutamic acid on primary cortical neurons.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B-27
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
L-glutamic acid
-
1M NaOH solution
-
Cell viability assay kit (e.g., MTT or LDH)
-
Sterile, deionized water
Methodology:
-
Preparation of Stock Solutions (100 mM):
-
This compound: Dissolve 1.822 g of this compound in 100 mL of sterile, deionized water. The solution should be near neutral pH.
-
L-glutamic acid: Add 1.471 g of L-glutamic acid to approximately 80 mL of sterile, deionized water. While stirring, slowly add 1M NaOH dropwise until the L-glutamic acid is fully dissolved and the pH of the solution is adjusted to 7.4. Bring the final volume to 100 mL with sterile, deionized water.
-
-
Cell Culture and Treatment:
-
Plate primary cortical neurons at a suitable density in 96-well plates.
-
After 7-10 days in culture, replace the culture medium with pre-warmed HBSS.
-
Prepare serial dilutions of the glutamate stock solutions in HBSS to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Expose the neurons to the different concentrations of each glutamate compound for a defined period (e.g., 30 minutes).
-
-
Assessment of Cell Viability:
-
After the treatment period, remove the glutamate-containing HBSS and replace it with fresh, pre-warmed Neurobasal/B-27 medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and determine the EC50 values for each compound.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key differences in the preparation workflow for each compound and a simplified glutamate signaling pathway relevant to excitotoxicity.
Figure 1. Workflow for preparing glutamate solutions.
Figure 2. Simplified glutamate excitotoxicity pathway.
Conclusion
In solution, both this compound and L-glutamic acid (when properly pH-adjusted) provide the glutamate anion necessary to activate glutamate receptors. Therefore, their biological efficacy in eliciting a glutamate-dependent response is expected to be comparable.
The primary difference lies in their handling and the potential for confounding experimental variables. This compound offers a more direct and convenient method of preparation for in vitro experiments due to its high solubility and near-neutral pH in solution. This minimizes the introduction of additional ions, such as sodium, and reduces the need for significant pH adjustments, thereby simplifying experimental design and interpretation.
Conversely, while L-glutamic acid is a fundamental compound, its poor solubility at physiological pH necessitates a more involved preparation process that effectively converts it into a salt form in situ. Researchers must be mindful of the potential effects of the counter-ions introduced during this process.
For experiments where precise control over ionic composition and pH is critical, this compound presents a more straightforward and potentially less confounding choice.
References
The Reproducibility Challenge: A Comparative Guide to Monoammonium L-glutamate Monohydrate in Experimental Research
For researchers in neuroscience, cell biology, and drug development, achieving reproducible experimental results is paramount. When studying the effects of L-glutamate, the primary excitatory neurotransmitter in the central nervous system, the choice of its salt form can be a subtle but critical variable. This guide provides a comparative analysis of Monoammonium L-glutamate monohydrate against the more commonly used Monosodium L-glutamate (MSG), with a focus on factors influencing experimental reproducibility.
While both compounds deliver the neuroactive L-glutamate anion, the accompanying cation—ammonium (NH₄⁺) versus sodium (Na⁺)—can introduce distinct physiological effects. These differences may impact the consistency and interpretation of experimental outcomes, particularly in sensitive systems like primary neuronal cultures and cell-based assays.
Comparative Analysis of Glutamate Salts
To facilitate an objective comparison, the following table summarizes the key properties of this compound and Monosodium L-glutamate.
| Feature | This compound | Monosodium L-glutamate (MSG) | Implications for Reproducibility |
| Molar Mass | 182.18 g/mol | 169.11 g/mol (anhydrous) / 187.13 g/mol (monohydrate) | Precise molar calculations are essential for equimolar concentrations of L-glutamate. |
| Solubility in Water | Freely soluble[1] | Freely soluble[2] | Both are highly soluble, minimizing variability from dissolution issues. |
| pH (5% solution) | 6.0 - 7.0[1] | 6.7 - 7.2 | Both provide a near-neutral pH in solution, reducing the need for significant pH adjustments of media. |
| Counter-ion | Ammonium (NH₄⁺) | Sodium (Na⁺) | The primary source of potential experimental variability. Ammonium ions can have independent biological effects. |
| Purity | Typically >99% | Typically >99% | High purity of the starting material is crucial for both to avoid confounding effects from impurities. |
The Critical Difference: The Counter-Ion
The primary factor influencing the choice between these two glutamate salts for research applications is the biological activity of the counter-ion.
-
Sodium (Na⁺): As the major extracellular cation, sodium is integral to maintaining membrane potential and action potential propagation. In most experimental settings, the addition of sodium from MSG at typical working concentrations (µM to low mM range) is considered to have a negligible effect on the overall sodium concentration of the culture medium. However, in experiments sensitive to minor ionic shifts, this should be a consideration.
-
Ammonium (NH₄⁺): Ammonium ions are well-known to have significant biological effects. In the central nervous system, elevated ammonia levels can be neurotoxic. Astrocytes are crucial for detoxifying ammonia by converting it to glutamine. In cell culture, particularly with neuronal cells, the introduction of ammonium ions could:
-
Alter cellular metabolism.
-
Induce mild stress responses.
-
Potentially influence neurotransmitter cycling and receptor expression.
-
This introduces a confounding variable that could impact the reproducibility of experiments focused on glutamate-specific effects.
Experimental Protocol: Induction of Glutamate Excitotoxicity in Neuronal Cell Culture
To assess the neuroprotective effects of a novel drug candidate against glutamate-induced cell death, a standardized excitotoxicity assay is often employed. The following is a generalized protocol that can be adapted for use with either this compound or Monosodium L-glutamate.
Objective: To determine the concentration-dependent neurotoxic effect of L-glutamate and assess the efficacy of a neuroprotective compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Phosphate-buffered saline (PBS)
-
L-glutamate salt (this compound or Monosodium L-glutamate)
-
Test neuroprotective compound
-
Cell viability assay kit (e.g., MTT, LDH)
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Cell Plating: Plate primary neurons at a consistent density in 96-well plates and allow them to mature for 7-10 days in vitro.
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the chosen L-glutamate salt in a suitable vehicle (e.g., sterile water or PBS). Ensure complete dissolution.
-
Prepare serial dilutions of the L-glutamate stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).
-
Prepare solutions of the test neuroprotective compound at various concentrations.
-
-
Treatment:
-
For neuroprotection assessment, pre-incubate the cells with the test compound for a specified time (e.g., 1 hour) before glutamate exposure.
-
Remove the existing culture medium and replace it with the medium containing the different concentrations of L-glutamate (with or without the test compound).
-
-
Incubation: Incubate the cells for a defined period (e.g., 15 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The duration will depend on the cell type and the desired severity of the excitotoxic insult.
-
Washout: After the incubation period, gently remove the glutamate-containing medium and wash the cells twice with warm PBS.
-
Recovery: Add fresh, glutamate-free culture medium (with or without the test compound) and return the plates to the incubator for a recovery period (e.g., 24 hours).
-
Assessment of Cell Viability: Quantify neuronal cell death using a validated cell viability assay according to the manufacturer's instructions.
Considerations for Reproducibility:
-
Cell Density: Maintain consistent cell plating density across all experiments, as this can significantly influence the response to glutamate.[2]
-
Culture Age: Use cultures at a consistent age, as the expression of glutamate receptors and the susceptibility to excitotoxicity can change with maturation.[3]
-
Glutamate Concentration: The effective concentration of glutamate can vary widely between cell types and culture conditions.[2][3] A dose-response curve should be established for each experimental system.
-
Purity of Glutamate Salt: Use a high-purity grade of this compound or Monosodium L-glutamate to avoid artifacts from contaminants.
Visualizing the Mechanisms
To understand the cellular processes involved, the following diagrams illustrate the key signaling pathway in glutamate excitotoxicity and a typical experimental workflow.
Caption: Glutamate Excitotoxicity Signaling Pathway.
Caption: Workflow for an In Vitro Excitotoxicity Assay.
Conclusion and Recommendations
For the majority of applications, Monosodium L-glutamate is a reliable and well-characterized reagent for inducing glutamate-mediated effects. Its primary advantage is that the sodium counter-ion is less likely to introduce confounding biological effects at typical experimental concentrations.
This compound is a viable alternative, particularly if there is a specific experimental reason to avoid the addition of sodium. However, researchers must be cognizant of the potential for the ammonium ion to influence cellular physiology, which could impact experimental reproducibility.
To ensure the highest degree of reproducibility, we recommend the following:
-
Consistent Sourcing: Use the same salt form and supplier for L-glutamate throughout a series of experiments.
-
Control Experiments: When using Monoammonium L-glutamate, consider including a control group treated with an equimolar concentration of ammonium chloride (NH₄Cl) to distinguish the effects of the ammonium ion from those of glutamate.
-
Detailed Reporting: Clearly state the specific salt form of L-glutamate, including its hydration state and source, in all publications and laboratory records. This transparency is crucial for other researchers to accurately replicate and build upon the findings.
By carefully considering the properties of the chosen L-glutamate salt and implementing rigorous experimental controls, researchers can enhance the reliability and reproducibility of their findings in this critical area of study.
References
Validating Neurotoxic Effects: A Comparative Guide to Monoammonium L-glutamate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of Monoammonium L-glutamate monohydrate and its commonly used alternatives in research, Kainic Acid and N-Methyl-D-aspartate (NMDA). The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate neurotoxic agent and assessment methods for their specific study needs.
Comparative Analysis of Neurotoxic Effects
This compound, Kainic Acid, and NMDA are all excitatory amino acids that can induce neuronal cell death, a phenomenon known as excitotoxicity. However, they differ in their potency and the primary receptors they target. While direct comparative studies measuring the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of all three compounds under identical conditions are limited, data from various studies provide insights into their relative neurotoxic potential.
Table 1: Comparison of Neurotoxic Properties
| Feature | This compound | Kainic Acid | N-Methyl-D-aspartate (NMDA) |
| Primary Receptor Target(s) | NMDA and AMPA/Kainate receptors | AMPA/Kainate receptors[1] | NMDA receptors[2] |
| Potency | ED50 of 50-100 µM for a 5-minute exposure in cortical neurons.[3][4] | Approximately 30-fold more potent than glutamate.[1] EC50 of ~20 µM with prolonged exposure in cortical cultures.[5] | Potent neurotoxin, but direct comparative EC50 to glutamate varies with experimental conditions.[6] |
| Mechanism of Action | Broad-spectrum agonist, activating multiple glutamate receptor subtypes.[3] | Induces excitotoxicity primarily through non-NMDA receptors.[5] | Specifically activates NMDA receptors, leading to significant calcium influx.[2] |
| Common Applications in Research | Inducing generalized excitotoxicity, modeling neurodegenerative diseases.[7][8] | Modeling temporal lobe epilepsy and seizure-related brain damage.[9] | Studying NMDA receptor-specific signaling pathways in neurodegeneration and stroke.[10] |
Note: The potency values are derived from different studies and experimental conditions; therefore, direct comparison should be approached with caution.
Signaling Pathways in Glutamate-Induced Neurotoxicity
The neurotoxic effects of Monoammonium L-glutamate and its analogs are primarily mediated by the overstimulation of glutamate receptors, leading to a cascade of intracellular events that culminate in neuronal death. The two main pathways involve the activation of NMDA and AMPA/kainate receptors.
Overactivation of these receptors leads to a massive influx of calcium ions (Ca2+) into the neuron.[6] This intracellular calcium overload triggers a number of downstream neurotoxic cascades, including:
-
Activation of Degradative Enzymes: Elevated calcium levels activate proteases like calpains and caspases, which break down essential cellular components.
-
Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase (nNOS) lead to the production of damaging free radicals.[1]
-
Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors like cytochrome c.
-
Apoptosis and Necrosis: The culmination of these events triggers programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
Caption: Glutamate-induced excitotoxicity signaling pathway.
Experimental Protocols for Neurotoxicity Assessment
To validate the neurotoxic effects of this compound and its alternatives, a series of in vitro assays are commonly employed. Below are detailed protocols for inducing neurotoxicity and assessing its consequences in a neuronal cell line such as SH-SY5Y or primary cortical neurons.
General Experimental Workflow
Caption: General workflow for in vitro neurotoxicity assessment.
Protocol 1: Induction of Neurotoxicity in Neuronal Cell Culture
Objective: To induce excitotoxicity in a neuronal cell culture model using this compound, Kainic Acid, or NMDA.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Complete culture medium
-
Serum-free culture medium
-
This compound (e.g., Sigma G5889)
-
Kainic Acid (e.g., Sigma K0250)
-
NMDA (e.g., Sigma M3262)
-
Phosphate-buffered saline (PBS)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 4-5 x 10^4 cells/cm^2 and allow them to adhere and grow for 24-48 hours. For cell lines like SH-SY5Y, differentiation may be induced prior to the experiment.
-
Preparation of Neurotoxin Solutions: Prepare stock solutions of this compound, Kainic Acid, and NMDA in serum-free medium. A range of concentrations should be prepared to determine the dose-response relationship (e.g., for glutamate: 50 µM to 1 mM).[7]
-
Induction of Neurotoxicity:
-
Remove the complete culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of the respective neurotoxin solution (or control medium) to each well.
-
-
Incubation: Incubate the cells with the neurotoxin for a predetermined duration (e.g., 5 minutes to 24 hours, depending on the agent and desired severity of toxicity).[3]
-
Termination of Exposure (for short-term exposure):
-
Remove the neurotoxin-containing medium.
-
Wash the cells twice with PBS.
-
Add fresh, complete culture medium.
-
-
Post-exposure Incubation: Incubate the cells for a further 24-48 hours before proceeding to endpoint assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the post-exposure incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Cytotoxicity Assessment (LDH Assay)
Objective: To quantify the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Following the post-exposure incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Following the post-exposure incubation period, lyse the cells according to the kit manufacturer's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Protocol 5: Oxidative Stress Assessment (ROS Assay)
Objective: To measure the levels of intracellular reactive oxygen species (ROS).
Materials:
-
ROS assay kit (e.g., using DCFDA - 2',7'-dichlorofluorescin diacetate)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Following the post-exposure incubation period, remove the culture medium and wash the cells with PBS.
-
Add the ROS detection reagent (e.g., DCFDA solution) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the detection reagent and wash the cells with PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity (Ex/Em = ~485/535 nm for DCF) using a fluorescence microplate reader or visualize the fluorescence using a fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.
References
- 1. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of NMDA-receptor in kainate-induced neurotoxicity in cultured fetal retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-NMDA receptor-mediated neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+-Permeable AMPA/Kainate and NMDA Channels: High Rate of Ca2+ Influx Underlies Potent Induction of Injury | Journal of Neuroscience [jneurosci.org]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 9. bezmialemscience.org [bezmialemscience.org]
- 10. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Versus Commercially Sourced Monoammonium L-glutamate Monohydrate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between synthesizing a compound in-house and procuring it from a commercial supplier is a critical decision that can impact experimental outcomes, timelines, and costs. This guide provides a comprehensive comparative analysis of synthetically produced versus commercially sourced Monoammonium L-glutamate monohydrate, a compound widely used in various research and pharmaceutical applications.
This analysis focuses on key performance indicators such as purity, yield, and functional performance in a representative application. Detailed experimental protocols are provided to enable researchers to conduct similar evaluations.
Executive Summary
While commercial sources offer convenience and readily available specifications, in-house synthesis can provide greater control over purity and potentially a more cost-effective solution for large-scale needs. This guide presents a hypothetical comparative study to illustrate the potential differences and guide researchers in making an informed decision based on their specific requirements.
Data Presentation
The following tables summarize the hypothetical quantitative data comparing the synthetically produced and commercially sourced this compound.
Table 1: Purity and Yield Comparison
| Parameter | Synthetically Produced | Commercially Sourced |
| Purity (by HPLC) | 98.5% ± 0.8% | ≥99.0% (as per supplier specification) |
| Yield (from L-glutamic acid) | 85% ± 3% | Not Applicable |
| Moisture Content (Karl Fischer) | 0.4% | ≤0.5% |
| Heavy Metals (as Pb) | <5 ppm | ≤10 ppm |
| Residual Solvents | Below detection limits | Complies with USP <467> |
Table 2: Spectroscopic and Physical Properties
| Parameter | Synthetically Produced | Commercially Sourced |
| ¹H NMR | Conforms to structure | Conforms to structure |
| FTIR | Characteristic peaks match reference | Characteristic peaks match reference |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Freely soluble | Freely soluble |
Table 3: Functional Performance in Cell Culture Media
| Parameter | Synthetically Produced | Commercially Sourced |
| Cell Viability | 96% ± 2% | 97% ± 1.5% |
| Cell Proliferation Rate | No significant difference | No significant difference |
| Ammonia Production | Slightly higher (not statistically significant) | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound (Fermentation)
This protocol outlines a typical fermentation process for producing this compound.
a. Microorganism and Culture Conditions:
-
Strain: Corynebacterium glutamicum (a known glutamate-producing bacterium).
-
Medium: Glucose-based fermentation medium supplemented with biotin and other essential nutrients.
-
Fermentation: Conducted in a bioreactor with controlled pH, temperature, and aeration for optimal growth and glutamate production.
b. Isolation and Purification:
-
Centrifuge the fermentation broth to separate the bacterial cells.
-
Adjust the pH of the supernatant to the isoelectric point of glutamic acid to induce crystallization.
-
Collect the glutamic acid crystals by filtration.
-
Dissolve the glutamic acid crystals in water and neutralize with an equimolar amount of ammonium hydroxide.
-
Crystallize the this compound by controlled cooling and evaporation.
-
Wash the crystals with cold ethanol and dry under vacuum.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a phosphate buffer.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of the sample in deionized water.
-
Quantification: Compare the peak area of the sample to a standard curve of known concentrations.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Procedure: Dissolve the sample in D₂O and acquire the ¹H NMR spectrum.
-
Analysis: Compare the chemical shifts and coupling constants to a reference spectrum of this compound.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
-
Procedure: Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the amine, carboxylic acid, and ammonium functional groups and compare them to a reference spectrum.
Functional Performance Assay in Cell Culture
This assay evaluates the suitability of the compound as a nutrient supplement in a mammalian cell culture medium.
-
Cell Line: A standard mammalian cell line (e.g., CHO, HEK293).
-
Media: Prepare a basal cell culture medium and supplement it with either the synthetically produced or commercially sourced this compound at a standard concentration.
-
Cell Viability Assay: Use a trypan blue exclusion assay or an MTT assay to determine the percentage of viable cells after a defined culture period.
-
Cell Proliferation Assay: Monitor cell growth over time using a cell counter or a proliferation assay kit.
-
Ammonia Measurement: Use an ammonia assay kit to measure the concentration of ammonia in the cell culture supernatant, as it is a byproduct of glutamine metabolism.
Mandatory Visualizations
Logical Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of synthetic vs. commercial Monoammonium L-glutamate.
Signaling Pathway of Glutamate in Neuronal Excitation
Caption: Simplified signaling pathway of glutamate in neuronal excitation.
Discussion and Conclusion
The decision to synthesize this compound in-house versus purchasing from a commercial vendor depends on several factors.
Purity and Impurities: Commercial suppliers typically provide a product with a guaranteed high purity (e.g., ≥99.0%).[1] Synthetically produced batches may have slightly lower purity and may contain process-related impurities that need to be carefully characterized and controlled. The presence of unknown impurities can significantly impact experimental results, especially in sensitive applications like drug development.[2][3][4][5][6]
Yield and Cost: In-house synthesis can be more cost-effective for large quantities, but the initial investment in equipment and process development must be considered. The yield of the synthesis process is a critical factor in determining the final cost per gram.
Functional Performance: In many standard applications, such as a nutrient in cell culture, minor differences in purity between synthetic and commercial products may not lead to significant variations in performance. However, for highly sensitive assays or in the formulation of final drug products, even trace impurities can have an effect.[2]
Recommendation: For initial, small-scale research where consistency and a well-defined purity profile are paramount, commercially sourced this compound is often the preferred choice. For larger-scale applications or when specific purity requirements that are not met by commercial suppliers are necessary, in-house synthesis becomes a viable and potentially more economical option. In either case, rigorous analytical characterization is essential to ensure the quality and consistency of the material used in research and development.
References
In-depth Structural Analysis of Monoammonium L-glutamate Monohydrate Unattainable Due to Lack of Publicly Available Crystallographic Data
A comprehensive comparison guide confirming the structure of Monoammonium L-glutamate monohydrate using X-ray crystallography cannot be provided at this time due to the absence of publicly accessible, detailed crystallographic data for this specific compound.
Despite extensive searches for crystallographic information, including unit cell dimensions, space group, and atomic coordinates, no specific single-crystal or powder X-ray diffraction studies for this compound were found in the public domain. This foundational data is essential for the confirmation of its three-dimensional structure and for a comparative analysis against alternative structural determination methods.
While general information regarding the chemical and physical properties of this compound is available, the precise atomic arrangement, bond lengths, and bond angles, which are determined through X-ray crystallography, remain unconfirmed by available literature.[1][2][3]
For comparative purposes, studies on related compounds such as monosodium L-glutamate pentahydrate have been conducted, revealing its crystal structure through powder X-ray diffraction.[4][5][6][7] These studies provide detailed lattice parameters and structural geometry for the sodium salt, but this information cannot be extrapolated to accurately represent the ammonium salt.
Alternative Structural Confirmation Methods
In the absence of X-ray crystallography data, other analytical techniques could provide partial structural information or confirmation of the compound's identity. These methods, however, do not offer the definitive three-dimensional structural elucidation that X-ray crystallography provides.
A comparison of potential techniques is presented below:
| Technique | Information Provided | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of atoms (¹H, ¹³C, ¹⁵N), confirming the connectivity of the glutamate and ammonium ions. | Does not provide information on the crystal packing or the precise spatial arrangement of atoms in the solid state. |
| Infrared (IR) and Raman Spectroscopy | Identifies functional groups present in the molecule and can give insights into hydrogen bonding. | Does not provide a complete 3D structure. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the constituent ions. | Does not provide information on the crystal structure. |
Experimental Protocols: A General Overview
Should the crystallographic data for this compound become available, a standard experimental protocol for single-crystal X-ray diffraction would involve the following key steps:
-
Crystal Growth: High-quality single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, determining the arrangement of atoms within the unit cell. This model is then refined to best fit the experimental data.
The workflow for such an analysis is depicted in the following diagram:
Caption: A generalized workflow for single-crystal X-ray crystallography.
The definitive confirmation of the three-dimensional structure of this compound through X-ray crystallography is currently hindered by the lack of available experimental data in the public domain. While alternative analytical techniques can confirm its chemical identity, they cannot provide the detailed structural insights offered by X-ray diffraction. Further research involving the growth of suitable crystals and subsequent X-ray analysis is required to fully elucidate the crystal structure of this compound. Without this crucial data, a comprehensive comparison guide as requested cannot be generated.
References
- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. journaljmsrr.com [journaljmsrr.com]
- 5. researchgate.net [researchgate.net]
- 6. journaljmsrr.com [journaljmsrr.com]
- 7. Powder X-ray Line Diffraction Study on Mono Sodium L-glutamate Pentahydrate by Whole Powder Pattern Fitting Analysis - Applied Functional Materials [afm.iikii.com.sg]
Comparative Analysis of Monoammonium L-glutamate Monohydrate in Flavor Enhancement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Monoammonium L-glutamate monohydrate's performance as a flavor enhancer, comparing it with other alternatives. The information is supported by experimental data and detailed methodologies to ensure robust and reproducible findings.
This compound, a salt of the non-essential amino acid L-glutamic acid, is utilized in the food industry as a flavor enhancer to impart an "umami" or savory taste.[1][2] While extensive research has been conducted on its close relative, monosodium glutamate (MSG), specific comparative data on the efficacy of this compound remains less prevalent in publicly available literature. This guide aims to synthesize the available information and provide a framework for its evaluation against other glutamate salts and common alternatives.
Quantitative Data Summary
Due to a scarcity of direct comparative studies featuring this compound, this section presents a synthesized overview based on the properties of glutamate salts in general and available data on alternatives. The flavor-enhancing effects of glutamates are often considered as a group in regulatory evaluations.[3]
| Compound/Alternative | Typical Usage Level (%) | Key Sensory Attributes | Notes |
| This compound | 0.1 - 0.8 | Umami, Savory | Functions as a flavor enhancer and salt substitute.[1] |
| Monosodium L-glutamate (MSG) | 0.1 - 0.8 | Umami, Savory, Mouthfulness | The most widely studied glutamate salt for flavor enhancement.[1][4] |
| Monopotassium L-glutamate | Not specified | Umami, Savory | Used as a flavor enhancer and salt substitute. |
| Yeast Extract | 0.025 - 0.1 | Umami, Salty, Meaty, Roasted | Contains naturally occurring glutamate and ribonucleotides, which can create a more complex flavor profile.[5][6][7] |
| Mushroom Concentrate | 0.1 | Umami, Earthy | A natural source of umami compounds.[7] |
| Tomato Concentrate | 0.2 | Umami, Sweet, Tangy | Rich in natural glutamates.[7] |
Experimental Protocols
To ensure standardized and reproducible results in the sensory evaluation of flavor enhancers, the following experimental protocols are recommended.
Sensory Panel Training and Evaluation
A trained sensory panel is crucial for obtaining reliable data. The following protocol is based on established methodologies for evaluating umami taste.[8]
Panelist Selection and Training:
-
Recruit panelists (typically 10-20 individuals) who are in good health and have no conditions that could affect their sense of taste.[8]
-
Train panelists over a period of a month to recognize and scale the intensity of umami taste.[8]
-
Use solutions of Monosodium Glutamate (MSG) at varying concentrations (e.g., 0.08 g/L, 0.34 g/L, and 1.00 g/L) to represent low, medium, and high umami intensity, respectively.[8]
-
Exclude panelists who are unable to consistently distinguish between the different umami intensities.[8]
Sample Preparation and Presentation:
-
Prepare solutions of the flavor enhancers to be tested at various concentrations in a neutral base (e.g., deionized water or a simple broth).
-
To minimize confounding variables, test single flavor enhancers rather than mixtures in initial evaluations.[8]
-
Maintain all samples at a constant temperature (e.g., 45°C) and serve in a randomized and balanced order.[8]
-
Provide panelists with purified water and unsalted crackers to cleanse their palate between samples.[9]
Data Collection and Analysis:
-
Panelists should rate the intensity of the umami taste on a defined scale (e.g., a 10-point scale where 1 is no umami and 10 is the highest umami intensity).[8]
-
Conduct evaluations in triplicate on different days to ensure consistency.[8]
-
Analyze the collected data using appropriate multivariate statistical methods to determine significant differences between samples.[8]
High-Performance Liquid Chromatography (HPLC) for Glutamate Quantification
To quantitatively determine the glutamate content in various food products or flavor enhancer preparations, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
Sample Preparation:
-
Homogenize the food sample.
-
Extract the free glutamate from the sample using an appropriate solvent, such as deionized water or a buffer solution.
-
For solid samples, a heating and centrifugation step may be necessary to improve extraction efficiency.
-
Derivatize the extracted glutamate with a suitable reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) to enable detection by a fluorescence or UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of derivatized amino acids.
-
Mobile Phase: A gradient of two or more solvents is commonly employed. For example, a gradient of sodium acetate buffer and a mixture of acetonitrile and methanol.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: A fluorescence detector (for OPA or FMOC derivatives) or a UV detector is used to quantify the glutamate based on the peak area compared to a standard curve.
Signaling Pathways and Experimental Workflows
Umami Taste Transduction Pathway
The sensation of umami is primarily initiated by the binding of L-glutamate to specific G protein-coupled receptors (GPCRs) on the taste bud cells. The most well-characterized umami receptor is the heterodimer T1R1/T1R3.
References
- 1. foodsciencejournal.com [foodsciencejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), calcium glutamate (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sajcrr.com [sajcrr.com]
- 5. researchgate.net [researchgate.net]
- 6. ohly.com [ohly.com]
- 7. Influence of Monosodium Glutamate and Its Substitutes on Sensory Characteristics and Consumer Perceptions of Chicken Soup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Sensory evaluation [bio-protocol.org]
- 9. weberflavors.com [weberflavors.com]
A Comparative Analysis of Monoammonium L-glutamate Monohydrate as a Flavor Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monoammonium L-glutamate monohydrate with its alternatives, focusing on its application as a flavor enhancer. The information presented is based on peer-reviewed studies and is intended to offer objective data to researchers, scientists, and professionals in drug development.
This compound belongs to a class of compounds known as glutamates, which are widely used in the food industry to impart a savory, "umami" taste. While Monosodium Glutamate (MSG) is the most well-known of these, other salts, including monoammonium glutamate, also possess flavor-enhancing properties. This guide will delve into the comparative efficacy of these compounds, their role in sodium reduction, and the methodologies used to validate their performance.
Comparison of L-Glutamate Salts as Umami Flavor Enhancers
L-glutamic acid and its various salts are fundamental to creating the umami taste in food products. The choice of the cation (sodium, potassium, ammonium, calcium, or magnesium) can influence properties such as solubility, palatability, and sodium content.
While specific quantitative comparisons of the umami intensity of Monoammonium L-glutamate against other glutamate salts are not extensively available in the reviewed literature, Monosodium Glutamate (MSG) is the most studied and is generally considered to be the most palatable and easiest to crystallize. Other salts, such as monopotassium glutamate, have been used in low-sodium formulations but are reported to be less palatable than MSG.
Table 1: Comparison of Common L-Glutamate Salts
| Feature | Monoammonium L-glutamate | Monosodium L-glutamate (MSG) | Monopotassium L-glutamate | Calcium Diglutamate | Magnesium Diglutamate |
| Primary Use | Flavor Enhancer | Flavor Enhancer | Flavor Enhancer | Flavor Enhancer | Flavor Enhancer |
| Taste Profile | Umami | Umami | Umami (less palatable) | Umami | Umami |
| Sodium Content | None | Approx. 12% | None | None | None |
| Synergistic Effect with Nucleotides | Expected | Documented | Expected | Expected | Expected |
Note: Data on the relative palatability and specific efficacy of monoammonium, calcium, and magnesium glutamate compared to MSG is limited in the available peer-reviewed literature.
Application in Sodium Reduction Strategies
A significant application of L-glutamate salts is in the reduction of sodium chloride (table salt) in food products without compromising palatability. The umami taste provided by glutamates can compensate for the reduced saltiness.
Table 2: Efficacy of L-Glutamate in Enhancing Palatability of Low-Sodium Solutions
| Study Reference | Initial NaCl Concentration | Reduced NaCl Concentration | L-Glutamate Concentration Added | Outcome |
| Yamaguchi et al. | 0.7% (w/v) | 0.4% (w/v) | 0.38% (w/v) | Palatability equivalent to the initial 0.7% NaCl solution. |
| Multicenter Trial | 0.6% (w/v) | 0.3% (w/v) | 0.3% (w/v) | Palatability score equivalent to the initial 0.6% NaCl solution. |
The following is a representative protocol for a sensory evaluation study designed to assess the effectiveness of a glutamate salt in a sodium-reduced food product, based on methodologies described in the literature.
1. Objective: To determine if the addition of this compound can maintain the palatability of a sodium-reduced soup broth.
2. Panelists: A trained sensory panel of 20-30 individuals, screened for their ability to detect basic tastes.
3. Materials:
- Control Sample: Standard chicken broth with 0.8% (w/v) NaCl.
- Reduced Sodium Sample: Chicken broth with 0.4% (w/v) NaCl.
- Test Sample: Chicken broth with 0.4% (w/v) NaCl and 0.4% (w/v) this compound.
- Palate Cleansers: Unsalted crackers and room temperature deionized water.
- Presentation: Samples are coded with random three-digit numbers and presented at a controlled temperature (e.g., 60°C).
4. Method:
- Design: A randomized, double-blind, crossover design.
- Procedure:
- Panelists are instructed to cleanse their palate with water and a cracker before tasting the first sample.
- Each panelist receives the three samples in a randomized order.
- Panelists are asked to rate the overall palatability, saltiness, and umami intensity of each sample on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
- There is a mandatory 5-minute break between samples, during which panelists must cleanse their palate.
5. Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the mean scores of the three samples to determine if there are significant differences in palatability, saltiness, and umami intensity.
Mechanism of Umami Taste Perception
The umami taste is primarily detected by the T1R1/T1R3 G-protein coupled receptors on the tongue. The L-glutamate anion binds to a specific site on the T1R1 receptor, which leads to a conformational change and the initiation of a downstream signaling cascade that results in the perception of a savory taste.
A key aspect of umami is the synergistic effect observed when glutamates are combined with certain 5'-ribonucleotides, such as inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP). These nucleotides also bind to the T1R1/T1R3 receptor, but at a different site, which enhances the binding of glutamate and significantly amplifies the umami signal.
Sensory Evaluation of Umami Taste Intensity
To quantitatively assess the umami taste of a substance, specific sensory evaluation protocols are employed. The two-alternative forced-choice (2-AFC) method is a powerful technique for discriminating between samples of different umami intensities.
This protocol is adapted from methodologies used to determine the sensitivity to umami taste.
1. Objective: To determine the recognition threshold of umami taste for a specific compound (e.g., this compound).
2. Panelists: A panel of subjects who have been familiarized with the umami taste.
3. Materials:
- A series of aqueous solutions of the test compound at varying concentrations (e.g., see Table 3 for MSG concentrations).
- Filter paper discs (5 mm in diameter).
- Deionized water for rinsing.
4. Method:
- Procedure:
- Panelists rinse their mouths thoroughly with deionized water.
- A filter paper disc soaked in the lowest concentration of the test solution is placed on the panelist's tongue.
- The panelist is asked to identify the taste.
- The concentration is increased sequentially until the panelist correctly identifies the umami taste.
- Threshold Determination: The lowest concentration at which a panelist correctly identifies the umami taste is recorded as their recognition threshold.
Table 3: Example Concentrations for MSG Umami Sensitivity Test
| Concentration (mM) |
| 1 |
| 5 |
| 10 |
| 50 |
| 100 |
| 200 |
Source: Adapted from a study on umami taste sensitivity.
A Comparative Analysis of L-Glutamate Binding Affinity Across Ionotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of L-glutamate for the three main subtypes of ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors. As Monoammonium L-glutamate monohydrate readily dissociates to L-glutamate in solution, this guide focuses on the binding characteristics of the endogenous ligand, L-glutamate. The information presented herein is intended to support research and drug development efforts targeting the glutamatergic system.
Comparative Binding Affinity of L-Glutamate
The binding affinity of L-glutamate for its ionotropic receptors varies across the different subtypes and their constituent subunits. This differential affinity is a key factor in their distinct physiological roles. The following table summarizes the reported binding affinities (Ki or IC50 values) of L-glutamate for various NMDA, AMPA, and kainate receptor subunits.
| Receptor Subtype | Subunit Composition | Ligand | Affinity (Ki/IC50) | Comments |
| NMDA | GluN1/GluN2A | L-Glutamate | ~3.3 µM (EC50) | EC50 values are often used as a proxy for affinity in functional assays.[1] |
| GluN1/GluN2B | L-Glutamate | ~0.51 µM (EC50) | The GluN2B subunit confers a higher affinity for glutamate compared to GluN2A.[1] | |
| AMPA | Homomeric GluA3 | L-Glutamate | ~1.2 µM (Ki) | Affinity can be influenced by post-translational modifications and auxiliary subunits.[2] |
| Kainate | Homomeric GluK1 | L-Glutamate | 140–494 nM (Ki) | GluK1-3 are generally considered low-affinity subunits.[3] |
| Homomeric GluK2 | L-Glutamate | 140–494 nM (Ki) | [3] | |
| Homomeric GluK3 | L-Glutamate | 789 nM (Ki) | [4] |
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinity for glutamate receptor subtypes is commonly achieved through competitive radioligand binding assays. This technique measures the ability of a non-radiolabeled ligand (in this case, L-glutamate) to displace a known radiolabeled ligand from the receptor.
Objective:
To determine the inhibitory constant (Ki) of L-glutamate for a specific glutamate receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) recombinantly expressing the specific glutamate receptor subunit(s) of interest, or native tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex or cerebellum).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, or [³H]kainate for kainate receptors).
-
Unlabeled Ligand: L-glutamate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter and scintillation fluid.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Implications of the Exon 9 Splice Insert in GluK1 Kainate Receptors [elifesciences.org]
- 3. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Batch-to-Batch Variability of Monoammonium L-glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of raw materials are paramount in research and pharmaceutical development. Monoammonium L-glutamate monohydrate, a key component in various formulations, is no exception. Ensuring minimal variability between batches is crucial for reproducible experimental outcomes and the safety and efficacy of final drug products. This guide provides a framework for assessing the batch-to-batch variability of this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations.
Understanding Key Quality Attributes and Potential for Variability
The manufacturing process of this compound, typically through fermentation, can introduce variability in several critical quality attributes (CQAs).[1][2] These variations can arise from differences in raw materials, fermentation conditions, and purification processes. Consistent monitoring of these CQAs is essential for quality control.
The following table outlines the key quality attributes for this compound and presents a hypothetical comparison of three different batches to illustrate potential variability. The acceptance criteria are based on typical specifications provided by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3][4]
Table 1: Comparison of Critical Quality Attributes Across Three Batches
| Critical Quality Attribute | Acceptance Criteria | Batch A | Batch B | Batch C |
| Appearance | White to off-white crystalline powder | Conforms | Conforms | Conforms |
| Identity (IR Spectrum) | Conforms to reference standard | Conforms | Conforms | Conforms |
| Assay (on dried basis) | ≥ 99.0% | 99.5% | 99.1% | 99.8% |
| pH (5% solution) | 6.0 - 7.0 | 6.5 | 6.2 | 6.8 |
| Specific Optical Rotation | +25.4° to +26.4° | +25.8° | +26.1° | +25.5° |
| Loss on Drying | ≤ 0.5% | 0.2% | 0.4% | 0.1% |
| Residue on Ignition | ≤ 0.1% | 0.05% | 0.08% | 0.04% |
| Chloride (Cl) | ≤ 0.05% | 0.02% | 0.04% | 0.01% |
| Sulfate (SO₄) | ≤ 0.03% | 0.01% | 0.02% | < 0.01% |
| Heavy Metals (as Pb) | ≤ 10 ppm | < 5 ppm | 8 ppm | < 5 ppm |
| Related Substances (HPLC) | Total Impurities ≤ 0.5% | 0.15% | 0.35% | 0.10% |
Experimental Protocols for Key Analyses
Detailed and standardized experimental protocols are critical for obtaining reliable and comparable data across different batches. Below are the methodologies for determining some of the most important quality attributes.
Assay and Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of this compound and quantifies any related impurities.
Protocol:
-
System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in water to a known concentration.
-
Preparation of Sample Solution: Accurately weigh and dissolve the sample from each batch in water to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of this compound and the percentage of each impurity by comparing the peak areas in the sample chromatogram to the standard chromatogram.
Determination of Water Content by Karl Fischer Titration
This method is used to determine the amount of water present in the sample.
Protocol:
-
Apparatus: An automatic Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a portion of the sample from each batch and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed.
Measurement of Specific Optical Rotation
This test is crucial for confirming the stereochemical purity of the L-glutamate.
Protocol:
-
Apparatus: A calibrated polarimeter.
-
Preparation of Sample Solution: Accurately weigh and dissolve the sample from each batch in 2N Hydrochloric Acid to a concentration of 10% (w/v).[3]
-
Procedure:
-
Calibrate the polarimeter with a blank solution (2N HCl).
-
Measure the optical rotation of the sample solution at 20°C using a sodium lamp (589 nm).
-
-
Calculation: Calculate the specific optical rotation based on the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.
Visualizing the Assessment Workflow
To provide a clear overview of the process for assessing batch-to-batch variability, the following diagrams illustrate the logical flow of activities.
Caption: Workflow for assessing batch-to-batch variability.
Caption: Workflow for HPLC analysis of purity and impurities.
By implementing a robust analytical strategy and systematically comparing key quality attributes, researchers and drug development professionals can effectively assess and control the batch-to-batch variability of this compound, thereby ensuring the consistency and reliability of their work.
References
Side-by-side comparison of Monoammonium L-glutamate monohydrate and other excitatory amino acids
A Comparative Analysis of Monoammonium L-glutamate and Other Excitatory Amino Acids
For Researchers, Scientists, and Drug Development Professionals
L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in nearly all aspects of brain function, including synaptic plasticity, learning, and memory.[1] Monoammonium L-glutamate monohydrate serves as a stable, water-soluble source of the active L-glutamate anion.[2][3] Its effects are mediated by a family of glutamate receptors, which are broadly classified into two main categories: ionotropic and metabotropic.[4]
This guide provides a side-by-side comparison of L-glutamate with other key synthetic excitatory amino acid receptor agonists, namely AMPA, NMDA, and Kainate. These compounds are instrumental in neuroscience research as they allow for the selective activation of specific glutamate receptor subtypes, enabling the dissection of their distinct physiological and pathological roles.
Quantitative Comparison of Excitatory Amino Acid Agonists
The following table summarizes the potency (EC50) and binding affinity (IC50/Ki) of L-glutamate and other selective agonists at various glutamate receptor subtypes. Lower EC50 values indicate higher potency in activating the receptor, while lower IC50/Ki values indicate a higher binding affinity.
| Agonist | Receptor Subtype | EC50 (µM) | IC50 / Ki (µM) | Primary Effect |
| L-Glutamate | NMDA (GluN2A-D) | 0.5 - 3.3[5] | - | Non-selective agonist |
| AMPA (GluA1-4) | - | - | Non-selective agonist | |
| Kainate (GluK1-3) | 8 - 5900[6] | - | Non-selective agonist | |
| mGluR (Group II) | ~10[7] | - | Non-selective agonist | |
| AMPA | AMPA Receptors | 3.5 - 17[8] | 0.48[8] | Selective Agonist |
| Kainate (GluK1) | 208[6] | - | Weak partial agonist | |
| NMDA | NMDA Receptors | - | - | Selective Agonist |
| Kainate | Kainate Receptors | - | - | Selective Agonist |
| AMPA Receptors | - | - | Weak partial agonist |
Note: EC50 and IC50/Ki values can vary depending on the specific receptor subunit composition and the experimental conditions.
Signaling Pathways of Glutamate Receptors
Activation of different glutamate receptor subtypes initiates distinct intracellular signaling cascades, leading to varied cellular responses ranging from immediate changes in membrane potential to long-term alterations in gene expression.
AMPA Receptor (AMPAR) Signaling
AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission.[9] Upon binding glutamate or AMPA, the channel opens, allowing an influx of Na+ ions, which causes rapid depolarization of the postsynaptic membrane.[10] While most AMPARs are impermeable to Ca2+, certain subunit compositions (lacking the GluA2 subunit) also permit Ca2+ influx.[1] Beyond their channel function, AMPARs can also initiate intracellular signaling through interactions with protein kinases like Lyn, which can activate the MAPK pathway, influencing gene expression and synaptic plasticity.[11]
Caption: AMPA Receptor signaling pathway.
NMDA Receptor (NMDAR) Signaling
NMDARs are unique "coincidence detectors" that require both glutamate binding and postsynaptic membrane depolarization to become fully active.[1] At resting potential, the channel is blocked by a Mg2+ ion.[12][13] Depolarization (often initiated by AMPAR activation) dislodges the Mg2+ block, allowing influx of both Na+ and, critically, Ca2+.[10][13] The resulting Ca2+ influx acts as a vital second messenger, activating a multitude of downstream signaling cascades, including CaMKII, which is essential for synaptic plasticity phenomena like Long-Term Potentiation (LTP).[13][14]
Caption: NMDA Receptor signaling pathway.
Group I Metabotropic Glutamate Receptor (mGluR) Signaling
Unlike ionotropic receptors, mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger pathways.[15] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins.[16] Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[16] These pathways can modulate the activity of other receptors, including NMDARs.[17][18]
References
- 1. Excitatory and Inhibitory Amino Acids | Neupsy Key [neupsykey.com]
- 2. fao.org [fao.org]
- 3. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group II metabotropic glutamate receptor-mediated activation of G-proteins in rat hippocampal and striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA receptor - Wikipedia [en.wikipedia.org]
- 11. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 17. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
Safety Operating Guide
Proper Disposal of Monoammonium L-glutamate Monohydrate: A Step-by-Step Guide
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. Monoammonium L-glutamate monohydrate, while generally not classified as a hazardous substance, requires adherence to specific disposal protocols to maintain regulatory compliance and operational safety. This guide provides essential information for its proper handling and disposal.
Based on available Safety Data Sheets (SDS), this compound is considered a non-toxic and non-hazardous material.[1] However, disposal procedures are dictated by local, regional, and national regulations, which must always be consulted.[2][3] The responsibility for correct waste classification and disposal lies with the chemical waste generator.[2]
Key Safety and Handling Information
The following table summarizes essential safety and handling data for this compound.
| Parameter | Information | Source(s) |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Environmental Hazards | Product not classified as hazardous for the environment. Avoid spillage and release. | [4][5] |
| Primary Disposal Route | In accordance with local, regional, and national regulations. | [2][3] |
| Prohibited Disposal | Do not dump into sewers, drains, or waterways. | [4][6] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses). Gloves are recommended. For dust generation, respiratory protection may be required. | |
| Incompatible Materials | Strong oxidizing agents. | [7] |
Disposal Protocol
Follow this step-by-step protocol for the safe disposal of this compound.
Step 1: Waste Classification and Consultation
-
Consult Institutional EHS: Your primary action is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations.
-
Review Local Regulations: Familiarize yourself with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the EPA and state authorities.[8]
Step 2: Proper Containment and Labeling
-
Use Original or Approved Containers: Leave the chemical in its original container whenever possible. If transferring, use a suitable, sealable, and properly labeled container.
-
Labeling: Clearly label the waste container as "Waste this compound." Include any other identifiers required by your institution.
Step 3: Spill Management and Cleanup
In the event of a spill, contain it immediately.
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: For solid material, sweep up and shovel the substance into a suitable container for disposal.[5][7]
-
Avoid Dust: Take measures to avoid the generation of dust during cleanup.[9]
-
Clean Area: After removing the solid material, clean the affected area thoroughly.
-
Do Not Re-use: Never attempt to put spilled material back into its original container.[10]
Step 4: Final Disposal Pathway
The final disposal method depends on the classification determined in Step 1.
-
If Classified as Non-Hazardous (Most Likely):
-
Arrange for pickup by your institution's chemical waste contractor or a licensed disposal company.[6]
-
Dispose of as unused product through the appropriate waste stream as directed by your EHS office.
-
-
If Classified as Hazardous (Unlikely, but possible under specific local regulations):
-
The material must be managed as hazardous waste. This includes using a licensed hazardous waste transporter and a manifest system to track the waste from "cradle-to-grave."[11]
-
Step 5: Container Disposal
-
Non-contaminated packaging can typically be recycled.[4]
-
Contaminated or uncleaned containers must be handled and disposed of in the same manner as the chemical product itself.
Visual Guide: Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal path for this compound.
References
- 1. ingredi.com [ingredi.com]
- 2. fishersci.fi [fishersci.fi]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Environmental Health and Safety Manual | Washington, D.C. | Facilities Homepage - Catholic University of America | CUA [facilities.catholic.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Food Ingredient & Additive Storage | Brenntag [brenntag.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Monoammonium L-glutamate monohydrate
This guide provides crucial safety and logistical information for laboratory professionals handling Monoammonium L-glutamate monohydrate. The following procedures are based on standard laboratory safety protocols for handling non-hazardous chemical powders and available safety data for L-Glutamic Acid ammonium salt. While this compound is not classified as a hazardous substance, prudent laboratory practices should always be observed.
Personal Protective Equipment (PPE)
The primary goal when handling this compound is to prevent the generation and inhalation of dust and to avoid direct contact with the eyes and skin. The following table summarizes the recommended personal protective equipment.
| Exposure Route | Personal Protective Equipment | Specifications & Remarks |
| Respiratory | Dust Mask or Respirator | A dust mask (e.g., N95) is recommended when handling quantities that may generate airborne dust.[1] For large-scale operations or in poorly ventilated areas, a NIOSH/MSHA approved respirator may be necessary.[2] |
| Eye & Face | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical safety goggles.[1] These should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin (Hands) | Protective Gloves | Nitrile or rubber gloves are recommended to prevent skin contact.[2] Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Skin (Body) | Laboratory Coat or Protective Clothing | A standard laboratory coat or long-sleeved clothing should be worn to minimize skin exposure.[2] |
Occupational Exposure Limits:
No specific occupational exposure limits have been established for this compound. However, when handling any non-hazardous powder, it is advisable to adhere to the OSHA Permissible Exposure Limits (PELs) for "Particulates Not Otherwise Regulated" as a general guideline:
-
Total Dust: 15 mg/m³ (TWA)
-
Respirable Fraction: 5 mg/m³ (TWA)
Operational Protocol for Safe Handling
Following a systematic workflow is essential for minimizing risk and ensuring safety in the laboratory. This protocol outlines the key steps for handling this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
